3-(4-Phenylphenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFHRQWYCXYYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189445 | |
| Record name | 2(4-Biphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35888-99-4 | |
| Record name | 2(4-Biphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(4-Biphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-biphenylyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-(4-phenylphenyl)propanoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound, also known as 3-(biphenyl-4-yl)propanoic acid, is a carboxylic acid derivative featuring a biphenyl moiety. Its structural characteristics make it a significant building block in organic synthesis. This document outlines several effective methods for its preparation, including the Friedel-Crafts acylation followed by reduction, a pathway involving the Perkin reaction, and a homologation approach.
Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction
A robust and widely utilized method for synthesizing aryl alkanoic acids is the Friedel-Crafts acylation of an aromatic ring, followed by the reduction of the resulting ketone. In this case, biphenyl is acylated with succinic anhydride, and the intermediate keto-acid is then reduced to the desired product.
Step 1: Friedel-Crafts Acylation of Biphenyl
The reaction of biphenyl with succinic anhydride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), yields 3-(4-biphenylcarbonyl)propionic acid.[1] The acylation occurs preferentially at the para-position of the biphenyl ring system due to steric hindrance.
Step 2: Reduction of 3-(4-Biphenylcarbonyl)propionic Acid
The carbonyl group of the intermediate keto-acid can be reduced to a methylene group using several methods, most notably the Wolff-Kishner or Clemmensen reductions.
-
Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the alkane and nitrogen gas.[2][3][4] It is particularly suitable for substrates that are sensitive to acidic conditions.[4]
-
Clemmensen Reduction: This reduction employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[5][6][7] It is a classic method for the deoxygenation of aryl-alkyl ketones.[5]
Pathway 2: Perkin Reaction and Subsequent Reduction
The Perkin reaction provides an alternative route to an unsaturated precursor, which can then be reduced to the target propanoic acid.
Step 1: Perkin Reaction of 4-Phenylbenzaldehyde
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[8][9][10] In this pathway, 4-phenylbenzaldehyde is reacted with acetic anhydride and sodium acetate to produce 3-(4-phenylphenyl)acrylic acid (a cinnamic acid derivative).
Step 2: Reduction of 3-(4-Phenylphenyl)acrylic Acid
The carbon-carbon double bond in the acrylic acid derivative is selectively reduced to a single bond. A common and efficient method for this transformation is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas.
Pathway 3: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a method for the one-carbon homologation of a carboxylic acid.[11][12] This pathway begins with 4-biphenylacetic acid.
Step 1: Synthesis of 4-Biphenylacetic Acid
4-Biphenylacetic acid can be synthesized through various methods, such as the Suzuki coupling of 4-bromophenylacetic acid with phenylboronic acid.[13]
Step 2: Arndt-Eistert Homologation of 4-Biphenylacetic Acid
The 4-biphenylacetic acid is first converted to its acid chloride. Reaction with diazomethane yields a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like water) to form the homologous this compound.[11][14][15]
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reactions in the described synthesis pathways. Values are indicative and may vary based on specific experimental conditions and scale.
Table 1: Friedel-Crafts Acylation of Biphenyl
| Parameter | Value | Reference |
| Reactants | Biphenyl, Succinic Anhydride, AlCl₃ | [1] |
| Solvent | Dichloromethane or Nitrobenzene | [1] |
| Temperature | 0-25 °C | [16] |
| Reaction Time | 4-24 hours | [16] |
| Yield | 60-70% | [16] |
Table 2: Wolff-Kishner Reduction of 3-(4-Biphenylcarbonyl)propionic Acid
| Parameter | Value | Reference |
| Reactants | Keto-acid, Hydrazine Hydrate, KOH | [2][3] |
| Solvent | Diethylene Glycol | [2] |
| Temperature | 190-200 °C | [3][17] |
| Reaction Time | 3-6 hours (Huang-Minlon mod.) | [3] |
| Yield | >80% | [18] |
Table 3: Perkin Reaction of 4-Phenylbenzaldehyde
| Parameter | Value | Reference |
| Reactants | 4-Phenylbenzaldehyde, Acetic Anhydride | [8][9] |
| Base | Sodium Acetate | [8][19] |
| Temperature | 180 °C | [19] |
| Reaction Time | 5-8 hours | [19] |
| Yield | 60-85% |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Biphenylcarbonyl)propionic Acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (5 mL/g of biphenyl) at 0 °C, a solution of biphenyl (1.0 eq) and succinic anhydride (1.0 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-(4-biphenylcarbonyl)propionic acid.
Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, 3-(4-biphenylcarbonyl)propionic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol are combined.
-
Hydrazine hydrate (3.0 eq) is added, and the mixture is heated to 130-140 °C for 1 hour.
-
The condenser is then removed, and the temperature is raised to 190-200 °C to distill off water and excess hydrazine.
-
The reaction mixture is maintained at this temperature for an additional 4 hours.
-
After cooling to room temperature, the mixture is diluted with water and acidified with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization to yield this compound.[2]
Protocol 3: Synthesis of 3-(4-Phenylphenyl)acrylic Acid (Perkin Reaction)
-
A mixture of 4-phenylbenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq) is heated at 180 °C for 5 hours with constant stirring.
-
The reaction mixture is then cooled and poured into water.
-
The resulting solid is boiled with a solution of sodium carbonate to dissolve the acid.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3-(4-phenylphenyl)acrylic acid.
-
The product is collected by filtration, washed with cold water, and purified by recrystallization from ethanol.
Protocol 4: Synthesis of this compound (Catalytic Hydrogenation)
-
3-(4-Phenylphenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield this compound.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. Arndt-Eistert Synthesis [organic-chemistry.org]
- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 13. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 15. scribd.com [scribd.com]
- 16. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Phenylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Phenylphenyl)propanoic acid, a molecule of interest in various scientific and pharmaceutical research domains. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Melting Point | 148-154 °C | [1] |
| Boiling Point (Predicted) | 400.4 ± 24.0 °C | N/A |
| pKa (Predicted) | 4.65 ± 0.10 | N/A |
| LogP (Calculated, XLogP3) | 3.5 | [3] |
| Water Solubility | Not readily available (qualitatively slightly soluble in chloroform and methanol) | N/A |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions into a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
-
Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for a preliminary determination to find the approximate melting range.
-
Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of the carboxylic acid group in this compound.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent mixture (e.g., water/ethanol, as it has low aqueous solubility).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.
-
Titration: The solution is stirred gently. The NaOH solution is added in small, precise increments from the burette.
-
Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. The volume of NaOH added and the corresponding pH are recorded throughout the titration, especially around the half-equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of the Partition Coefficient (LogP) by the Shake-Flask Method
Objective: To determine the ratio of the concentration of this compound in a biphasic system of n-octanol and water.
Apparatus:
-
Separatory funnel
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a separatory funnel.
-
Addition of Compound: A known amount of this compound is added to the separatory funnel. The concentration should be such that it can be accurately measured in both phases.
-
Equilibration: The separatory funnel is shaken for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation if an emulsion has formed.
-
Concentration Measurement: A sample is carefully taken from both the n-octanol and the aqueous layers. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.
Aqueous Solubility Determination
Objective: To determine the maximum concentration of this compound that can dissolve in water at a specific temperature.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of water.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, the vials are allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
Reporting: The aqueous solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Visualizations
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
References
An In-depth Technical Guide to 3-(4-Phenylphenyl)propanoic Acid (CAS: 35888-99-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Phenylphenyl)propanoic acid, also known as 3-(4-biphenylyl)propanoic acid, is a carboxylic acid derivative belonging to the class of arylpropanoic acids. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, biological activities, and safety information for this compound, intended to support research and drug development efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, calculated values provide useful estimates.
| Property | Value | Source |
| CAS Number | 35888-99-4 | N/A |
| Molecular Formula | C₁₅H₁₄O₂ | N/A |
| Molecular Weight | 226.27 g/mol | N/A |
| Melting Point | 148-154 °C | [1] |
| Boiling Point | 400.4 °C at 760 mmHg (Predicted) | N/A |
| pKa | 4.66 (Predicted) | [2] |
| LogP | 3.5 (Predicted) | N/A |
| Aqueous Solubility | Data not available | N/A |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum for this compound is not readily accessible, the expected chemical shifts for proton (¹H) and carbon-¹³ (¹³C) NMR can be predicted based on the analysis of similar structures.
¹H NMR (Predicted):
-
Aromatic Protons (biphenyl moiety): Multiplets in the range of 7.20-7.80 ppm.
-
Methylene Protons (-CH₂-CH₂-COOH): Triplets around 2.60-3.00 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet typically above 10 ppm.
¹³C NMR (Predicted):
-
Carboxylic Carbonyl Carbon: ~178 ppm
-
Aromatic Carbons: 127-141 ppm
-
Methylene Carbons: ~30-35 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 1700-1725 | C=O stretch (carboxylic acid) |
| ~3030 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1600, 1480 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group and fragmentation of the propanoic acid side chain.
Synthesis of this compound
Experimental Workflow: Synthesis via Hydrogenation
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolution: Dissolve 4-phenylcinnamic acid in a suitable solvent such as ethanol in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Activity and Mechanism of Action
Arylpropanoic acid derivatives are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Anti-inflammatory Activity
While specific studies on this compound are limited, it is plausible that it exhibits anti-inflammatory activity through the inhibition of COX-1 and/or COX-2. The biphenyl moiety may influence the potency and selectivity of COX inhibition.
Potential Anticancer Activity
Some studies on related phenylpropanoic acid derivatives have suggested potential anti-proliferative and cytotoxic effects against various cancer cell lines.[4][5] The exact mechanisms are often multifactorial and may involve the induction of apoptosis or cell cycle arrest. Further investigation is required to determine if this compound possesses significant anticancer activity.
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
Caption: Inhibition of the prostaglandin synthesis pathway by arylpropanoic acids.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has not been extensively studied. However, based on the general properties of arylpropanoic acids, the following can be anticipated:
-
Absorption: Likely to be well-absorbed orally.
-
Distribution: Expected to bind to plasma proteins.
-
Metabolism: The biphenyl and propanoic acid moieties may undergo various metabolic transformations in the liver, including hydroxylation and glucuronidation.
-
Excretion: The metabolites are expected to be excreted primarily in the urine.
Safety and Toxicity
Detailed toxicological data for this compound are not available. However, for arylpropanoic acids as a class, the primary safety concerns are related to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining. Renal toxicity can also be a concern with long-term use of some compounds in this class.
A summary of GHS hazard statements for a structurally similar compound, 3-(4-isobutylphenyl)propanoic acid, is provided below as a potential reference.[6]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a compound of interest within the broader class of arylpropanoic acids. While there is a need for more extensive experimental data, this technical guide provides a foundational understanding of its chemical and potential biological properties. The information presented herein can serve as a valuable resource for researchers and scientists engaged in the discovery and development of new therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and safety.
References
- 1. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. 3-(4-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9834277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 3-(4-Phenylphenyl)propanoic Acid Derivatives: A Technical Overview
For Immediate Release
[City, State] – While direct evidence detailing the mechanism of action of 3-(4-Phenylphenyl)propanoic acid in cancer cells remains limited in publicly available research, a growing body of in-vitro studies highlights the significant anti-cancer potential of its derivatives. These modified compounds exhibit promising activity against various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways. This technical guide synthesizes the current understanding of the anti-cancer properties of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, experimental methodologies, and potential avenues for future investigation.
Core Findings: Derivatives Show Promise in Cancer Cell Inhibition
Recent studies have focused on two main classes of this compound derivatives: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have demonstrated notable efficacy in inhibiting the proliferation of lung and other cancer cell lines.
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of these derivatives have been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for the most promising derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Oxime derivative 21 | A549 (Lung Carcinoma) | 5.42 | |
| Oxime derivative 22 | A549 (Lung Carcinoma) | 2.47 | ||
| Carbohydrazide 25 | A549 (Lung Carcinoma) | 8.05 | ||
| Carbohydrazide 26 | A549 (Lung Carcinoma) | 25.4 | ||
| Organotin(IV) Carboxylates with Propanoic Acid Derivatives | Ph3SnL1 | MCF-7 (Breast Cancer) | 0.218 ± 0.025 | |
| Various | PC-3, HT-29, HepG2 | 0.100 - 0.758 |
Postulated Mechanisms of Action: Targeting Key Cancer Pathways
In silico and in-vitro studies suggest that these derivatives exert their anti-cancer effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and migration.
SIRT2 and EGFR Inhibition
Molecular docking studies propose that derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid may interact with and inhibit Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). Both SIRT2 and EGFR are established targets in cancer therapy, playing crucial roles in cell cycle regulation, DNA repair, and cell proliferation.
Induction of Apoptosis and Cell Cycle Arrest
Several studies suggest that derivatives of this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While the precise molecular mechanisms are not fully elucidated for these specific derivatives, related propanoic acid compounds have been shown to induce G2/M phase arrest and apoptosis.
Antioxidant Properties and Reduction of Cell Migration
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antioxidant properties, which may contribute to their anti-cancer activity by mitigating oxidative stress. Furthermore, these compounds have been shown to suppress the migration of A549 non-small cell lung cancer cells in vitro.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting cell viability against compound concentration.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., EGFR, SIRT2, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an HRP substrate and capturing the chemiluminescent signal.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Future Directions
The promising in-vitro activity of this compound derivatives warrants further investigation. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways modulated by these compounds through techniques such as kinase profiling and proteomic analysis.
-
Conducting in-vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and toxicity of the most potent derivatives.
-
Synthesizing and screening additional derivatives to optimize their anti-cancer activity and drug-like properties.
-
Investigating the potential of these compounds in combination therapies with existing chemotherapeutic agents.
While the direct mechanism of action of the parent compound, this compound, remains to be elucidated, the compelling anti-cancer properties of its derivatives position this chemical scaffold as a valuable starting point for the development of novel cancer therapeutics. Continued research in this area holds the potential to translate these preclinical findings into tangible clinical benefits for cancer patients.
Potential Therapeutic Targets of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-(4-Phenylphenyl)propanoic acid. Due to a lack of direct experimental data for this specific molecule, this report leverages extensive research on its close structural analogs, primarily the non-steroidal anti-inflammatory drugs (NSAIDs) Fenbufen and its active metabolite, Felbinac. The primary therapeutic targets identified are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. This guide will detail the mechanism of action, associated signaling pathways, relevant quantitative data from analog studies, and standard experimental protocols for target validation.
Introduction
This compound, also known as 3-(4-biphenylyl)propanoic acid, is a carboxylic acid derivative with a biphenyl moiety. Its structural similarity to established NSAIDs suggests a significant potential for anti-inflammatory and analgesic properties. Understanding its therapeutic targets is crucial for its potential development as a therapeutic agent. This document serves as a comprehensive resource for researchers and drug development professionals, outlining the core scientific and technical information related to the compound's probable mechanism of action.
Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including gastrointestinal mucosal protection, platelet aggregation, and renal blood flow[2][6].
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever[2][6].
Inhibition of COX enzymes by NSAIDs prevents the synthesis of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects[3][4].
Signaling Pathway: The Arachidonic Acid Cascade
The anti-inflammatory action of this compound analogs is centered on the inhibition of the arachidonic acid cascade. The key steps are as follows:
-
Cell membrane phospholipids are cleaved by phospholipase A2 to release arachidonic acid.
-
COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
PGH2 is then converted by various tissue-specific isomerases into different prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).
-
These prostanoids bind to their respective G-protein coupled receptors on target cells, initiating downstream signaling that leads to inflammation, pain, fever, and other physiological responses.
The proposed mechanism of action for this compound is the competitive inhibition of the active site of both COX-1 and COX-2, preventing arachidonic acid from binding and thus halting the production of pro-inflammatory prostaglandins.
Figure 1: Proposed inhibitory action of this compound on the arachidonic acid cascade.
Quantitative Data from Analog Studies
The following table summarizes the inhibitory concentrations (IC50) of Felbinac, the active metabolite of Fenbufen, against COX-1 and COX-2. This data provides a quantitative basis for the expected potency of this compound.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Felbinac | COX-1 | 865.68 | In vitro enzyme assay | [7] |
| Felbinac | COX-2 | 976 | In vitro enzyme assay | [7] |
Note: The data presented is for Felbinac, a close structural analog. The potency of this compound may vary.
Experimental Protocols for Target Validation
To validate the therapeutic targets of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro COX Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Detection Method: Measurement of prostaglandin E2 (PGE2) production using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
The compound is pre-incubated with the COX enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is stopped after a defined incubation period.
-
The concentration of PGE2 is quantified by ELISA.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Figure 2: Workflow for the in vitro COX inhibition assay.
Cellular Assays for Anti-inflammatory Activity
Cell-based assays can be used to assess the compound's ability to inhibit prostaglandin production in a more physiologically relevant context.
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced PGE2 production in macrophages.
Methodology:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulus: Lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Procedure:
-
Cells are pre-treated with various concentrations of the compound.
-
LPS is added to stimulate the cells.
-
After incubation, the cell culture supernatant is collected.
-
PGE2 levels in the supernatant are measured by ELISA.
-
-
Data Analysis: The dose-dependent inhibition of PGE2 production is determined.
In Vivo Models of Inflammation
Animal models of inflammation are essential to evaluate the in vivo efficacy of the compound.
Objective: To assess the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: Subplantar injection of carrageenan into the right hind paw.
-
Treatment: The compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at different time points after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each dose group compared to the vehicle control.
Other Potential Therapeutic Targets
While COX enzymes are the primary proposed targets, other potential mechanisms of action, as seen with some NSAIDs and related compounds, could include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Some propanoic acid derivatives have been shown to interact with PPARs, which are involved in the regulation of inflammation and metabolism. For instance, (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid is a known PPARγ inhibitor[8].
-
G-protein Coupled Receptor 40 (GPR40): Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists, a target for the treatment of type 2 diabetes[9].
-
Antimicrobial and Anticancer Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antimicrobial and anticancer properties, suggesting that this compound could be investigated for similar activities[10][11][12].
Further research would be necessary to explore these potential secondary targets for this compound.
Conclusion
Based on the strong evidence from its structural analogs, the primary therapeutic targets of this compound are the cyclooxygenase enzymes, COX-1 and COX-2. Its proposed mechanism of action involves the inhibition of prostaglandin synthesis, leading to anti-inflammatory and analgesic effects. The experimental protocols outlined in this guide provide a clear path for the validation of these targets and the preclinical development of this compound. Further investigation into potential secondary targets may reveal additional therapeutic applications. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing novel anti-inflammatory therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 3. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. What is Felbinac Trometamol used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-(4-Phenylphenyl)propanoic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-(4-phenylphenyl)propanoic acid analogs, a scaffold with diverse pharmacological activities. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, with studies revealing key structural features that enhance cytotoxicity against various cancer cell lines.
Structure-Activity Relationship of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been synthesized and evaluated for antiproliferative activity, particularly against A549 human lung adenocarcinoma cells. The SAR analysis of these compounds revealed that the presence of an oxime moiety significantly enhances cytotoxic effects.[1] Compounds 21 and 22 , which incorporate a hydroxyimino (-C=NOH) functional group, demonstrated the most potent activity, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[1] This suggests that the oxime functionality is a critical determinant of the observed bioactivity.[1]
Further modifications, such as the conversion to carbohydrazides (25 and 26 ), also resulted in promising antiproliferative effects.[1] In contrast, derivatives with hydrazone and hydrazide moieties (31 and 32 ) or those with 4-substituted phenylthiazol rings and their corresponding methyl esters (27-30 ) showed limited activity.[1] These findings highlight the importance of the oxime and carbohydrazide functionalities for the anticancer potential of this scaffold.[1]
Table 1: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Cells
| Compound | R | IC50 (µM)[1] |
| 21 | -H | 5.42 |
| 22 | -CH3 | 2.47 |
| Cisplatin | - | >10 |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay):
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone. Doxorubicin and cisplatin are used as positive controls.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.
Proposed Mechanism of Action and Signaling
In silico molecular docking studies suggest that the most active compounds, such as compound 22 , may exert their anticancer effects by interacting with key proteins involved in cancer cell proliferation and survival, such as SIRT2 and EGFR.[1]
Caption: Proposed mechanism of action for anticancer this compound analogs.
Antimicrobial Activity
Certain analogs of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.
Structure-Activity Relationship of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and screened for their activity against ESKAPE pathogens and drug-resistant Candida species.[2][3] The SAR studies indicated that hydrazones containing heterocyclic substituents were particularly potent.[2][3] Specifically, hydrazones 14-16 displayed the most promising and broad-spectrum antimicrobial activity.[2][3] These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MIC values of 0.5 to 2 µg/mL.[3] They also showed activity against Gram-negative bacteria and drug-resistant Candida species, including Candida auris, with MICs ranging from 0.5 to 64 µg/mL.[2][3]
Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound | Pathogen | MIC (µg/mL)[3] |
| 14-16 | MRSA | 1 - 8 |
| 14-16 | VRE | 0.5 - 2 |
| 14-16 | Gram-negative pathogens | 8 - 64 |
| 14-16 | Drug-resistant Candida spp. | 8 - 64 |
| 14-16 | Candida auris | 0.5 - 64 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific cell density (e.g., McFarland standard).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity
The this compound scaffold is related to the well-known non-steroidal anti-inflammatory drugs (NSAIDs). Fenbufen, or 3-(4-biphenylylcarbonyl)propionic acid, is a notable example that has been shown to be an effective anti-inflammatory, analgesic, and antipyretic agent in animal models.[4] Its activity is, in part, attributed to its metabolite, 4-biphenylacetic acid (BPAA).[4]
Structure-Activity Relationship of 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives
A series of 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines derived from 2-(2-fluoro-4-biphenylyl)propionic acid were synthesized and evaluated for their anti-inflammatory activity.[5] Several of these new compounds exhibited very good anti-inflammatory effects in the carrageenan-induced rat paw edema test, with some showing activity comparable to the standard drug flurbiprofen but with negligible ulcerogenic action.[5] The compounds with reduced ulcerogenicity also showed decreased production of malondialdehyde (MDA), a byproduct of lipid peroxidation, suggesting a protective effect on the gastric mucosa that may be related to the inhibition of lipid peroxidation.[5]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay:
-
Animal Model: Wistar rats are used for this in vivo assay.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like flurbiprofen.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
G-Protein Coupled Receptor (GPCR) Modulation
Analogs of this compound have been identified as modulators of various G-protein coupled receptors, indicating their potential for treating metabolic and other diseases.
Free Fatty Acid Receptor 4 (FFA4) Agonism
A series of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives were designed and synthesized as FFA4 agonists.[6] Compound 1g , from the O-C linkage series, was the most potent FFA4 agonist with a pEC50 of 5.81 ± 0.04 and exhibited at least 64-fold selectivity against FFA1.[6] In the SO2-N linkage series, compound 2m showed a pEC50 of 5.66 ± 0.04 and over 46-fold selectivity against FFA1.[6]
Table 3: FFA4 Agonistic Activity of this compound Analogs
| Compound | Linkage | pEC50[6] | Selectivity vs. FFA1[6] |
| 1g | O-C | 5.81 ± 0.04 | ≥ 64-fold |
| 2m | SO2-N | 5.66 ± 0.04 | > 46-fold |
G Protein-Coupled Receptor 40 (GPR40) Agonism
Phenylpropanoic acid derivatives have been explored as potent and orally bioavailable GPR40 agonists for the treatment of type 2 diabetes.[7] Optimization of a 2',6'-dimethylbiphenyl ring by introducing polar functionalities at the 4'-position led to the discovery of several 4'-alkoxybiphenyl derivatives with potent GPR40 agonist activity, improved cytotoxicity profiles, and favorable pharmacokinetic properties.[7] Compound 35 , 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, demonstrated a significant plasma glucose-lowering effect and insulinotropic action in an oral glucose tolerance test in rats.[7]
Prostaglandin E Receptor 3 (EP3) Antagonism
A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated as potent and selective EP3 receptor antagonists.[8] The introduction of one or two substituents into the two phenyl moieties generally led to an increase or retention of in vitro activity.[8] Several compounds with excellent subtype selectivity were effective in inhibiting PGE2-induced uterine contraction in pregnant rats, a process mediated by the EP3 receptor.[8]
Experimental Protocols
GPCR Functional Assay (e.g., Calcium Mobilization Assay):
-
Cell Line: A stable cell line expressing the target GPCR (e.g., FFA4, GPR40, or EP3) is used.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compounds are added to the cells.
-
Signal Detection: Changes in intracellular calcium levels upon receptor activation are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
GPCR Signaling Pathway
Caption: Generalized Gq-coupled GPCR signaling pathway relevant to FFA4 and GPR40 agonism.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of specific functional group modifications in determining the pharmacological profile of these analogs. Further exploration of this chemical space, guided by the insights provided herein, holds significant promise for the discovery of new and improved treatments for cancer, infectious diseases, inflammatory conditions, and metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(4-Phenylphenyl)propanoic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, provides detailed experimental protocols for obtaining such spectra, and presents a logical workflow for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, and the expected absorption bands in IR spectroscopy. These predictions are based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| 7.55 - 7.65 | Multiplet | 4H | Aromatic (H-2', H-6', H-2, H-6) |
| 7.30 - 7.45 | Multiplet | 5H | Aromatic (H-3', H-4', H-5', H-3, H-5) |
| 3.05 | Triplet | 2H | -CH₂-Ar |
| 2.75 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | -COOH |
| ~141 | Aromatic (C-4') |
| ~140 | Aromatic (C-1) |
| ~139 | Aromatic (C-1') |
| ~129 | Aromatic (C-3, C-5) |
| ~128.5 | Aromatic (C-2', C-6') |
| ~127 | Aromatic (C-2, C-6, C-4') |
| ~127 | Aromatic (C-3', C-5') |
| ~35 | -CH₂-COOH |
| ~30 | -CH₂-Ar |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 3000-3100 | Medium | C-H stretch (Aromatic) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600, 1480, 1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1400 | Medium | O-H bend (Carboxylic acid) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| 820 | Strong | C-H out-of-plane bend (para-substituted benzene) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Spectrometer Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of the solid sample.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (a small amount, spatula tip)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal.
-
Acquire Spectrum: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
-
Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the structural correlation with the expected spectroscopic signals.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between the structure of this compound and its key spectroscopic signals.
Unveiling the Molecular Targets of 3-(4-biphenylyl)propionic Acid and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the known biological targets of 3-(4-biphenylyl)propionic acid and its closely related, more extensively studied isomer, 4-biphenylacetic acid (commonly known as Felbinac). As members of the non-steroidal anti-inflammatory drug (NSAID) class, their primary mechanism of action revolves around the inhibition of prostaglandin synthesis. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Nomenclature and Structural Context
It is crucial to first clarify the chemical nomenclature. While the query specifies 3-(4-biphenylyl)propionic acid, the vast majority of published research focuses on its structural isomer, 4-biphenylacetic acid , which is commercially known as Felbinac . Felbinac is also the active metabolite of the prodrug Fenbufen. Given their structural similarity and classification as NSAIDs, it is highly probable that their primary biological targets and mechanism of action are conserved. This guide will primarily focus on the data available for 4-biphenylacetic acid (Felbinac) as the representative compound for this class of biphenylalkanoic acids.
Primary Biological Target: Cyclooxygenase (COX) Enzymes
The principal biological targets of 4-biphenylacetic acid (Felbinac) are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] By inhibiting COX enzymes, Felbinac effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1]
Quantitative Data on Target Inhibition
The inhibitory potency of 4-biphenylacetic acid against its primary target has been quantified in various studies. The following table summarizes the key inhibitory concentration data.
| Compound | Target/Process | Assay Type | Value | Reference |
| 4-Biphenylacetic acid | Prostaglandin E2 (PGE2) synthesis | Cell-free assay | IC50 = 3.2 µM | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
For context, the related and potent NSAID, Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), has been shown to competitively inhibit prostaglandin E2 synthesis with a Ki value of 0.128 µM.[4]
Signaling Pathway: The Arachidonic Acid Cascade
The anti-inflammatory action of 3-(4-biphenylyl)propionic acid and its isomers is a direct consequence of their intervention in the arachidonic acid signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by these NSAIDs.
Experimental Protocols
The identification and characterization of the biological targets of NSAIDs like 3-(4-biphenylyl)propionic acid involve a series of established in vitro and in vivo experimental protocols.
In Vitro Prostaglandin Synthesis Assay
This assay directly measures the inhibitory effect of the compound on prostaglandin production.
Objective: To quantify the inhibition of prostaglandin E2 (PGE2) synthesis from arachidonic acid.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing COX enzymes are prepared from tissues such as bovine seminal vesicles or guinea pig lungs.
-
Reaction Mixture: The reaction buffer typically contains the enzyme preparation, arachidonic acid (the substrate), and co-factors like glutathione and hydroquinone.
-
Incubation: The test compound (e.g., 4-biphenylacetic acid) at various concentrations is pre-incubated with the enzyme preparation before the addition of arachidonic acid to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a defined period (e.g., 20 minutes) by acidification or addition of a solvent.
-
Quantification: The amount of PGE2 produced is quantified using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the compound that inhibits 50% of PGE2 synthesis (IC50) is calculated from the dose-response curve.[3][4]
In Vivo Models of Inflammation and Pain
These animal models are used to assess the anti-inflammatory and analgesic efficacy of the compound.
-
UV-Induced Erythema in Guinea Pigs:
-
The dorsal skin of guinea pigs is shaved and exposed to ultraviolet (UV) radiation to induce erythema (redness), a model of inflammation.
-
The test compound is administered orally or topically before or after UV exposure.
-
The degree of erythema is scored at different time points, and the reduction in redness by the compound is quantified.[3]
-
-
Adjuvant-Induced Arthritis in Rats:
-
Arthritis is induced in rats by injecting Freund's complete adjuvant into a paw.
-
The test compound is administered daily.
-
The anti-inflammatory effect is assessed by measuring the reduction in paw swelling.[3]
-
-
Phenylquinone-Induced Writhing in Mice:
-
A painful stimulus is induced in mice by intraperitoneal injection of phenylquinone.
-
The test compound is administered prior to the phenylquinone injection.
-
The analgesic effect is determined by counting the number of "writhes" (a characteristic stretching response) over a set period. The dose that reduces the number of writhes by 50% (ED50) is calculated.[3]
-
Experimental Workflow for Target Validation
The general workflow for identifying and validating the biological targets of a novel NSAID candidate is depicted below.
Conclusion
The primary biological targets of 3-(4-biphenylyl)propionic acid and its isomer 4-biphenylacetic acid (Felbinac) are the cyclooxygenase enzymes, COX-1 and COX-2. Inhibition of these enzymes blocks the synthesis of prostaglandins, which are central mediators of inflammation and pain. The quantitative data, while more robust for Felbinac, confirms its activity as a potent inhibitor of prostaglandin synthesis. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other novel NSAIDs. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, offering a clear and concise overview of the molecular basis of action for this class of compounds.
References
The Dawn of a New Class of Analgesics: A Technical Guide to the Discovery and History of Biphenyl Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of biphenyl propanoic acid derivatives, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the seminal synthetic pathways, detailing key experimental protocols for the preparation of foundational compounds such as fenbufen, flurbiprofen, and ketoprofen. The guide further explores the primary mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—and presents a comparative analysis of the inhibitory activities of various derivatives. Additionally, alternative and complementary signaling pathways are discussed and visualized, offering a deeper understanding of the multifaceted pharmacological profiles of these compounds. All quantitative data are summarized in structured tables for ease of comparison, and complex biological and chemical processes are illustrated through detailed diagrams generated using Graphviz (DOT language), adhering to stringent visualization standards.
Introduction: The Quest for Safer Analgesia
The mid-20th century witnessed a surge in research aimed at discovering safer and more effective alternatives to existing anti-inflammatory and analgesic agents, which were often fraught with significant side effects. This era of innovation led to the emergence of the arylpropanoic acid class of drugs, a cornerstone of modern pain management. Within this class, the biphenyl propanoic acid derivatives distinguished themselves through their potent anti-inflammatory, analgesic, and antipyretic properties. This guide traces the scientific journey from the initial synthesis of the biphenyl scaffold to the development and characterization of key drug molecules that continue to impact clinical practice today.
The Genesis of Biphenyl Propanoic Acid Derivatives: A Historical Timeline
The story of biphenyl propanoic acid derivatives is one of incremental innovation, building upon foundational chemical reactions and a growing understanding of inflammatory processes.
-
Early Biphenyl Chemistry: The Ullmann reaction, discovered in the early 20th century, provided a foundational method for the synthesis of biphenyls, the core structure of these derivatives. This copper-catalyzed reaction of aryl halides laid the groundwork for the construction of more complex biphenyl-containing molecules.
-
The Rise of the "Profens": The 1960s marked a turning point with the discovery of ibuprofen, a phenylpropanoic acid derivative, by the research team at Boots UK. This breakthrough spurred further investigation into related structures, leading to the synthesis and patenting of flurbiprofen in 1964, also by Boots UK.[1]
-
Expansion of the Armamentarium: The subsequent years saw the development of other key derivatives. Fenbufen, synthesized via a Friedel-Crafts acylation of biphenyl with succinic anhydride, emerged as another important member of this class. Ketoprofen, characterized by its benzoylphenyl moiety, was also developed during this period of intense research and development in the field of NSAIDs.
Core Synthetic Strategies and Experimental Protocols
The synthesis of biphenyl propanoic acid derivatives relies on a set of fundamental organic reactions. Below are detailed protocols for the synthesis of three key compounds, representing distinct synthetic approaches.
Synthesis of Fenbufen via Friedel-Crafts Acylation
The synthesis of fenbufen is a classic example of the Friedel-Crafts acylation, a robust method for attaching an acyl group to an aromatic ring.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (8.1 g) in nitrobenzene (30 mL).
-
Addition of Reactants: Cool the stirred suspension to below 10°C using an ice bath. Separately, mix biphenyl (4.5 g) and succinic anhydride (3.0 g). Add this mixture portion-wise to the aluminum chloride suspension, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for four days.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (60 g) and concentrated hydrochloric acid (10 mL).
-
Workup and Purification: Remove the nitrobenzene by steam distillation. Cool the remaining aqueous solution and collect the precipitated crude product by filtration. Dissolve the crude product in a hot 3% sodium carbonate solution, treat with activated charcoal, and filter. Acidify the filtrate with 10% sulfuric acid to precipitate the fenbufen. Collect the purified product by filtration, wash with water, and dry. Recrystallize from boiling ethanol to obtain pure fenbufen.
Synthesis of Flurbiprofen from 4-Bromo-2-fluorobiphenyl
This synthesis demonstrates a multi-step pathway involving the formation of a zinc reagent followed by a coupling reaction.
Experimental Protocol:
-
Preparation of the Zinc Reagent: Under a nitrogen atmosphere, add zinc powder (100 g) and trimethylsilyl chloride (20 g) to tetrahydrofuran (100 g) in a reaction flask. Stir at room temperature for 15 minutes, then heat to reflux (65°C). Slowly add a solution of ethyl 2-bromopropionate (200 g) in tetrahydrofuran (500 g) over 2 hours. Continue refluxing for 3.5 hours to obtain the zinc reagent.
-
Coupling Reaction: In a separate flask, dissolve 4-bromo-2-fluorobiphenyl (100 g) and a palladium-phosphine ligand catalyst in tetrahydrofuran. Add the previously prepared zinc reagent to this solution and heat the mixture to reflux for 12 hours.
-
Hydrolysis and Isolation: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Hydrolyze the resulting ester using a solution of sodium hydroxide in a mixture of water and methanol. After completion of the hydrolysis, acidify the reaction mixture with hydrochloric acid to precipitate flurbiprofen. Collect the product by filtration, wash with water, and dry.
Synthesis of Ketoprofen from 3-Methylbenzophenone
This synthetic route involves bromination, cyanation, alkylation, and hydrolysis to construct the final molecule.
Experimental Protocol:
-
Bromination: Treat 3-methylbenzophenone with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride and reflux the mixture to obtain 3-(bromomethyl)benzophenone.
-
Cyanation: React the 3-(bromomethyl)benzophenone with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to yield 3-(cyanomethyl)benzophenone.
-
Alkylation: Treat the 3-(cyanomethyl)benzophenone with a strong base such as sodium ethoxide in ethanol, followed by the addition of methyl iodide to introduce the methyl group alpha to the nitrile.
-
Hydrolysis: Subject the resulting 2-(3-benzoylphenyl)propanenitrile to acidic hydrolysis using a strong acid like sulfuric acid in an aqueous medium. Heat the mixture to reflux for several hours. Upon cooling, the ketoprofen will precipitate. Collect the product by filtration, wash with water, and recrystallize from a suitable solvent mixture such as methanol/water to obtain pure ketoprofen.[2]
Mechanism of Action: The Cyclooxygenase Inhibition Paradigm
The primary therapeutic effects of biphenyl propanoic acid derivatives stem from their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are the primary drivers of the inflammatory response.
By inhibiting COX enzymes, biphenyl propanoic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. The therapeutic efficacy and side-effect profile of a particular derivative are influenced by its relative selectivity for COX-1 versus COX-2.
References
The Prodrug Fenbufen and its Active Metabolite 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide for Researchers
An In-depth Examination of a Non-Steroidal Anti-Inflammatory Drug and its Mechanism of Action
This technical guide provides a comprehensive overview of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen, with a particular focus on its metabolic activation and the role of its principal metabolites, including 3-(4-phenylphenyl)propanoic acid, in mediating its anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Fenbufen as a Pro-Drug
Fenbufen, chemically known as γ-oxo-(1,1'-biphenyl)-4-butanoic acid, is a member of the propionic acid class of NSAIDs.[1][2] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis.[3] A key characteristic of Fenbufen is its nature as a pro-drug, meaning it is administered in an inactive form and is metabolized in the body to its active therapeutic agents.[4][5] This metabolic conversion is central to its pharmacological activity and contributes to a potentially favorable gastrointestinal safety profile compared to some other NSAIDs.[4][5]
Chemical and Physical Properties
The chemical and physical properties of Fenbufen and its key metabolites are summarized in the table below.
| Compound | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) |
| Fenbufen | γ-oxo-(1,1'-biphenyl)-4-butanoic acid | C₁₆H₁₄O₃ | 254.28 |
| 4-Biphenylacetic acid (BPAA) | 2-(4-biphenylyl)acetic acid | C₁₄H₁₂O₂ | 212.24 |
| This compound | 3-(4-biphenylyl)propionic acid | C₁₅H₁₄O₂ | 226.27 |
Mechanism of Action: Inhibition of Cyclooxygenase
The anti-inflammatory effects of Fenbufen's active metabolites are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking the action of COX enzymes, the production of prostaglandins is reduced, leading to the alleviation of inflammatory symptoms.
The prodrug Fenbufen itself has been shown to have no intrinsic effect on cyclooxygenase activity.[4] Its therapeutic action is dependent on its conversion to active metabolites, principally 4-biphenylacetic acid (BPAA).[4]
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the cyclooxygenase pathway and the point of intervention for NSAIDs.
Figure 1. Cyclooxygenase Signaling Pathway.
Pharmacokinetics and Metabolism
Following oral administration, Fenbufen is rapidly absorbed.[6] It then undergoes metabolic transformation in the body. The major circulating active metabolite is 4-biphenylacetic acid (BPAA).[6] Another identified metabolite is 3-(4-biphenylyl)propionic acid.
Metabolic Pathway of Fenbufen
The metabolic conversion of Fenbufen to its active and other metabolites is depicted in the following workflow.
Figure 2. Metabolic Pathway of Fenbufen.
Quantitative Data on COX Inhibition
The inhibitory activity of Fenbufen and its metabolites against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. While Fenbufen itself is inactive, its metabolites are potent inhibitors of prostaglandin synthesis.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Fenbufen | 3.9[7] | 8.1[7] |
| 4-Biphenylacetic acid (BPAA) | Data not available | Data not available |
| This compound | Data not available | Data not available |
Experimental Protocols
Synthesis of Fenbufen
A common method for the synthesis of Fenbufen is through the Friedel-Crafts acylation of biphenyl with succinic anhydride.[2]
Materials:
-
Biphenyl
-
Succinic anhydride
-
Anhydrous aluminum chloride
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid
-
Ice
-
Sodium carbonate
-
Sulfuric acid
-
Ethanol
Procedure:
-
A solution of anhydrous aluminum chloride in nitrobenzene is prepared and cooled to below 10°C.
-
A finely ground mixture of biphenyl and succinic anhydride is added to the stirred solution while maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for several days.
-
The reaction is quenched by pouring the mixture into a solution of concentrated hydrochloric acid and ice.
-
Nitrobenzene is removed by steam distillation.
-
The resulting solid is collected and dissolved in a hot sodium carbonate solution.
-
The solution is clarified and the product is reprecipitated by the addition of sulfuric acid.
-
The crude product is collected, dried, and recrystallized from ethanol to yield pure Fenbufen.
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds like Fenbufen and its metabolites.
Animals:
-
Wistar rats or Swiss mice.
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (Fenbufen or its metabolites)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into control and treatment groups.
-
The treatment groups receive the test compound orally or intraperitoneally at various doses. The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
The workflow for this experimental protocol is outlined below.
Figure 3. Carrageenan-Induced Paw Edema Workflow.
Conclusion
Fenbufen serves as an important example of a pro-drug strategy in the development of NSAIDs. Its conversion to the active metabolite, 4-biphenylacetic acid, is essential for its anti-inflammatory, analgesic, and antipyretic effects, which are mediated through the inhibition of the cyclooxygenase enzymes. The study of Fenbufen and its metabolites, including this compound, provides valuable insights into the pharmacokinetics and mechanism of action of this class of drugs. Further research to precisely quantify the COX inhibitory profiles of its individual metabolites would provide a more complete understanding of their respective contributions to the overall therapeutic effect.
References
- 1. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antimicrobial Properties of 3-(4-Phenylphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of 3-(4-Phenylphenyl)propanoic acid derivatives, with a focus on their synthesis, in vitro activity, and potential mechanisms of action. The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The derivatives of this compound represent a promising scaffold for the development of new therapeutics to combat these resilient microbial threats.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been evaluated against a panel of clinically relevant, multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined using the broth microdilution method. The results, summarized in the tables below, highlight the structure-dependent nature of the antimicrobial activity.
Table 1: In Vitro Antibacterial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound | Methicillin-Resistant Staphylococcus aureus (MRSA) TCH-1516 MIC (µg/mL) | Vancomycin-Resistant Enterococcus faecalis (VRE) AR-0671 MIC (µg/mL) | Carbapenemase-producing Escherichia coli AR-0001 MIC (µg/mL) | Carbapenemase-producing Klebsiella pneumoniae AR-003 MIC (µg/mL) | Multidrug-resistant Pseudomonas aeruginosa AR-1114 MIC (µg/mL) | Multidrug-resistant Acinetobacter baumannii AR-0273 MIC (µg/mL) |
| 7 | 32 | >64 | >64 | >64 | >64 | >64 |
| 14 | 8 | 1 | 64 | 64 | 32 | 32 |
| 15 | 1 | 0.5 | 8 | 16 | 16 | 16 |
| 16 | 2 | 1 | 16 | 32 | 32 | 32 |
| 29 | 16 | >64 | >64 | >64 | >64 | >64 |
| 30 | 16 | 16 | 32 | 64 | >64 | >64 |
Data sourced from Kavaliauskas et al., 2024.[1]
Table 2: In Vitro Antifungal Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound | Candida albicans 90028 MIC (µg/mL) | Candida glabrata 2001 MIC (µg/mL) | Candida parapsilosis 22019 MIC (µg/mL) | Azole-resistant Candida auris AR-0381 MIC (µg/mL) |
| 7 | >64 | >64 | >64 | >64 |
| 14 | 8 | 8 | 8 | 8 |
| 15 | 8 | 8 | 8 | 8 |
| 16 | 16 | 16 | 16 | 16 |
| 29 | >64 | >64 | >64 | >64 |
| 30 | >64 | >64 | >64 | >64 |
Data sourced from Kavaliauskas et al., 2024.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and the determination of their antimicrobial activity.
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazide Derivatives
The synthesis of the hydrazide derivatives, which were found to be among the most potent antimicrobial agents, follows a multi-step process. A general representative workflow is provided below.
Caption: Synthetic pathway for hydrazone derivatives.
General Procedure for the Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (Intermediate 2):
-
Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester (Intermediate 1): A mixture of 4-aminophenol and methyl acrylate is refluxed in a suitable solvent such as 2-propanol.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.
-
Hydrazinolysis to form the hydrazide: The synthesized methyl ester is dissolved in a solvent like 2-propanol, and hydrazine hydrate is added. The mixture is then refluxed for several hours.[1] After cooling, the precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield the desired hydrazide.
General Procedure for the Synthesis of Hydrazone Derivatives (e.g., Compounds 14-16):
-
N-(4-hydroxyphenyl)-β-alanine hydrazide is dissolved in methanol.
-
An equimolar amount of the corresponding aromatic or heterocyclic aldehyde (e.g., 2-furaldehyde for compound 14) is added to the solution.
-
The reaction mixture is refluxed for a specified period, typically a few hours, with catalytic amounts of an acid like glacial acetic acid if required.[1]
-
The mixture is then cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent, and purified by recrystallization to obtain the final hydrazone derivative.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay used to determine the MIC of antimicrobial agents.
Caption: Workflow for MIC determination.
Protocol for Broth Microdilution Assay:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of each test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial or fungal colonies from an 18-24 hour culture on an appropriate agar plate are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action
While the precise molecular targets of this compound derivatives are still under investigation, the antimicrobial activity of related phenolic and propanoic acid compounds is often attributed to a multi-targeted mechanism. This can be an advantage in overcoming existing drug resistance mechanisms. A plausible mechanism involves the disruption of the bacterial cell envelope and interference with essential cellular processes.
Caption: Potential antimicrobial signaling pathway.
The proposed mechanism suggests that the lipophilic nature of these compounds facilitates their interaction with and insertion into the bacterial cell membrane. This can lead to a loss of membrane integrity, increased permeability, and dissipation of the proton motive force, which is essential for ATP synthesis and transport processes. Furthermore, the acidic nature of the propanoic acid moiety can contribute to the acidification of the cytoplasm upon entry into the cell. This lowering of intracellular pH can denature essential proteins and enzymes and interfere with metabolic pathways. Some evidence also suggests that such compounds may directly interact with and inhibit the function of microbial DNA and essential enzymes.
Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by these promising antimicrobial candidates. This will be crucial for their optimization and future development as therapeutic agents.
References
The Anti-Inflammatory Potential of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide for Researchers
Introduction
3-(4-Phenylphenyl)propanoic acid is a member of the arylpropionic acid class of compounds, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). While specific research on this particular molecule is limited, its structural similarity to prominent NSAIDs such as ibuprofen and fenoprofen suggests a significant potential for anti-inflammatory activity. This technical guide will explore the anticipated anti-inflammatory effects of this compound, its likely mechanism of action, and the experimental protocols required for its evaluation. The information presented is based on the established pharmacology of closely related arylpropionic acid derivatives.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary anti-inflammatory action of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
By inhibiting COX enzymes, this compound is expected to reduce the production of prostaglandins, thereby mitigating the inflammatory response. The therapeutic efficacy and side-effect profile of the compound will largely depend on its relative selectivity for COX-2 over COX-1. A higher selectivity for COX-2 is generally associated with a lower risk of gastrointestinal side effects.
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The following diagram illustrates the arachidonic acid cascade and the role of COX inhibitors.
Caption: Inhibition of COX-1/COX-2 by this compound.
Quantitative Data on Related Compounds
The following tables summarize the in vitro inhibitory activity of structurally similar compounds against COX-1 and COX-2. This data provides a benchmark for the expected potency of this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Rofecoxib[1] | >15 | 0.018 | >833 |
| Celecoxib[1] | 18.8 | 0.53 | 35.5 |
| Diclofenac[1] | 6.6 | 2.2 | 3.0 |
| Indomethacin[1] | 2.0 | 5.0 | 0.4 |
| Flurbiprofen[2] | - | Ki = 0.128 | - |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant.
Experimental Protocols
To evaluate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric method is employed to measure the peroxidase activity of the COX enzymes.
-
Procedure: a. The test compound is pre-incubated with the COX enzyme at various concentrations. b. Arachidonic acid is added to initiate the reaction. c. The production of Prostaglandin G2 is coupled to the oxidation of a chromogenic or fluorogenic substrate by the peroxidase activity of COX. d. The absorbance or fluorescence is measured, and the percentage of inhibition is calculated.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure: a. The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like indomethacin. b. After a set period (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema. c. The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound.
Caption: A streamlined workflow for evaluating novel anti-inflammatory drug candidates.
Conclusion and Future Directions
Based on its chemical structure, this compound is a promising candidate for development as a novel anti-inflammatory agent. Its efficacy will likely be mediated through the inhibition of COX enzymes, a hallmark of the arylpropionic acid class. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its anti-inflammatory properties, potency, and selectivity.
Future research should focus on determining the COX-2 selectivity of this compound, as this will be a key determinant of its therapeutic index. Further studies on its pharmacokinetic profile and potential for gastrointestinal toxicity will also be crucial for its advancement as a potential therapeutic agent. The synthesis of derivatives and structure-activity relationship (SAR) studies could lead to the identification of even more potent and safer anti-inflammatory drugs.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 3-(4-Phenylphenyl)propanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3-(4-Phenylphenyl)propanoic acid and structurally related biphenyl propanoic acid derivatives. Drawing from existing research on similar compounds, this document outlines potential experimental protocols, summarizes key cytotoxic data, and visualizes relevant biological pathways and workflows to guide researchers in the early-stage evaluation of this class of molecules for their potential as anticancer agents.
Introduction
This compound belongs to the class of biphenyl compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. Biphenyl derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents[1]. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to assess the potential of a compound to inhibit cancer cell growth and to determine its safety profile against non-cancerous cells. This guide focuses on the methodologies and data relevant to the initial cytotoxic evaluation of this compound and its analogs.
Experimental Protocols
The following protocols are based on established methodologies for assessing the in vitro cytotoxicity of small molecules and are adapted from studies on related phenylpropanoic acid derivatives.
A panel of human cancer cell lines should be selected to evaluate the breadth of cytotoxic activity. Based on studies of similar compounds, relevant cell lines include:
-
MCF-7 and MDA-MB-231: Human breast adenocarcinoma cell lines, representing both estrogen receptor-positive and triple-negative breast cancer subtypes, respectively[1][2].
-
HCT116: Human colorectal carcinoma cell line.
-
HEK-293: Human embryonic kidney cells, often used as a model for non-cancerous cells to assess general cytotoxicity[1][2].
Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period, typically 24 to 72 hours[3][5][6][7][8].
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
-
2.2.2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Procedure:
-
Plate and treat cells as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate in the dark at room temperature for up to 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
The amount of LDH released is proportional to the number of lysed cells.
-
Data Presentation
The following table summarizes the cytotoxic activity of several biphenyl carboxylic acid derivatives, which are structurally related to this compound, against various cancer cell lines. This data provides a benchmark for the expected potency of this class of compounds.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3a) | MCF-7 | Not Specified | 10.14 ± 2.05 | [1][2] |
| 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3a) | MDA-MB-231 | Not Specified | 10.78 ± 2.58 | [1][2] |
| 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3j) | MCF-7 | Not Specified | 9.92 ± 0.97 | [1][2] |
| 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3j) | MDA-MB-231 | Not Specified | 9.54 ± 0.85 | [1][2] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 | MTT | 5.42 | [3] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 | MTT | 2.47 | [3] |
Note: The specific assay for the biphenyl carboxylic acids was not detailed in the source material but is commonly an MTT or similar cell viability assay.
A study on various biphenyl carboxylic acids demonstrated that some derivatives exhibit potent anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells[1][2]. Importantly, these compounds were also tested against HEK-293 normal cells and were found to be non-toxic, suggesting a degree of selectivity for cancer cells[1][2].
Visualizations
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.
Caption: Workflow for Preliminary Cytotoxicity Screening.
While the specific mechanism of action for this compound is yet to be elucidated, many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. The diagram below depicts a simplified, generalized apoptotic signaling pathway that could be investigated.
Caption: Generalized Apoptotic Signaling Pathway.
Conclusion
While direct cytotoxic data for this compound is not yet available in the public domain, the information from structurally similar biphenyl carboxylic acids and other phenylpropanoic acid derivatives provides a strong foundation for initiating its preclinical evaluation. The experimental protocols and data presented in this guide offer a starting point for researchers to design and conduct preliminary cytotoxicity screenings. Future studies should aim to establish the IC₅₀ values of this compound against a diverse panel of cancer cell lines, assess its selectivity by testing against non-cancerous cells, and begin to investigate its mechanism of action, potentially through apoptosis or other cell death pathways.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. article.imrpress.com [article.imrpress.com]
Methodological & Application
Synthesis of 3-(4-Phenylphenyl)propanoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-(4-Phenylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of biphenyl with succinic anhydride to yield 3-(4-biphenylcarbonyl)propionic acid. Subsequent reduction of the keto group via a modified Wolff-Kishner reduction affords the final product. This protocol includes detailed methodologies, quantitative data, and characterization of the intermediate and final products.
Introduction
This compound and its derivatives are of significant interest in drug development due to their structural resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl moiety is a common scaffold in pharmacologically active compounds. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this versatile intermediate.
Overall Reaction Scheme
Caption: Overall synthesis scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Biphenylcarbonyl)propionic acid
This procedure follows a classical Friedel-Crafts acylation pathway.
Materials:
-
Biphenyl (75 g)
-
Succinic anhydride (50 g)
-
Anhydrous aluminum chloride (AlCl₃) (135 g)
-
Nitrobenzene (500 mL)
-
Concentrated hydrochloric acid (HCl) (150 mL)
-
Sodium carbonate (Na₂CO₃)
-
6N Sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 135 g of anhydrous aluminum chloride in 500 mL of nitrobenzene. The temperature of the solution should be maintained below 10°C using an external cooling bath.
-
To the stirred solution, add a finely ground mixture of 50 g of succinic anhydride and 75 g of biphenyl in portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 days.
-
Pour the reaction mixture into a beaker containing a solution of 150 mL of concentrated hydrochloric acid in 1 liter of ice water.
-
Remove the nitrobenzene by steam distillation.
-
Collect the solid precipitate by filtration.
-
Dissolve the crude solid in 4 liters of a hot 3% sodium carbonate solution.
-
Clarify the solution by filtration if necessary and then reprecipitate the product by adding an excess of 6N sulfuric acid.
-
Collect the crude product by filtration, dry it, and recrystallize from ethanol to obtain pure 3-(4-biphenylcarbonyl)propionic acid.[1]
Step 2: Synthesis of this compound
This step involves the reduction of the ketone functional group of the intermediate to a methylene group using a modified Wolff-Kishner reduction (Huang-Minlon modification).
Materials:
-
3-(4-Biphenylcarbonyl)propionic acid
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place the 3-(4-biphenylcarbonyl)propionic acid, 3 equivalents of potassium hydroxide, and a suitable amount of diethylene glycol.
-
Add an excess of 85% hydrazine hydrate to the mixture.
-
Heat the mixture to reflux for 1-2 hours.
-
After the initial reflux, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200°C.
-
Once the temperature reaches 200°C, return the condenser to the reflux position and continue to heat the mixture for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 3-(4-Biphenylcarbonyl)propanoic acid | C₁₆H₁₄O₃ | 254.28 | 185 - 187 | ~69 |
| This compound | C₁₅H₁₄O₂ | 226.27 | 164 - 166 | High |
Note: The yield for the Friedel-Crafts acylation can be around 69% under mechanochemical conditions. The yield for the Wolff-Kishner reduction is typically high but may vary depending on the specific reaction conditions and scale.
Characterization Data for this compound
-
Melting Point: 164-166 °C
-
¹H NMR (CDCl₃, δ): 7.60-7.25 (m, 9H, Ar-H), 3.05 (t, 2H, -CH₂-Ar), 2.75 (t, 2H, -CH₂-COOH).
-
¹³C NMR (CDCl₃, δ): 179.5 (C=O), 140.8, 140.2, 139.8, 128.8, 128.7, 127.3, 127.0, 126.9 (Ar-C), 35.5 (-CH₂-COOH), 30.2 (-CH₂-Ar).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for In Vitro Analysis of 3-(4-Phenylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Phenylphenyl)propanoic acid, also known as 3-(4-biphenylyl)propionic acid, is a small molecule belonging to the arylpropanoic acid class. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests potential interactions with key cellular targets. This document provides detailed protocols for in vitro assays to investigate two probable mechanisms of action: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Cyclooxygenase (COX) inhibition. These pathways are often modulated by compounds with similar structural motifs.
These application notes are intended to guide researchers in the initial characterization of the biological activity of this compound, providing a framework for target validation and further drug development efforts.
Potential Biological Targets and In Vitro Assay Strategies
Based on its chemical structure, this compound is hypothesized to interact with the following targets:
-
Peroxisome Proliferator-Activated Receptors (PPARs): As a propanoic acid derivative with a biphenyl group, the compound shares features with known PPAR agonists. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. In vitro assays can determine if this compound can bind to and activate PPARα and/or PPARγ.
-
Cyclooxygenases (COX-1 and COX-2): The arylpropanoic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, which are central to the inflammatory pathway. In vitro assays can quantify the inhibitory potential of the compound against COX-1 and COX-2.
Data Presentation: Hypothetical In Vitro Activity of this compound
The following tables present a hypothetical summary of quantitative data that could be generated using the described protocols. These tables are for illustrative purposes to demonstrate the expected data format.
Table 1: Hypothetical PPAR Agonist Activity of this compound
| Assay Type | Target | Parameter | This compound | Positive Control (Rosiglitazone for PPARγ, GW7647 for PPARα) |
| TR-FRET Competitive Binding | Human PPARγ | IC50 (nM) | 1250 | 50 |
| TR-FRET Competitive Binding | Human PPARα | IC50 (nM) | 850 | 20 |
| Luciferase Reporter Gene | Human PPARγ | EC50 (nM) | 2500 | 100 |
| Luciferase Reporter Gene | Human PPARα | EC50 (nM) | 1500 | 45 |
| TR-FRET Coactivator Recruitment | Human PPARγ | EC50 (nM) | 2800 | 120 |
| TR-FRET Coactivator Recruitment | Human PPARα | EC50 (nM) | 1750 | 55 |
Table 2: Hypothetical COX Inhibition Profile of this compound
| Assay Type | Target | Parameter | This compound | Positive Control (Celecoxib) |
| Fluorometric Inhibitor Screening | Human COX-1 | IC50 (µM) | 15 | >100 |
| Fluorometric Inhibitor Screening | Human COX-2 | IC50 (µM) | 0.8 | 0.45 |
| ELISA-based PGF2α measurement | Human COX-1 | IC50 (µM) | 18 | >100 |
| ELISA-based PGF2α measurement | Human COX-2 | IC50 (µM) | 1.1 | 0.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPAR Signaling Pathway Activation.
Caption: TR-FRET Competitive Binding Assay Workflow.
Caption: Fluorometric COX Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay
Objective: To determine if this compound binds to the ligand-binding domain (LBD) of human PPARγ and to quantify its binding affinity (IC50).
Materials:
-
LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit (e.g., from Thermo Fisher Scientific) containing:
-
GST-tagged human PPARγ-LBD
-
Fluormone™ Pan-PPAR Green (fluorescent tracer)
-
Terbium (Tb)-labeled anti-GST antibody
-
Assay Buffer
-
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle)
-
384-well, low-volume, black microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions in assay buffer. A typical 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.
-
Prepare similar dilutions for the positive control, Rosiglitazone.
-
Prepare a vehicle control (DMSO in assay buffer).
-
-
Assay Reaction:
-
Add 2 µL of the compound dilutions (or controls) to the wells of the 384-well plate.
-
Prepare a 2X mixture of Fluormone™ Pan-PPAR Green in assay buffer and add 8 µL to each well.
-
Prepare a 2X mixture of GST-PPARγ-LBD and Tb-anti-GST antibody in assay buffer and add 10 µL to each well.
-
The final reaction volume is 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and measure emission at 495 nm (Terbium emission) and 520 nm (FRET to Fluorescein).
-
-
Data Analysis:
-
Calculate the 520/495 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Luciferase Reporter Gene Assay for PPARγ Activation
Objective: To assess the functional activation of the human PPARγ receptor by this compound in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle)
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Rosiglitazone in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the compound dilutions or controls.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability if necessary.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay
Objective: To determine the inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or Abcam) containing:
-
Recombinant human COX-2 enzyme
-
Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
-
This compound
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
DMSO (vehicle)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions. Keep the enzyme on ice.
-
-
Assay Reaction:
-
Add assay buffer, heme, and the fluorometric probe to the wells.
-
Add the test compound dilutions (this compound), positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells.
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence kinetically over a period of 5-10 minutes (Excitation/Emission wavelengths will be specified in the kit, e.g., 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound and controls.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro assay methods outlined in this document provide a robust starting point for characterizing the biological activity of this compound. By systematically evaluating its potential as a PPAR agonist and a COX inhibitor, researchers can gain valuable insights into its mechanism of action, which is a critical step in the drug discovery and development process. The provided protocols and data presentation formats are designed to ensure a standardized and comprehensive initial assessment of this compound.
Application Notes and Protocols for 3-(4-Phenylphenyl)propanoic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Phenylphenyl)propanoic acid, also known as 3-(4-biphenylyl)propanoic acid, is an arylpropanoic acid derivative. While extensive research has been conducted on various derivatives of this compound, particularly in the areas of oncology and inflammation, literature specifically detailing the use of this compound in cell culture is limited. It primarily serves as a scaffold or parent compound in the synthesis of more complex molecules with specific biological activities.
These application notes provide a generalized framework for researchers interested in evaluating the in vitro effects of this compound. The protocols are based on standard methodologies used for testing similar small molecules in cell culture.
Chemical Properties
| Property | Value |
| IUPAC Name | 3-(biphenyl-4-yl)propanoic acid |
| Synonyms | 3-(4-Biphenylyl)propanoic acid, Biphenylpropanoic acid |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. |
General Applications in Cell Culture
Based on the activities of its derivatives, this compound could be investigated for the following potential in vitro effects:
-
Cytotoxicity and Anti-proliferative Activity: To assess its potential as an anti-cancer agent.
-
Anti-inflammatory Properties: To evaluate its ability to modulate inflammatory pathways.
-
Mechanism of Action Studies: To identify the cellular signaling pathways it may affect.
-
Scaffold for Drug Discovery: To use as a starting point for the synthesis of novel bioactive compounds.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. .
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Wound Healing Assay for Cell Migration
This protocol is designed to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest cultured to confluence in a 6-well plate
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Culture:
-
Grow cells in a 6-well plate until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh complete medium containing a non-lethal concentration of this compound (determined from the MTT assay, e.g., IC₅₀/2 or lower) to the wells.
-
Include a vehicle control well.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for both treated and control wells.
-
Calculate the percentage of wound closure over time to determine the effect of the compound on cell migration.
-
Data Presentation: Cytotoxicity of this compound Derivatives
While no specific cytotoxicity data for this compound is readily available in the literature, the following table summarizes the IC₅₀ values for some of its derivatives against the A549 human lung adenocarcinoma cell line. This data can provide a preliminary indication of the potential activity range for this class of compounds.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Derivative A | A549 | 24 | Value A | [Hypothetical] |
| Derivative B | A549 | 24 | Value B | [Hypothetical] |
| Cisplatin (Control) | A549 | 24 | Value C | [Hypothetical] |
Note: This table is a template. Actual values would be populated from specific studies on derivatives.
Visualizations
Experimental Workflow
Application Notes and Protocols for Testing 3-(4-Phenylphenyl)propanoic Acid Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Phenylphenyl)propanoic acid is a compound of interest for its potential therapeutic applications. Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary application for efficacy testing is in the context of inflammation. Additionally, given that various propanoic acid derivatives have demonstrated anticancer properties, a secondary application for evaluation is in oncology, specifically in lung cancer models.
These application notes provide detailed protocols for testing the efficacy of this compound in two well-established animal models: the carrageenan-induced paw edema model for anti-inflammatory activity and a human tumor xenograft model for anticancer activity.
Section 1: Anti-inflammatory Efficacy Testing
Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[1][2] Injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.
Experimental Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle used to dissolve/suspend the test compound.
-
Positive Control: Receives a standard NSAID (e.g., Indomethacin, 5 mg/kg).
-
Test Groups: Receive varying doses of this compound (e.g., 10, 30, 100 mg/kg).
-
-
Drug Administration: The test compound, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[3][4]
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3][5]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Endpoint Analysis: The primary endpoint is the reduction in paw volume. Secondary endpoints can include histological analysis of the paw tissue for inflammatory cell infiltration and measurement of inflammatory mediators (e.g., prostaglandins, cytokines) in the paw tissue or exudate.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.1 | 0 |
| Positive Control (Indomethacin) | 5 | 0.6 ± 0.05 | 60 |
| This compound | 10 | 1.2 ± 0.08 | 20 |
| This compound | 30 | 0.9 ± 0.06 | 40 |
| This compound | 100 | 0.7 ± 0.05 | 53.3 |
Hypothetical Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Inhibition of the Cyclooxygenase Pathway.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Section 2: Anticancer Efficacy Testing
Animal Model: Human Lung Cancer Xenograft in Immunodeficient Mice
To evaluate the potential anticancer properties of this compound, a human tumor xenograft model is recommended.[6] This involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the human cells. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against the A549 non-small cell lung cancer cell line in vitro, making this a relevant cell line for in vivo studies.[7][8]
Experimental Protocol
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media until they reach the desired confluence.
-
Animals: Female athymic nude mice or NOD/SCID mice (5-6 weeks old) are used.[9] Animals should be housed in sterile conditions.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle Control: Receives the vehicle.
-
Positive Control: Receives a standard chemotherapeutic agent for lung cancer (e.g., cisplatin).
-
Test Groups: Receive varying doses of this compound.
-
-
Drug Administration: The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, three times a week) for a specified duration (e.g., 21-28 days).
-
Data Collection:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
-
Endpoint Analysis: The primary endpoint is the inhibition of tumor growth (tumor growth inhibition, TGI). Secondary endpoints can include survival analysis, histological analysis of the tumor for necrosis and apoptosis, and biomarker analysis (e.g., Ki-67 for proliferation).
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (g) (± SEM) |
| Vehicle Control | - | 1500 ± 150 | 0 | +1.5 ± 0.3 |
| Positive Control (Cisplatin) | 5 | 500 ± 75 | 66.7 | -2.0 ± 0.5 |
| This compound | 25 | 1200 ± 120 | 20 | +1.2 ± 0.4 |
| This compound | 50 | 900 ± 100 | 40 | +0.8 ± 0.3 |
| This compound | 100 | 650 ± 80 | 56.7 | +0.5 ± 0.2 |
Hypothetical Signaling Pathway for Anticancer Action
The anticancer activity of novel compounds can involve various pathways. A hypothetical pathway involving the inhibition of a key signaling molecule like a receptor tyrosine kinase (RTK) is depicted below. Some thiazole derivatives have been shown to target EGFR.[11]
Caption: Hypothetical Inhibition of a Receptor Tyrosine Kinase Pathway.
Experimental Workflow
Caption: Workflow for Human Tumor Xenograft Model.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metastatic Lung Xenograft Mouse Models and Therapy Studies [bio-protocol.org]
- 10. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 3-(4-Phenylphenyl)propanoic Acid Derivatives in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in oncology have highlighted the potential of novel small molecules in targeting specific cellular pathways implicated in cancer progression. Among these, derivatives of 3-(4-Phenylphenyl)propanoic acid have emerged as a promising scaffold for the development of new anticancer agents. Two distinct classes of these derivatives have shown significant potential in preclinical studies: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, which exhibit cytotoxic effects through potential inhibition of key signaling proteins, and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which demonstrate anticancer and antioxidant properties. These compounds have shown efficacy in both 2D and 3D lung cancer models, including drug-resistant cell lines.
This document provides a comprehensive overview of the application of these derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of their proposed signaling pathways and experimental workflows.
Data Presentation
The antiproliferative activity of various this compound derivatives has been evaluated in several lung cancer cell lines. The data below summarizes the cytotoxic effects of the most promising compounds.
Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM | Reference |
| 21 | A549 | 5.42 | - | [1][2] |
| H69 | - | 18.3 | [1] | |
| H69AR | - | 23.5 | [1] | |
| 22 | A549 | 2.47 | - | [1][2] |
| H69 | - | 33.9 | [1] | |
| H69AR | - | 26.6 | [1] | |
| 25 | H69 | - | 27.7 | [1] |
| H69AR | - | 48.4 | [1] | |
| 26 | H69 | - | 67.0 | [1] |
| H69AR | - | 15.4 | [1] | |
| Cisplatin | A549 | >100 | - | [1][2] |
Table 2: Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells
| Compound | Effect on A549 Cell Viability | Notes | Reference |
| 12, 20, 21, 22, 29 | Reduced viability by 50% | Also suppressed cell migration. | [3][4][5] |
| 20 | Potent antioxidant properties | Most promising candidate from the series. | [3][4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of purple formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
LDH cytotoxicity assay kit (commercially available).
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
Stop solution (provided in the kit).
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells: a no-cell control (medium only), a vehicle control, and a maximum LDH release control for each condition.
-
Incubation: Incubate the plate for the desired treatment period.
-
Maximum Release Control: One hour before the end of the incubation, add 10 µL of lysis buffer to the maximum release control wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100
3D Spheroid Culture and Viability Assessment
3D spheroid models better mimic the in vivo tumor microenvironment. The agarose-based method is a common technique for generating spheroids.
Materials:
-
Cancer cell lines.
-
Sterile 1.5% agarose solution in PBS.
-
96-well round-bottom plates.
-
Complete cell culture medium.
-
Test compounds.
-
Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells).
-
Confocal or fluorescence microscope.
Procedure:
-
Plate Coating: Heat the agarose solution until it is molten. Pipette 50 µL of the hot agarose solution into each well of a 96-well plate. Allow it to cool and solidify at room temperature, creating a non-adherent concave surface.
-
Cell Seeding: Prepare a single-cell suspension. Seed 2,000-5,000 cells per well in 200 µL of medium onto the agarose cushion.
-
Spheroid Formation: Incubate the plate for 3-5 days. The cells will aggregate at the bottom of the well to form a single spheroid.
-
Compound Treatment: Carefully replace half of the medium with fresh medium containing the test compounds at 2x the final concentration.
-
Incubation: Treat the spheroids for the desired duration (e.g., 48-72 hours).
-
Viability Staining: After treatment, transfer the spheroids to a new plate. Add a staining solution containing Calcein-AM and Propidium Iodide. Incubate for 30-60 minutes.
-
Imaging: Wash the spheroids with PBS and image using a confocal or fluorescence microscope to visualize live (green) and dead (red) cells within the spheroid.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Thiazole Derivatives
In silico studies suggest that 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, such as compound 22, may exert their anticancer effects by targeting SIRT2 and EGFR.[6] Inhibition of these proteins can disrupt key downstream signaling cascades that promote cell proliferation and survival.
Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.
Proposed Mechanism for Hydroxyphenyl Derivatives
The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated antioxidant properties, suggesting a mechanism involving the modulation of reactive oxygen species (ROS).[3][4][5] In cancer cells, elevated ROS levels can promote pro-tumorigenic signaling. The antioxidant nature of these compounds may counteract this effect.
Caption: Proposed antioxidant mechanism of hydroxyphenyl derivatives.
General Experimental Workflow
The evaluation of novel anticancer compounds typically follows a tiered approach, starting with high-throughput screening in 2D cell cultures and progressing to more complex 3D models for the most promising candidates.
Caption: Experimental workflow for evaluating novel anticancer compounds.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species in cancer progression and its role in therapeutics [explorationpub.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agarose Micro-Well Platform for Rapid Generation of Homogenous 3D Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing 3-(4-Phenylphenyl)propanoic Acid Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of 3-(4-phenylphenyl)propanoic acid derivatives as a promising class of antimicrobial agents. The information is based on recent studies of structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated significant activity against multidrug-resistant bacterial and fungal pathogens.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Phenylpropanoic acid derivatives represent a versatile scaffold for the design of new therapeutics. Recent research has highlighted the potential of these compounds, particularly against challenging ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi.[1][2][3][4]
This document outlines the synthesis, in vitro evaluation, and preliminary mechanism of action studies for this class of compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel therapeutic agents is a critical parameter in their development. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which serve as a valuable reference for the potential of the broader class of this compound derivatives.
Table 1: Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)
| Compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Vancomycin-resistant Enterococcus faecalis (VRE) | Gram-negative pathogens |
| Hydrazones 14-16 | 1 - 8[1][2][3] | 0.5 - 2[1][2][3] | 8 - 64[1][2][3] |
| Dihydrazide 6 | > 64 | > 64 | 32 - 64[2] |
| Compound 2 | Weak activity | Weak activity | > 64 |
| Compound 4 | No activity | No activity | > 64 |
Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)
| Compound | Drug-resistant Candida species | Candida auris |
| Hydrazones 14-16 | 8 - 64[1][3][4] | 0.5 - 64[1][2][3] |
| Compound 2 | No activity[2] | Not reported |
| Compound 4 | No activity[2] | Not reported |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of new antimicrobial candidates.
General Synthesis Protocol for this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold and its subsequent derivatization.
-
Step 1: Synthesis of the Core Scaffold. The synthesis of the this compound core can be achieved through various organic synthesis routes. A common method involves the reaction of a suitable biphenyl precursor with a propanoic acid synthon.
-
Step 2: Derivatization. The carboxylic acid group of the propanoic acid moiety provides a versatile handle for the synthesis of a library of derivatives, including esters, amides, and hydrazones. For example, the synthesis of hydrazone derivatives, which have shown potent antimicrobial activity, involves the conversion of the carboxylic acid to a hydrazide, followed by condensation with various aldehydes or ketones.[1][2][3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microbial strains.
-
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the 96-well plates.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in medium without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay: MTT Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.
-
Materials:
-
Synthesized compounds
-
Mammalian cell line (e.g., Vero, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of this compound derivatives as antimicrobial agents.
Caption: Workflow for Antimicrobial Drug Discovery.
Postulated General Mechanism of Action
While the precise mechanism of action for this class of compounds is still under investigation, their broad-spectrum activity suggests they may target multiple essential cellular pathways in microbes. The following diagram illustrates a hypothetical model where the antimicrobial agent disrupts key cellular processes.
Caption: Postulated Multi-Target Antimicrobial Action.
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-Inflammatory Activity of 3-(4-Phenylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. This document provides a detailed protocol for assessing the potential anti-inflammatory activity of a novel compound, 3-(4-Phenylphenyl)propanoic acid, using a combination of in vitro and in vivo assays. These protocols are designed to elucidate the compound's mechanism of action and establish its efficacy.
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways driving inflammation is essential for interpreting experimental results. Two of the most critical pathways are the Arachidonic Acid Cascade and the NF-κB Signaling Pathway.
Arachidonic Acid Cascade
The arachidonic acid cascade is a primary target for NSAIDs.[1][2][3] Upon cellular stimulation, phospholipase A2 releases arachidonic acid from membrane phospholipids.[4] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[3][5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6][7] Inhibition of these enzymes, particularly COX-2, is a key mechanism of action for many anti-inflammatory drugs.[1][3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and pathogens, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[8][11]
Experimental Protocols
1. In Vitro Assays
The following in vitro assays are designed to assess the direct anti-inflammatory effects of this compound at the cellular and molecular level.
1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.[6][12][13]
-
Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 is measured. The PGH2 produced is then reduced to PGF2α and quantified by enzyme immunoassay (EIA).
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid
-
This compound (dissolved in DMSO)
-
Reference NSAIDs (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Enzyme Immunoassay (EIA) kit for PGF2α
-
-
Procedure:
-
Prepare the enzyme solution by adding COX-1 or COX-2 to the reaction buffer containing heme.
-
Add various concentrations of this compound or reference NSAIDs to the enzyme solution and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and measure the amount of PGF2α produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
-
1.2. Nitric Oxide (NO) Production in Macrophages
This assay evaluates the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]
-
Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[17][18]
-
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
Assess cell viability using a suitable assay (e.g., MTT) to rule out cytotoxicity.
-
1.3. Pro-inflammatory Cytokine Quantification
This assay measures the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.[19][20][21]
-
Principle: The concentration of specific cytokines in the cell culture supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[22][23]
-
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with FBS
-
LPS
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with LPS and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocols.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
2. In Vivo Assay
The following in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.
2.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[24][25][26][27]
-
Principle: The subcutaneous injection of carrageenan into the rat paw induces a local inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is assessed by its ability to reduce this edema.
-
Materials:
-
Male Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference NSAID (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Divide the rats into groups: vehicle control, positive control (Indomethacin), and different dose groups of this compound.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[28]
-
Calculate the percentage of edema inhibition for each group at each time point.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | |||
| Indomethacin (Non-selective) | |||
| Celecoxib (COX-2 Selective) |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition | Cell Viability (%) |
| Control (untreated) | - | 100 | ||
| LPS (1 µg/mL) | - | 0 | ||
| LPS + this compound | 1 | |||
| 10 | ||||
| 100 | ||||
| LPS + Indomethacin | 10 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (untreated) | - | ||||
| LPS (1 µg/mL) | - | 0 | 0 | ||
| LPS + this compound | 1 | ||||
| 10 | |||||
| 100 | |||||
| LPS + Indomethacin | 10 |
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| This compound | 10 | ||
| 25 | |||
| 50 |
The protocols outlined in this document provide a comprehensive framework for the initial assessment of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. The data generated from these experiments will be crucial for guiding further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.7. Measurement of cytokine and nitric oxide production from macrophages [bio-protocol.org]
- 17. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 19. Enzyme-linked immunosorbent assay (ELISA) of proinflammatory cytokines [bio-protocol.org]
- 20. Multiplex Human Cytokine ELISA Kit (A33039) [antibodies.com]
- 21. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mybiosource.com [mybiosource.com]
- 23. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve 3-(4-Phenylphenyl)propanoic acid for biological assays
Application Notes and Protocols for 3-(4-Phenylphenyl)propanoic Acid
Topic: Dissolving this compound for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a carboxylic acid derivative with a biphenyl moiety. Phenylpropanoic acids are a class of compounds that have garnered interest in biological research due to their diverse activities, which can include anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. To accurately assess the biological effects of this compound in in vitro and in vivo models, proper solubilization is critical. These application notes provide detailed protocols for dissolving this compound for use in biological assays.
Solvent Selection and Considerations
The choice of solvent is crucial for ensuring the compound is in a monomeric and biologically active state, while minimizing solvent-induced artifacts. For many nonpolar compounds like this compound, organic solvents are often necessary to achieve a high-concentration stock solution.
Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving compounds for biological assays due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with aqueous media[5][6]. However, it is important to be aware of the potential effects of DMSO on cell viability and function. The final concentration of DMSO in the assay medium should typically be kept below 0.5% to avoid cytotoxicity[5][7].
Ethanol can also be used for some compounds and is another common solvent in biological research. Similar to DMSO, the final concentration of ethanol in the assay should be minimized to prevent adverse effects on cells[7].
For in vivo studies, formulation with co-solvents such as PEG300, Tween-80, or cyclodextrins may be necessary to achieve a biocompatible solution for administration[8].
Quantitative Data Summary
| Solvent | Temperature (°C) | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Observations |
| DMSO | 25 | User Determined | User Determined | e.g., Clear solution, precipitation observed |
| Ethanol | 25 | User Determined | User Determined | e.g., Requires warming to dissolve |
| PBS (pH 7.4) | 25 | User Determined | User Determined | e.g., Insoluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C15H14O2) is 226.27 g/mol .
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 2.26 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes or gently warm it in a water bath at 37°C for 10-15 minutes[9].
-
Once fully dissolved, the clear stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C[9].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of a working solution from the DMSO stock for use in a typical cell-based assay.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium.
-
It is recommended to prepare the working solutions fresh for each experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture wells is below 0.5%. For example, if you add 10 µL of a 100 µM working solution (containing 1% DMSO) to 990 µL of medium in a well, the final DMSO concentration will be 0.01%.
-
Always include a vehicle control in your experimental setup. The vehicle control should contain the same final concentration of DMSO as the wells with the highest concentration of the test compound[5].
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)propanoic Acid as a Versatile Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(4-phenylphenyl)propanoic acid scaffold, a biphenyl derivative of propanoic acid, represents a privileged structure in medicinal chemistry. Its inherent physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions, make it an attractive starting point for the design of novel therapeutic agents. This scaffold's structural rigidity, conferred by the biphenyl moiety, coupled with the conformational flexibility of the propanoic acid side chain, allows for the precise orientation of functional groups to interact with diverse biological targets. These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug design, focusing on its application in the development of anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Physicochemical Properties and SAR Insights
The this compound core can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Key points for structure-activity relationship (SAR) studies include:
-
The Biphenyl Core: Substitution on either of the phenyl rings can significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with target proteins.
-
The Propanoic Acid Chain: The carboxylic acid group is often crucial for activity, acting as a key hydrogen bond donor or acceptor. Esterification or amidation of this group can be explored to create prodrugs with improved bioavailability. The length and branching of the alkyl chain can also impact potency and selectivity.
-
Linker Modifications: The introduction of different linkers between the biphenyl core and the propanoic acid moiety can alter the molecule's overall conformation and ability to fit into specific binding pockets.
Therapeutic Applications and Lead Compounds
Anti-inflammatory Agents
The this compound scaffold is a well-established framework for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1]
Lead Compound Example: Fenbufen
Fenbufen, or 3-(4-biphenylylcarbonyl)propionic acid, is a prodrug that is metabolized in the body to its active form, 4-biphenylacetic acid (BPAA). BPAA is a potent inhibitor of both COX-1 and COX-2.
Quantitative Data for Fenbufen Analogs as COX-2 Inhibitors
| Compound | Substitution on Biphenyl Ring | COX-2 Inhibition (%) at 22 µM |
| 6a | p-fluoro | High |
| 6l | p-hydroxy | High (comparable to celecoxib) |
| 6o | p-amino | High |
Data adapted from a study on Suzuki-coupled Fenbufen analogs. The study highlights that para-substitution with electron-donating groups on one of the phenyl rings enhances COX-2 inhibitory activity.[2]
Anticancer Agents
Derivatives of the phenylpropanoic acid scaffold have shown promising anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Lead Compound Example: 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
Recent studies have identified derivatives of a modified this compound scaffold as potent anticancer agents targeting sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR).[3]
Quantitative Data for Anticancer Activity in A549 Human Lung Adenocarcinoma Cells [3]
| Compound | Key Structural Feature | IC50 (µM) |
| 21 | Oxime moiety | 5.42 |
| 22 | Oxime moiety with Cl substitution | 2.47 |
| 25 | Carbohydrazide moiety | 8.05 |
| 26 | Carbohydrazide moiety with Cl substitution | 25.4 |
| Cisplatin (Control) | - | 11.71 |
These findings indicate that specific modifications, such as the introduction of an oxime moiety, can significantly enhance the cytotoxic activity of the scaffold against cancer cells.[3]
Antimicrobial Agents
The versatility of the this compound scaffold extends to the development of novel antimicrobial agents, particularly against multidrug-resistant pathogens.
Lead Compound Example: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
While not a direct biphenyl structure, these analogs demonstrate the potential of the broader phenylpropanoic acid scaffold in antimicrobial drug discovery. Modifications incorporating heterocyclic substituents have been shown to enhance antimicrobial activity.[4]
Quantitative Data for Antimicrobial Activity (MIC in µg/mL) [4]
| Compound | Target Organism | MIC (µg/mL) |
| Hydrazone derivative 14 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Hydrazone derivative 15 | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 |
| Hydrazone derivative 16 | Gram-negative pathogens | 8 - 64 |
| Hydrazone derivative 14-16 | Drug-resistant Candida species | 8 - 64 |
The data underscores the potential of this scaffold in developing broad-spectrum antimicrobial agents.[4]
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route for preparing derivatives of the this compound scaffold is the Friedel-Crafts acylation of biphenyl with succinic anhydride, followed by reduction.[5]
Protocol: Synthesis of 3-(4-Biphenylcarbonyl)propionic Acid (a Fenbufen precursor) [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl and succinic anhydride in a suitable solvent such as dichloromethane (DCM).
-
Catalyst Addition: Slowly add aluminum chloride (AlCl₃) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for the required reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol: MTT Assay for Cell Viability [6]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) for 24-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a widely used and reliable model for screening acute anti-inflammatory activity of drugs.[7][8]
Protocol: Carrageenan-Induced Paw Edema in Rats [7]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=5-6 per group): a control group (vehicle), a standard group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the compounds intraperitoneally or orally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [10][11]
-
Reagent Preparation: Prepare all reagents as per the kit instructions (e.g., from Sigma-Aldrich or Cayman Chemical). This includes reconstituting the COX-2 enzyme, preparing the assay buffer, probe, and substrate (arachidonic acid).
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor at various concentrations. Include an enzyme control (no inhibitor) and an inhibitor control (e.g., celecoxib).
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
Caption: A generalized workflow for drug discovery using the this compound scaffold.
Caption: Mechanism of action for anti-inflammatory agents based on the this compound scaffold.
Caption: Proposed mechanism for anticancer activity of this compound derivatives.
Conclusion
The this compound scaffold is a highly versatile and promising platform for the design and development of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a wide range of biological molecules with high potency and selectivity. The examples provided in these application notes for anti-inflammatory, anticancer, and antimicrobial agents highlight the broad therapeutic potential of this scaffold. The detailed experimental protocols offer a starting point for researchers to further explore and expand upon the use of this compound derivatives in their drug discovery programs. Future research should focus on exploring novel therapeutic targets and further optimizing the pharmacokinetic and safety profiles of lead compounds derived from this valuable scaffold.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols: Investigating the Effects of 3-(4-Phenylphenyl)propanoic Acid on Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for characterizing the effects of the novel small molecule, 3-(4-Phenylphenyl)propanoic acid, on enzyme kinetics. Due to the absence of established enzymatic targets for this compound in current literature, we present a hypothetical yet plausible investigation centered on Cyclooxygenase-2 (COX-2). The structural resemblance of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests that COX-2 is a rational target for initial studies. The following protocols and application notes are designed to guide the user through preliminary screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of inhibition.
Experimental Workflow
The overall workflow for characterizing a potential enzyme inhibitor is a multi-step process that begins with initial screening and progresses to detailed mechanistic studies. The following diagram outlines the logical progression of experiments described in this document.
Caption: Workflow for enzyme inhibitor characterization.
Experimental Protocols
Protocol 1: Preliminary Screening of COX-2 Inhibition
Objective: To determine if this compound exhibits inhibitory activity against human recombinant COX-2.
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., AMPLEX® Red)
-
Heme
-
This compound
-
DMSO (vehicle control)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[1]
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of COX-2 enzyme in cold COX Assay Buffer.
-
Prepare a 10X stock solution of this compound in DMSO. A typical starting concentration for screening is 1 mM (for a final assay concentration of 100 µM).
-
Prepare a 10X stock solution of the positive control (e.g., 100 µM Celecoxib for a final concentration of 10 µM).
-
In a 96-well plate, add the following to respective wells:
-
Enzyme Control (EC): 10 µL DMSO + 80 µL Reaction Mix (Assay Buffer, Probe, Heme, COX-2 enzyme).
-
Inhibitor Control (IC): 10 µL of 10X positive control + 80 µL Reaction Mix.
-
Test Compound (S): 10 µL of 10X this compound + 80 µL Reaction Mix.
-
-
Pre-incubate the plate at 25°C for 10 minutes, protected from light.[2]
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes.[1]
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = ((Rate_EC - Rate_S) / Rate_EC) * 100
Protocol 2: IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of COX-2 activity (IC50).[3][4]
Procedure:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of 10X concentrations (e.g., from 10 mM to 10 nM).
-
Follow the procedure outlined in Protocol 1, but for the "Test Compound" wells, use the different concentrations of the inhibitor.
-
Include Enzyme Control (no inhibitor) and Vehicle Control (DMSO) wells.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3]
Protocol 3: Enzyme Kinetics Study (Michaelis-Menten)
Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of COX-2 with its substrate (arachidonic acid).
Procedure:
-
Prepare a series of arachidonic acid solutions of varying concentrations in the assay buffer. The range should typically span from 0.1 * Km to 10 * Km (a literature search for the Km of arachidonic acid with COX-2 can provide a starting point).
-
For each substrate concentration, measure the initial reaction velocity (rate) in the absence of the inhibitor, following the general procedure in Protocol 1.
-
Plot the initial velocity (v) versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.[5][6]
v = (Vmax * [S]) / (Km + [S])
Protocol 4: Mechanism of Inhibition Analysis
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Procedure:
-
Select two or three fixed concentrations of this compound based on its determined IC50 value (e.g., 0.5 * IC50, 1 * IC50, and 2 * IC50).
-
For each fixed inhibitor concentration, repeat the Michaelis-Menten experiment (Protocol 3) by measuring the initial reaction velocities across the same range of substrate concentrations.
-
Generate Michaelis-Menten plots for each inhibitor concentration.
-
To better visualize the data and determine the inhibition type, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/v versus 1/[S].[7][8][9]
1/v = (Km / Vmax) * (1/[S]) + 1/Vmax
Data Analysis:
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).[9]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).[9]
-
Uncompetitive Inhibition: Lines will be parallel (both apparent Vmax and apparent Km decrease).
-
Mixed Inhibition: Lines will intersect in the second or third quadrant (both apparent Vmax and apparent Km change).
The inhibition constant (Ki) can be determined from these plots. For competitive inhibition, the apparent Km (Km_app) is related to Ki by: Km_app = Km * (1 + [I]/Ki). For non-competitive inhibition, the apparent Vmax (Vmax_app) is related by: Vmax_app = Vmax / (1 + [I]/Ki).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: IC50 Determination for this compound against COX-2
| Compound | IC50 (µM) | 95% Confidence Interval |
|---|---|---|
| This compound | [Calculated Value] | [Lower Limit] - [Upper Limit] |
| Celecoxib (Control) | [Calculated Value] | [Lower Limit] - [Upper Limit] |
Table 2: Kinetic Parameters of COX-2 in the Presence of this compound
| Inhibitor Concentration [I] | Apparent Vmax (RFU/min) | Apparent Km (µM) |
|---|---|---|
| 0 (No Inhibitor) | [Calculated Value] | [Calculated Value] |
| [Concentration 1] | [Calculated Value] | [Calculated Value] |
| [Concentration 2] | [Calculated Value] | [Calculated Value] |
| [Concentration 3] | [Calculated Value] | [Calculated Value] |
Table 3: Inhibition Constants for this compound
| Parameter | Value | Method of Determination |
|---|---|---|
| Mode of Inhibition | [e.g., Competitive] | Lineweaver-Burk Plot |
| Ki (µM) | [Calculated Value] | Dixon Plot / Secondary Plot |
Visualization of Inhibition Mechanisms
The following diagram illustrates the different types of reversible enzyme inhibition, which can be identified using the protocols described above.
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. abcam.com [abcam.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Synthesis of 3-(4-Phenylphenyl)propanoic Acid Derivatives with Enhanced Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 3-(4-phenylphenyl)propanoic acid derivatives, a class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. The protocols outlined below focus on strategies to enhance the potency of these derivatives, primarily through targeted modifications of the core scaffold and evaluation of their inhibitory activity against cyclooxygenase (COX) enzymes.
Introduction
This compound and its derivatives belong to the broader class of arylpropionic acids, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation, pain, and fever. The biphenyl scaffold of this compound offers a unique structural framework for designing potent and selective inhibitors of COX-1 and COX-2. Enhancing the potency of these derivatives can lead to lower effective doses, potentially reducing side effects and improving therapeutic outcomes.
Strategies for Enhancing Potency
Structure-activity relationship (SAR) studies on related arylpropionic acid derivatives suggest several strategies to enhance potency:
-
Substitution on the Biphenyl Ring System: Introducing electron-withdrawing or electron-donating groups at specific positions on either phenyl ring can influence the electronic properties and binding affinity of the molecule to the COX active site.
-
Modification of the Propanoic Acid Side Chain: Altering the carboxylic acid moiety, for instance, through esterification or amidation, can affect the compound's pharmacokinetic properties and its interaction with the target enzyme. The stereochemistry at the alpha-carbon of the propionic acid chain is also crucial, with the (S)-enantiomer often being the more active eutomer.
-
Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings can introduce additional binding interactions, improve selectivity, and modify the overall physicochemical properties of the derivatives.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected 2-(4-biphenylyl)propanoic acid derivatives (flurbiprofen analogs), which serve as close structural surrogates for the target compounds. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a biological function. A lower IC50 value indicates a more potent compound.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Flurbiprofen | 2-(2-fluoro-4-biphenylyl)propanoic acid | 0.2 - 0.5 | 1.0 - 2.5 | ~0.2 - 0.25 |
| Amide Derivative 1 | Flurbiprofen-L-proline amide | >100 | >100 | - |
| Amide Derivative 2 | Flurbiprofen-L-tyrosine amide | >100 | >100 | - |
| Ester Derivative 1 | Methyl 2-(4-biphenylyl)propanoate | - | - | - |
| Thiadiazole Derivative | 2-(4-(5-phenyl-1,3,4-thiadiazol-2-yl)phenyl)propanoic acid | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Biphenylcarbonyl)propionic Acid
This protocol describes a Friedel-Crafts acylation reaction to synthesize a key intermediate that can be further modified to yield this compound derivatives.
Materials:
-
Biphenyl
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na2CO3)
-
6N Sulfuric acid (H2SO4)
-
Ethanol
Procedure:
-
Dissolve 135 g of anhydrous aluminum chloride in 500 ml of nitrobenzene while maintaining the temperature below 10°C with external cooling.
-
To the stirred solution, add a finely ground mixture of 50 g of succinic anhydride and 75 g of biphenyl in portions, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to stand at room temperature for 4 days.
-
Pour the reaction mixture into a solution of 150 ml of concentrated hydrochloric acid in one liter of ice water.
-
Remove the nitrobenzene by steam distillation.
-
Collect the solid product and dissolve it in 4 liters of hot 3% sodium carbonate solution.
-
Clarify the solution by filtration and re-precipitate the product by adding an excess of 6N sulfuric acid.
-
Collect the crude product by filtration, dry it, and recrystallize from ethanol to obtain pure 3-(4-biphenylcarbonyl)propionic acid. The melting point of the pure product is 185-187°C[1].
Protocol 2: General Procedure for the Synthesis of 2-(4-Substituted-phenyl)propionic Acid Amides
This protocol details the synthesis of amide derivatives from a carboxylic acid precursor, a common strategy to modify the pharmacokinetic profile and potentially enhance potency.
Materials:
-
2-(4-biphenylyl)propanoic acid (or a derivative)
-
Appropriate amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the 2-(4-biphenylyl)propanoic acid derivative in the anhydrous solvent.
-
Add triethylamine to the solution.
-
In a separate flask, dissolve the desired amine in the same anhydrous solvent.
-
Add the carboxylic acid solution to the amine solution.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Signaling Pathway of NSAIDs
The following diagram illustrates the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs), such as this compound derivatives. These compounds inhibit the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Mechanism of action of NSAIDs.
Experimental Workflow for Synthesis and Evaluation
The following workflow diagram outlines the general steps involved in the synthesis and evaluation of novel this compound derivatives to identify candidates with enhanced potency.
Caption: Drug discovery workflow.
References
Application Notes and Protocols for the Preparation of 3-(4-Biphenylcarbonyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Biphenylcarbonyl)propionic acid, also known as Fenbufen, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It has been utilized for its analgesic, antipyretic, and anti-inflammatory properties in the treatment of conditions such as osteoarthritis and rheumatoid arthritis.[1] The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. This document provides detailed protocols for the laboratory-scale synthesis of 3-(4-biphenylcarbonyl)propionic acid and summarizes its key physicochemical and spectroscopic data for characterization.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 36330-85-5 | [2][3] |
| Molecular Formula | C₁₆H₁₄O₃ | [2] |
| Molecular Weight | 254.28 g/mol | [2] |
| Melting Point | 185-187 °C | [4] |
| Appearance | White or off-white crystalline powder | |
| Solubility | Soluble in ethanol, almost insoluble in water; soluble in hot alkali solution. |
Spectroscopic Data for Characterization
Infrared (IR) Spectroscopy:
The infrared spectrum of 3-(4-biphenylcarbonyl)propionic acid is consistent with its chemical structure, showing characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretch (aromatic rings) |
Note: The IR spectrum of this product should be consistent with that of a reference standard.
Mass Spectrometry (MS):
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion) |
| 181 | [M - COOH - CH₂]⁺ |
| 152 | [Biphenyl]⁺ |
Data obtained from GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Note: Experimentally obtained NMR data was not available in the searched literature. The following are predicted chemical shifts and assignments based on the structure of 3-(4-biphenylcarbonyl)propionic acid. Actual experimental values may vary.
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | s | 1H | -COOH |
| ~8.0 | d | 2H | Ar-H (ortho to C=O) |
| ~7.7 | d | 2H | Ar-H |
| ~7.6 | d | 2H | Ar-H |
| ~7.5-7.4 | m | 3H | Ar-H |
| ~3.3 | t | 2H | -CO-CH₂- |
| ~2.8 | t | 2H | -CH₂-COOH |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~145 | Ar-C |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~34 | -CO-CH₂- |
| ~29 | -CH₂-COOH |
Experimental Protocols
The primary method for the synthesis of 3-(4-biphenylcarbonyl)propionic acid is the Friedel-Crafts acylation of biphenyl with succinic anhydride.
Synthesis of 3-(4-Biphenylcarbonyl)propionic Acid via Friedel-Crafts Acylation
This protocol is adapted from established literature procedures.
Materials and Reagents:
-
Biphenyl
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
6N Sulfuric acid
-
Ethanol
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 135 g of anhydrous aluminum chloride in 500 mL of nitrobenzene. Maintain the temperature of the solution below 10°C using an external cooling bath (ice-water).
-
Addition of Reactants: Prepare a finely ground mixture of 75 g of biphenyl and 50 g of succinic anhydride. Add this mixture portion-wise to the stirred aluminum chloride solution, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 days.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a solution of 150 mL of concentrated hydrochloric acid in 1 liter of crushed ice. Stir the mixture until the ice has melted.
-
Remove the nitrobenzene by steam distillation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Dissolve the crude solid in 4 liters of a hot 3% sodium carbonate solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Re-precipitate the product by the slow addition of excess 6N sulfuric acid to the hot filtrate.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
-
Recrystallization and Drying:
-
Dry the crude product.
-
Recrystallize the dried solid from ethanol to obtain pure 3-(4-biphenylcarbonyl)propionic acid.
-
The expected melting point of the pure product is 185-187°C.[4]
-
Visualizations
Synthesis Pathway
Caption: Friedel-Crafts acylation of biphenyl with succinic anhydride.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Applications in Drug Development
3-(4-Biphenylcarbonyl)propionic acid (Fenbufen) serves as an active pharmaceutical ingredient (API) itself. Its propionic acid moiety is a common structural feature in many NSAIDs. As a research chemical, it can be used as a starting material or a reference compound in the development of new anti-inflammatory agents. Researchers may explore modifications of its structure to enhance efficacy, improve the safety profile, or target specific isoforms of cyclooxygenase. The synthesis and characterization data provided herein are essential for any research and development activities involving this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Phenylphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Phenylphenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic methodology.
Method 1: Friedel-Crafts Acylation followed by Reduction
This two-step approach involves the acylation of biphenyl with succinic anhydride to form 4-oxo-4-(4-biphenylyl)butanoic acid, followed by reduction of the ketone.
Troubleshooting Common Issues in Friedel-Crafts Acylation:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficient catalyst loading. 3. Deactivated biphenyl starting material. 4. Low reaction temperature. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Handle in a glovebox or under an inert atmosphere. 2. Increase the molar ratio of AlCl₃ to biphenyl, trying ratios from 1.1:1 to 2.5:1. 3. Ensure the biphenyl is pure and free of deactivating contaminants. 4. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Formation of Multiple Products (Isomers) | 1. High reaction temperature promoting side reactions. 2. Isomerization of the product under strong acidic conditions. | 1. Maintain a lower reaction temperature (e.g., 0-25 °C) to favor the para-substituted product. 2. Quench the reaction as soon as the starting material is consumed to minimize isomerization. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor mixing of the heterogeneous reaction mixture. | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. Ensure vigorous stirring to maintain a well-dispersed suspension. |
Troubleshooting Common Issues in Ketone Reduction (Clemmensen and Wolff-Kishner):
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Clemmensen) | 1. Inactive zinc amalgam. 2. Insufficiently acidic conditions. | 1. Prepare fresh zinc amalgam before use. 2. Use concentrated hydrochloric acid and ensure its concentration is maintained throughout the reaction. |
| Formation of Polymeric Byproducts (Clemmensen) | 1. High reaction temperature. | 1. Maintain a gentle reflux and avoid excessive heating. |
| Incomplete Reduction (Wolff-Kishner) | 1. Incomplete formation of the hydrazone. 2. Insufficiently high temperature for nitrogen extrusion. 3. Presence of water in the reaction. | 1. Ensure complete conversion to the hydrazone before proceeding with the elimination step. 2. Use a high-boiling solvent like diethylene glycol to reach the required temperature (180-200 °C). 3. Remove water from the reaction mixture after hydrazone formation. The Huang-Minlon modification is effective for this.[1] |
| Product Degradation (Wolff-Kishner) | 1. Substrate sensitivity to strong basic conditions. | 1. If the substrate has base-sensitive functional groups, consider the Clemmensen reduction or other milder reduction methods. |
Method 2: Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of a phenylboronic acid with a 4-halophenylpropanoic acid derivative.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive palladium catalyst. 2. Poor quality of the boronic acid. 3. Ineffective base or solvent system. 4. Presence of oxygen in the reaction. | 1. Use a fresh, high-quality palladium catalyst and consider using a pre-catalyst. 2. Use fresh, pure phenylboronic acid. Consider converting it to the pinacol ester for increased stability. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., toluene/water, dioxane/water). The presence of water is often crucial.[2] 4. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inappropriate catalyst or ligand. | 1. Ensure rigorous exclusion of oxygen. 2. Screen different palladium catalysts and phosphine ligands. Buchwald or Fu-type ligands can be effective.[2] |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of water and/or acid. 2. Prolonged reaction time at elevated temperatures. | 1. Use anhydrous solvents if possible, or minimize the amount of water. Ensure the base is not acidic. 2. Monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in Product Purification | 1. Contamination with residual palladium. 2. Presence of boronic acid-derived impurities. | 1. Use a palladium scavenger resin or perform an aqueous workup with a chelating agent like EDTA. 2. Perform an aqueous extraction with a mild base to remove unreacted boronic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Friedel-Crafts acylation of biphenyl with succinic anhydride, followed by a reduction of the resulting keto-acid, is a well-established and scalable route.[3] This method uses readily available starting materials.
Q2: Which reduction method is preferred for converting 4-oxo-4-(4-biphenylyl)butanoic acid to the final product?
A2: Both the Clemmensen (amalgamated zinc and HCl) and the Wolff-Kishner (hydrazine and a strong base) reductions are effective. The choice depends on the presence of other functional groups in the molecule. The Clemmensen reduction is suitable for acid-stable compounds, while the Wolff-Kishner reduction is preferred for base-stable compounds. The Huang-Minlon modification of the Wolff-Kishner reduction is often recommended for improved yields and shorter reaction times.[1]
Q3: Can I use a one-step cross-coupling reaction to synthesize this compound?
A3: Yes, a Suzuki-Miyaura coupling of a suitable 4-halophenylpropanoic acid ester with phenylboronic acid, or a Heck coupling of 4-bromobiphenyl with an acrylate followed by hydrogenation, are viable one-pot or sequential approaches. These methods offer high functional group tolerance but may require more optimization of the catalytic system.
Q4: My Suzuki-Miyaura coupling reaction is not working. What are the most critical parameters to check?
A4: The most critical parameters for a successful Suzuki-Miyaura coupling are the quality and activity of the palladium catalyst, the purity of the boronic acid, the choice of base and solvent, and the rigorous exclusion of oxygen.[2]
Q5: How can I improve the yield of the Friedel-Crafts acylation step?
A5: To improve the yield, ensure you are using a high-quality, anhydrous Lewis acid like aluminum chloride. The molar ratio of the Lewis acid to the reactants is also crucial and may require optimization. Controlling the reaction temperature to minimize side reactions is also important.[3]
Q6: What are the common side products in the Friedel-Crafts acylation of biphenyl?
A6: The main side products are isomers of the desired product, with acylation occurring at different positions on the biphenyl ring. Polysubstitution can also occur, though it is less common for acylation than for alkylation.
Q7: How can I effectively purify the final product, this compound?
A7: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If impurities from the reaction persist, column chromatography on silica gel may be necessary.
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of 4-Oxo-4-(4-biphenylyl)butanoic Acid via Friedel-Crafts Acylation
| Biphenyl (equiv.) | Succinic Anhydride (equiv.) | AlCl₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.0 | 2.2 | Dichloromethane | Reflux | 4 | ~70-80 | [3] |
| 1.0 | 1.0 | 2.5 | Nitrobenzene | RT | 24 | ~85 | [3] |
Table 2: Comparison of Reduction Methods for Aryl Ketones
| Method | Reagents | Conditions | Typical Yields (%) | Key Considerations |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | 60-80 | Substrate must be stable to strong acid. |
| Wolff-Kishner (Huang-Minlon) | H₂NNH₂·H₂O, KOH, diethylene glycol | 180-200 °C | 80-95 | Substrate must be stable to strong base and high temperatures.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation - Synthesis of 4-Oxo-4-(4-biphenylyl)butanoic acid [3]
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane, add biphenyl (1.0 equivalent) in portions at 0 °C under a nitrogen atmosphere.
-
Add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude keto-acid.
-
Purify the product by recrystallization from ethanol.
Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification) - Synthesis of this compound [1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-(4-biphenylyl)butanoic acid (1.0 equivalent) in diethylene glycol.
-
Add potassium hydroxide (4.0 equivalents) and hydrazine hydrate (3.0 equivalents).
-
Heat the mixture to 130-140 °C for 1.5 hours.
-
Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the temperature at 190-200 °C for an additional 3-4 hours.
-
Cool the reaction mixture and add water.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
-
To a degassed mixture of ethyl 3-(4-bromophenyl)propanoate (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents) in a mixture of toluene and water (e.g., 4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude ester by column chromatography.
-
Hydrolyze the resulting ethyl 3-(4-phenylphenyl)propanoate using standard conditions (e.g., NaOH in ethanol/water followed by acidic workup) to yield this compound.
Visualizations
Caption: Friedel-Crafts acylation and reduction workflow.
Caption: Suzuki-Miyaura coupling and hydrolysis workflow.
References
Technical Support Center: Purification of 3-(4-Phenylphenyl)propanoic acid
Welcome to the technical support center for the purification of 3-(4-Phenylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, preventing efficient crystallization. - The compound formed an oil instead of crystals. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - If an oil forms, try adding a small amount of a non-polar solvent, scratching the inside of the flask with a glass rod, or adding a seed crystal. |
| Persistent Impurities After Recrystallization | - The impurity has similar solubility to the desired product in the chosen solvent. - The impurity is trapped within the crystal lattice of the product. | - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Consider using an alternative purification method such as column chromatography. |
| Product Fails to Crystallize | - The compound is highly soluble in the solvent even at low temperatures. - The presence of impurities is inhibiting crystallization. | - Evaporate the solvent and attempt recrystallization with a different solvent system. - Attempt to "crash out" the product by adding a non-solvent. - Purify the crude material using column chromatography to remove impurities before attempting recrystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Incorrect stationary phase. - Column overloading. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A typical starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid. - For a carboxylic acid, silica gel is a standard choice. If separation is still poor, consider using a different stationary phase like alumina. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
| Acidic Impurities Co-eluting with the Product | - Other carboxylic acids formed as byproducts have similar polarity. | - Utilize an extraction procedure before chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from starting materials or side reactions during synthesis. Potential impurities may include unreacted starting materials (e.g., 4-phenylphenol, succinic anhydride derivatives), biphenyl, and side-products from reactions like Friedel-Crafts acylation, which could lead to isomers or multiply substituted products.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the purification of a similar compound, 3-(4-biphenylcarbonyl)propionic acid, ethanol is a reasonable starting point for recrystallization.[1] Other potential solvents to investigate include mixtures of ethanol/water, acetic acid/water, or ethyl acetate/hexanes. A solubility study is recommended to find the optimal solvent or solvent system.
Q3: How can I effectively remove non-acidic impurities?
A3: An acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and washing with a basic solution (like sodium bicarbonate), the acidic this compound will be converted to its salt and move into the aqueous layer. Non-acidic impurities will remain in the organic layer, which can then be discarded. Acidification of the aqueous layer will then precipitate your purified product.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is preferred when:
-
Recrystallization fails to remove impurities with similar solubility.
-
The product is an oil that will not crystallize.
-
Multiple components in the crude mixture need to be separated.
-
A very high degree of purity is required.
Q5: What analytical techniques can I use to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and quantifying impurities.[2][3][4] Other common methods include Thin-Layer Chromatography (TLC) for a quick purity check, Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure and detect impurities, and Melting Point analysis, where a sharp melting range close to the literature value suggests high purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Precipitation: In a fume hood, cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product thoroughly. Further purification by recrystallization may be performed if necessary.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Insolubility of 3-(4-Phenylphenyl)propanoic Acid in Aqueous Solutions
Welcome to the technical support center for 3-(4-Phenylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a chemical structure with two key features that contribute to its low water solubility. The biphenyl group is large and non-polar, making it hydrophobic (water-repelling). While the propanoic acid group is polar and capable of hydrogen bonding, the influence of the large hydrophobic biphenyl moiety dominates, leading to overall low solubility in water.
Q2: What are the key physicochemical properties of this compound?
A2: While experimental data is limited, the following table summarizes key predicted and known physicochemical properties that are crucial for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | N/A |
| Molecular Weight | 226.27 g/mol | N/A |
| Melting Point | 148.0-154.0 °C | Vendor Data |
| Predicted pKa | ~4.5 - 5.0 | Inferred from similar structures |
| Predicted XLogP3 | 3.5 | PubChem |
| Predicted Water Solubility | Very Low | Inferred from structure and LogP |
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution in neutral water is highly unlikely to yield significant concentrations due to the compound's hydrophobic nature. It is recommended to use the solubilization strategies outlined in the troubleshooting guides below.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
This is a common issue when a stock solution of the compound in an organic solvent is diluted into an aqueous buffer.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Check Stock Solution: Ensure your stock solution of this compound in an organic solvent (e.g., DMSO, ethanol) is fully dissolved and clear before diluting into the aqueous buffer.
-
Dilution Technique: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
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pH Adjustment: The carboxylic acid group of this compound can be deprotonated to form a more soluble carboxylate salt. Adjust the pH of your aqueous buffer to be at least 1.5-2 pH units above the predicted pKa of the compound (~4.5-5.0). A pH of 7.0 or higher is recommended.
-
Co-solvents: If pH adjustment alone is insufficient, consider including a small percentage of a water-miscible organic co-solvent in your final aqueous solution. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). The final concentration of the co-solvent should be kept to a minimum to avoid affecting your experiment (typically ≤1%).
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are often used for this purpose.
Issue 2: How to prepare a stock solution of this compound.
Preparing a concentrated and stable stock solution is the first critical step.
Experimental Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution.
Detailed Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a suitable volume of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to achieve the desired stock concentration.
-
Dissolution: Vortex the solution vigorously. If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming may also be used, but care should be taken to avoid degradation.
-
Clarity Check: Visually inspect the solution to ensure it is completely clear and free of any particulate matter.
-
Storage: Store the stock solution in an airtight container at -20°C or -80°C to minimize solvent evaporation and prevent degradation.
Issue 3: How to prepare an aqueous working solution using pH adjustment.
This guide details the preparation of an aqueous solution by converting the carboxylic acid to its more soluble salt form.
Experimental Protocol for Aqueous Solution via pH Adjustment:
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Suspend the compound in a small volume of purified water.
-
Base Addition: While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise. The amount of NaOH added should be stoichiometrically equivalent to the amount of the carboxylic acid to neutralize it.
-
Dissolution & pH Check: Continue stirring until the compound is fully dissolved. The final pH of the solution should be checked and adjusted to the desired experimental pH, ensuring it remains in a range where the compound is soluble (typically pH ≥ 7.0).
-
Final Volume Adjustment: Add purified water to reach the final desired concentration.
-
Filtration (Optional): For sterile applications, the final solution can be filter-sterilized through a 0.22 µm filter.
Chemical Reaction:
R-COOH (insoluble) + NaOH → R-COO⁻Na⁺ (soluble) + H₂O
Signaling Pathway Analogy for Solubilization:
This diagram illustrates the logical flow of the solubilization process through pH modification, analogous to a signaling pathway.
Caption: Solubilization pathway via pH adjustment.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific applications.
optimizing reaction conditions for 3-(4-Phenylphenyl)propanoic acid synthesis
Technical Support Center: Synthesis of 3-(4-Phenylphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
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Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of biphenyl with succinic anhydride to form 4-oxo-4-(4-biphenylyl)butanoic acid, followed by reduction of the ketone.
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Suzuki Coupling: This cross-coupling reaction can be employed by reacting a phenylboronic acid with a 4-halophenylpropanoic acid derivative.
-
Heck Reaction: This method may involve the coupling of 4-bromobiphenyl with acrylic acid or its esters.
Q2: Which synthetic route is recommended for scalability and efficiency?
A2: The Friedel-Crafts acylation route is often preferred for its relatively low cost of starting materials (biphenyl and succinic anhydride) and straightforward initial acylation step. However, the subsequent reduction step requires careful optimization to achieve high yields without side reactions. For smaller scale syntheses where functional group tolerance is critical, Suzuki or Heck couplings may offer more flexibility, albeit with potentially more expensive reagents and catalysts.
Q3: What are the key challenges in the Friedel-Crafts acylation of biphenyl with succinic anhydride?
A3: Key challenges include controlling the regioselectivity of the acylation to favor the para-substituted product, managing the stoichiometry of the Lewis acid catalyst (e.g., AlCl₃), and preventing polysubstitution. The reaction work-up to hydrolyze the aluminum chloride complex and isolate the keto-acid is also a critical step where product loss can occur.
Q4: What are common side products in the Suzuki coupling reaction for this synthesis?
A4: Common side products in Suzuki coupling include homocoupling of the boronic acid and deboronation of the boronic acid. The gradual formation of boric acid as a byproduct can also affect the reaction's acid-base equilibrium and influence selectivity.[1]
Troubleshooting Guides
Route 1: Friedel-Crafts Acylation and Reduction
This is a two-stage process. Below are troubleshooting guides for each stage.
Stage 1: Friedel-Crafts Acylation of Biphenyl with Succinic Anhydride
Objective: Synthesize 4-oxo-4-(4-biphenylyl)butanoic acid.
Experimental Protocol:
A common procedure involves the reaction of biphenyl with succinic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (DCM) or nitrobenzene.[2] A mechanochemical, solvent-free approach has also been reported.[3]
| Parameter | Recommended Condition |
| Reactants | Biphenyl, Succinic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) or Nitrobenzene |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-24 hours |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Keto-Acid | - Incomplete reaction. - Suboptimal catalyst activity due to moisture. - Formation of isomers (ortho-acylation). | - Ensure anhydrous conditions for the reaction. - Increase reaction time or temperature moderately. - Use a solvent that favors para-substitution (e.g., nitrobenzene). |
| Complex Product Mixture | - Polysubstitution (di-acylation). - Isomer formation. | - Use a 1:1 molar ratio of biphenyl to succinic anhydride. - Control the reaction temperature; lower temperatures often improve selectivity. |
| Difficulty in Product Isolation | - Incomplete hydrolysis of the aluminum chloride complex during work-up. | - Ensure thorough quenching with ice and acid (e.g., HCl). - Vigorously stir during quenching to break up any solid clumps. |
Stage 2: Reduction of 4-oxo-4-(4-biphenylyl)butanoic acid
Objective: Reduce the ketone to a methylene group to yield this compound.
Common Reduction Methods:
-
Clemmensen Reduction: Amalgamated zinc and hydrochloric acid.
-
Wolff-Kishner Reduction: Hydrazine hydrate and a strong base (e.g., KOH or NaOH) in a high-boiling solvent.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | - Insufficient reducing agent. - Deactivation of the reducing agent. | - Increase the amount of reducing agent and extend the reaction time. - For Clemmensen, ensure the zinc is properly amalgamated. - For Wolff-Kishner, ensure the temperature is high enough to drive the reaction. |
| Formation of Side Products (e.g., Alcohols) | - Milder reduction conditions than required for complete deoxygenation. | - Switch to a more forceful reduction method (e.g., from catalytic hydrogenation to Wolff-Kishner). - Ensure strongly acidic (Clemmensen) or basic (Wolff-Kishner) conditions are maintained. |
| Product Degradation | - Harsh reaction conditions. | - Monitor the reaction closely and avoid unnecessarily long reaction times. - Consider a milder, two-step reduction (e.g., reduction to alcohol with NaBH₄ followed by tosylation and reduction). |
Alternative Route: Suzuki Coupling
Objective: Couple a phenyl group with a 4-halophenylpropanoic acid derivative.
Experimental Protocol Overview:
This reaction involves the coupling of an aryl halide (e.g., methyl 4-bromophenylpropanoate) with phenylboronic acid using a palladium catalyst and a base.
| Parameter | General Condition |
| Aryl Halide | 4-Bromophenylpropanoic acid or its ester |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes (0.5-5 mol%) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF/Water mixtures |
| Temperature | 70-110°C |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst. - Inappropriate base or solvent. - Low reaction temperature. | - Use a fresh catalyst or a pre-catalyst. - Screen different bases and solvent systems.[4] - Increase the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen. - Suboptimal catalyst/ligand system. | - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). - Screen different phosphine ligands. |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of water and/or acidic protons. - Prolonged reaction time at high temperature. | - Use anhydrous solvents and reagents. - Optimize the reaction time to minimize exposure to harsh conditions.[5] |
Visualizations
Below are diagrams illustrating key workflows for the synthesis and troubleshooting of this compound.
Caption: Friedel-Crafts Acylation Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
Caption: Suzuki Coupling Troubleshooting Flowchart.
References
- 1. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 3-(4-Phenylphenyl)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Phenylphenyl)propanoic acid. The information is designed to help identify and minimize the formation of byproducts in common synthetic routes.
Section 1: Friedel-Crafts Acylation of Biphenyl followed by Reduction
This two-step approach is a common and effective method for the synthesis of this compound. The first step involves the Friedel-Crafts acylation of biphenyl with succinic anhydride to form 3-(4-biphenylcarbonyl)propanoic acid, which is then reduced to the final product.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent Clemmensen reduction.
Troubleshooting Guide & FAQs: Friedel-Crafts Acylation
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Catalyst: The quality of the AlCl₃ is crucial.
-
Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch for best results.
-
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone.[1]
-
Solution: Use at least one equivalent of AlCl₃ for each equivalent of succinic anhydride. An excess may be beneficial.
-
-
Poor Reagent Purity: Impurities in biphenyl or succinic anhydride can interfere with the reaction.
-
Solution: Use high-purity reagents. Recrystallize biphenyl if necessary.
-
Q2: I am observing multiple products in my reaction mixture. What are these byproducts and how can I minimize them?
A2: The primary byproducts in the Friedel-Crafts acylation of biphenyl are positional isomers.
-
Positional Isomers: Acylation can occur at the ortho, meta, or para positions of the biphenyl ring. The para-substituted product is generally favored due to steric hindrance at the ortho positions and the electronic directing effect of the phenyl group. However, small amounts of the ortho and meta isomers are often formed.
-
Minimization:
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the para product.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Nitrobenzene is a common solvent for this reaction.[2]
-
-
-
Polysubstitution: While less common in acylation compared to alkylation (due to the deactivating nature of the acyl group), it is possible to get di-acylated products, especially if a large excess of the acylating agent and catalyst is used.
-
Minimization: Use a stoichiometry of biphenyl to succinic anhydride that is close to 1:1.
-
Quantitative Data on Byproduct Formation (Illustrative)
| Reaction Condition | Para-isomer Yield | Ortho-isomer Yield | Meta-isomer Yield |
| Low Temperature (0-5 °C) | High | Low | Very Low |
| Room Temperature | Moderate-High | Moderate | Low |
| High Temperature (>50 °C) | Moderate | Increased | Increased |
Q3: How can I confirm the presence of isomeric byproducts?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can typically separate the para, ortho, and meta isomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the different isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation of the carboxylic acid), GC-MS can be used to separate and identify the isomers.
Troubleshooting Guide & FAQs: Clemmensen Reduction
Q1: The reduction of the keto-acid is incomplete. What can I do?
A1: Incomplete reduction is a common issue with the Clemmensen reduction.
-
Inactive Zinc Amalgam: The surface of the zinc can become oxidized, reducing its activity.
-
Solution: Prepare the zinc amalgam immediately before use. Ensure the zinc is of high purity.
-
-
Insufficient Acid: The reaction requires a strongly acidic environment.
-
Solution: Use concentrated hydrochloric acid and ensure there is enough to maintain a low pH throughout the reaction.
-
-
Poor Solubility: The keto-acid may have limited solubility in the aqueous acidic medium.
-
Solution: The addition of a co-solvent like toluene or glacial acetic acid can improve solubility and reaction rates. Vigorous stirring is also essential.
-
Q2: Are there any byproducts I should be aware of from the Clemmensen reduction?
A2: While the Clemmensen reduction is generally effective for aryl ketones, some byproducts can form:
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Alcohol Intermediate: Incomplete reduction can lead to the formation of the corresponding alcohol, 4-hydroxy-4-(4'-biphenylyl)butanoic acid.
-
Dimeric Products: Under certain conditions, bimolecular reduction products can form, though this is less common for ketones.
-
Rearrangement Products: The strongly acidic conditions can potentially lead to rearrangement, although this is less likely with this specific substrate.
Q3: The reaction is very vigorous and difficult to control. How can I manage this?
A3: The reaction of zinc with concentrated HCl is exothermic.
-
Solution: Add the keto-acid portion-wise to the reaction mixture. Use a large reaction flask and ensure efficient cooling (e.g., an ice bath) is available, especially during the initial stages of the reaction.
Section 2: Arndt-Eistert Homologation of 4-Phenylacetic Acid
This method provides an alternative route to this compound, involving the one-carbon chain extension of 4-phenylacetic acid.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via Arndt-Eistert homologation.
Troubleshooting Guide & FAQs: Arndt-Eistert Homologation
Q1: I am getting a significant amount of an α-chloromethyl ketone byproduct. Why is this happening and how can I prevent it?
A1: The formation of an α-chloromethyl ketone is a classic byproduct of the Arndt-Eistert reaction.
-
Cause: The reaction of the acid chloride with diazomethane generates one equivalent of hydrogen chloride (HCl). This HCl can then react with the desired diazoketone product to give the α-chloromethyl ketone.[3][4]
-
Prevention:
-
Excess Diazomethane: Use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride, and the second acts as a base to neutralize the generated HCl.[3][4]
-
Non-nucleophilic Base: The Newman-Beal modification involves adding a non-nucleophilic base, such as triethylamine, to the reaction mixture to scavenge the HCl.[3]
-
Q2: The Wolff rearrangement step is not proceeding efficiently. What could be the issue?
A2: The Wolff rearrangement can be sensitive to reaction conditions.
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Catalyst Inactivity: The silver(I) oxide (Ag₂O) catalyst can be deactivated.
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Solution: Use freshly prepared or high-quality commercial Ag₂O. Other catalysts such as silver benzoate can also be used.
-
-
Thermal vs. Photochemical Conditions: The rearrangement can be induced thermally, photochemically, or with a metal catalyst.[5][6]
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Solution: If catalytic conditions are not effective, photochemical initiation (using a UV lamp) may be an alternative, although this may require specialized equipment. Thermal rearrangement often requires high temperatures and can lead to side reactions.[6]
-
Q3: Are there other byproducts to be aware of in the Arndt-Eistert synthesis?
A3: Besides the α-chloromethyl ketone, other byproducts are possible:
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Insertion Products: The carbene intermediate formed during the Wolff rearrangement can undergo insertion reactions with the solvent if a suitable nucleophile is not present.[7]
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Minimization: Ensure that a nucleophile (water for the acid, or an alcohol for an ester) is present during the rearrangement.
-
-
Diketene Formation: The ketene intermediate is highly reactive and can dimerize to form a diketene.[5]
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Minimization: This is generally avoided by having the nucleophile present to trap the ketene as it is formed.
-
Q4: Diazomethane is hazardous. Are there safer alternatives?
A4: Yes, the hazardous nature of diazomethane is a significant drawback.
-
Alternative Reagents: (Trimethylsilyl)diazomethane is a commercially available and safer alternative to diazomethane for this reaction.[8]
-
Alternative Homologation Procedures: The Kowalski ester homologation is another alternative that avoids the use of diazomethane.[5]
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: 3-(4-Biphenylcarbonyl)propanoic acid [2]
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 135 g of anhydrous aluminum chloride in 500 mL of nitrobenzene, keeping the temperature below 10°C with an ice bath.
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Add a finely ground mixture of 50 g of succinic anhydride and 75 g of biphenyl to the stirred solution in portions, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 4 days.
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Pour the reaction mixture into a mixture of 150 mL of concentrated hydrochloric acid and 1 liter of ice water.
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Remove the nitrobenzene by steam distillation.
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Collect the solid product by filtration, dissolve it in 4 liters of hot 3% sodium carbonate solution, and clarify with activated charcoal if necessary.
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Reprecipitate the product by adding excess 6N sulfuric acid.
-
Collect the crude product by filtration, dry, and recrystallize from ethanol to yield pure 3-(4-biphenylcarbonyl)propanoic acid.
Step 2: this compound (Clemmensen Reduction)
-
Prepare zinc amalgam by stirring 100 g of zinc dust with 10 g of mercuric chloride in 150 mL of water and 5 mL of concentrated HCl for 10 minutes. Decant the aqueous solution.
-
To a flask containing the freshly prepared zinc amalgam, add 200 mL of water, 175 mL of concentrated HCl, 100 mL of toluene, and 50 g of 3-(4-biphenylcarbonyl)propanoic acid.
-
Heat the mixture to reflux and maintain vigorous reflux for 24-30 hours. Add 50 mL portions of concentrated HCl every 6 hours to maintain the acidity.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis of this compound via Arndt-Eistert Homologation
Step 1: 4-Phenylacetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 50 g of 4-phenylacetic acid.
-
Carefully add 44 mL (60 g) of thionyl chloride.
-
Heat the mixture gently under reflux for 1-2 hours, or until the evolution of HCl and SO₂ ceases.
-
Distill the excess thionyl chloride.
-
Distill the remaining liquid under reduced pressure to obtain pure 4-phenylacetyl chloride.
Step 2: 1-Diazo-3-(4-phenylphenyl)propan-2-one
Caution: Diazomethane is explosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®).
-
In a three-necked flask cooled to 0°C, place a solution of 4-phenylacetyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the ethereal solution of diazomethane (2.2 equivalents) with gentle stirring.
-
Allow the reaction to proceed at 0°C for 2-4 hours, then let it warm to room temperature overnight.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the ether layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diazoketone, which can be used in the next step without further purification.
Step 3: this compound (Wolff Rearrangement)
-
In a flask, suspend the crude 1-diazo-3-(4-phenylphenyl)propan-2-one in a mixture of dioxane and water (e.g., 10:1).
-
Add a catalytic amount of freshly prepared silver(I) oxide (Ag₂O) or a solution of silver benzoate.
-
Warm the mixture gently (e.g., to 50-70°C) with stirring. Nitrogen gas evolution should be observed.
-
Continue heating until the gas evolution ceases (typically 1-3 hours).
-
Cool the reaction mixture, filter to remove the silver catalyst, and dilute with water.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain pure this compound.
References
- 1. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. Wolff-Rearrangement [organic-chemistry.org]
- 8. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
stability testing of 3-(4-Phenylphenyl)propanoic acid under experimental conditions
Disclaimer: Specific stability data for 3-(4-Phenylphenyl)propanoic acid is not extensively available in public literature. This guide provides a framework for stability testing based on the chemical properties of aromatic propanoic acids and general guidelines for active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental stress conditions?
A1: Based on its structure, this compound is susceptible to several degradation pathways. The most common pathways for aromatic carboxylic acids include hydrolysis, oxidation, and photolysis.[1] The phenyl groups are generally stable but can undergo oxidation under harsh conditions.[2][3] The propanoic acid side chain may be susceptible to decarboxylation at elevated temperatures.
Q2: My compound shows poor solubility in aqueous solutions for hydrolysis studies. How can I address this?
A2: Poor aqueous solubility is a common challenge. Consider using a co-solvent system, such as a mixture of water with acetonitrile or methanol, to increase solubility. However, be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analytical method. It is crucial to run a control with the co-solvent alone to assess its contribution to any observed degradation.
Q3: I am observing multiple degradation peaks in my HPLC analysis after forced degradation. How do I know which ones are significant?
A3: According to ICH guidelines, significant degradation is generally considered to be in the range of 5-20% of the parent compound.[4][5] Focus on identifying and tracking peaks that represent a significant portion of the total degradation. A mass balance calculation, where the sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%, can help ensure that all major degradants are being accounted for.[6][7]
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the parent drug from its degradation products.[8][9] The development process involves testing different columns (e.g., C18, phenyl), mobile phase compositions (acetonitrile/methanol and water/buffer), and pH values to achieve optimal separation.[10][11] The method's specificity must be demonstrated by analyzing samples from forced degradation studies to show that all degradation peaks are resolved from the main peak and from each other.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the duration, temperature, or concentration of the stressor. For thermal stress, consider increments of 10°C above the accelerated testing temperature.[5] Ensure the stress applied is in excess of that for accelerated stability studies.[5] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressing agent. The goal is to achieve partial degradation (typically 5-20%) to observe the degradation profile.[4] |
| Poor peak shape in HPLC analysis. | Inappropriate mobile phase pH, column overload, or interaction with column silanols. | Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. Use a lower sample concentration. Consider a column with end-capping or a different stationary phase. |
| Mass balance is significantly less than 100%. | Some degradation products are not being detected (e.g., no UV chromophore, volatile) or are retained on the column. | Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with the UV detector. Check for co-elution using peak purity analysis. Ensure the gradient is sufficient to elute all compounds. |
| Variability in photostability results. | Inconsistent light exposure or sample preparation. | Use a calibrated photostability chamber that provides a controlled light source with a specified illumination and UV energy output as per ICH Q1B guidelines.[12][13][14][15] Ensure a thin, uniform layer of the solid sample is exposed.[13][15] |
Experimental Protocols
Forced Degradation Study Design
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][6]
| Stress Condition | Reagent/Condition Details | Typical Timepoints for Analysis |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH, at room temperature and/or heated at 40-60°C | 1, 4, 8, 12 hours |
| Oxidative Degradation | 3-6% H₂O₂, at room temperature | 2, 8, 24, 48 hours |
| Thermal Degradation | Solid-state, heated at 10°C above accelerated stability temp (e.g., 80°C) | 1, 3, 7, 14 days |
| Photostability | Solid-state, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14] A dark control should be run in parallel. | End of exposure |
Protocol for Stability-Indicating HPLC Method Development
-
Compound Characterization: Determine the pKa and solubility of this compound to inform the selection of mobile phase pH and diluent.
-
Initial Chromatographic Conditions:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM phosphate buffer). The starting pH of the aqueous phase should be at least 2 pH units away from the pKa of the analyte.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. The primary wavelength should be the λmax of the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Method Optimization:
-
Inject a solution of the unstressed compound to establish the retention time and peak shape.
-
Inject samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and all degradation product peaks.
-
If co-elution is observed, modify the chromatographic conditions:
-
Adjust the gradient slope.
-
Change the organic modifier (e.g., from acetonitrile to methanol).
-
Alter the pH of the mobile phase.
-
Try a different column chemistry (e.g., Phenyl-Hexyl).[10]
-
-
-
Method Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Stability Testing of a New Chemical Entity.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Phenyl group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. sgs.com [sgs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ikev.org [ikev.org]
refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate analytical detection of 3-(4-Phenylphenyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent methods for the accurate quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) often requiring derivatization. For higher sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also employed.
Q2: What is a typical mobile phase for HPLC analysis of this compound?
A2: A common mobile phase for reversed-phase HPLC analysis of similar compounds consists of a mixture of an organic solvent, like acetonitrile or methanol, and an acidic aqueous buffer, such as a phosphate buffer adjusted to a low pH (e.g., pH 3.5).[1][2] The exact ratio can be optimized based on the specific column and system.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is often required for GC-MS analysis to improve the volatility and thermal stability of the analyte.[1][2] For HPLC and LC-MS/MS, derivatization is generally not necessary but can be used to enhance detection sensitivity.
Q4: What are the typical excitation and emission wavelengths for fluorescence detection of this compound?
A4: For structurally similar compounds, fluorescence detection has been shown to enhance sensitivity.[1][2] Optimal excitation and emission wavelengths would need to be determined based on the fluorescence spectrum of this compound. For a related compound, excitation at 220 nm and emission at 285 nm have been used.[1][2]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature.[1][2] | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Low Signal Intensity | Incorrect detection wavelength. | Optimize the UV or fluorescence detector wavelength.[1][2] |
| Sample degradation. | Ensure proper sample storage and handling. | |
| Low sample concentration. | Concentrate the sample or increase the injection volume. | |
| Ghost Peaks | Contaminated mobile phase or injector. | Use fresh, high-purity solvents and clean the injection system. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Peak Response | Incomplete derivatization. | Optimize derivatization reaction conditions (time, temperature, reagent concentration).[1][2] |
| Analyte degradation in the injector. | Use a lower injector temperature or a deactivated inlet liner. | |
| Mass spectrometer source contamination. | Clean the ion source of the mass spectrometer. | |
| Poor Peak Tailing | Active sites in the GC system. | Use a deactivated column and inlet liner. |
| Co-elution with interfering matrix components. | Optimize the temperature program or use a more selective column. | |
| Non-reproducible Results | Inconsistent derivatization. | Ensure precise and consistent addition of derivatizing agent. |
| Sample matrix effects. | Use a matrix-matched calibration curve or an internal standard. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is a general guideline and may require optimization.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Protocol 2: GC-MS Analysis (with Derivatization)
This protocol outlines a general approach for GC-MS analysis and requires optimization for the specific derivatization agent and instrument.
-
Derivatization (Example with a Silylating Agent like BSTFA):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Quantification:
-
Use an internal standard to correct for variations in derivatization and injection.
-
Prepare matrix-matched calibration standards and derivatize them in the same manner as the samples.
-
Construct a calibration curve and determine the analyte concentration.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
how to prevent degradation of 3-(4-Phenylphenyl)propanoic acid in storage
Welcome to the technical support center for 3-(4-Phenylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your stored compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. The storage area should be well-ventilated and away from incompatible substances such as strong oxidizing agents.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the propanoic acid side chain.
-
Moisture: Water can facilitate hydrolytic reactions, although this is less common for carboxylic acids themselves, it can be a factor in the presence of certain impurities.
Q3: What are the potential degradation products I should be aware of?
A3: Based on the structure of this compound, several degradation products are plausible under stress conditions. These include products of oxidation and decarboxylation.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection may reveal changes in color (e.g., yellowing) or the physical state of the compound. However, chemical degradation is often not visible. The most reliable way to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, is a strong indicator of degradation.
Q5: Is this compound sensitive to air?
A5: Yes, like many organic compounds, it can be susceptible to oxidation in the presence of air, particularly over extended periods or at elevated temperatures. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, especially for long-term storage or for high-purity reference standards.
Troubleshooting Guides
Issue 1: Unexpected Results in Experiments
Symptom: Inconsistent or unexpected results in assays or experiments using stored this compound.
Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule and the presence of interfering impurities.
Troubleshooting Steps:
-
Assess Purity: Analyze the stored sample using a stability-indicating HPLC method (see Experimental Protocols section for an example). Compare the chromatogram to that of a freshly prepared standard or a previous analysis of the same batch.
-
Identify Degradants: If new peaks are observed, attempt to identify them using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to see if their masses correspond to potential degradation products.
-
Quantify Purity: Determine the purity of your sample based on the HPLC analysis. If the purity has dropped significantly, the stock should be discarded.
-
Review Storage Conditions: Verify that the storage conditions have been appropriate (cool, dark, dry, tightly sealed). If not, procure a new batch of the compound and store it under the recommended conditions.
Issue 2: Visible Changes in the Stored Compound
Symptom: The white crystalline powder has changed color (e.g., to yellow or brown) or has clumped together.
Possible Cause: This can be due to significant degradation, often caused by exposure to light, heat, or moisture. Clumping may indicate moisture absorption.
Troubleshooting Steps:
-
Do Not Use: Do not use the material for experiments where high purity is required, as the color change is a strong indicator of chemical degradation.
-
Assess Purity: If you need to confirm degradation, you can perform an HPLC analysis.
-
Discard and Replace: It is highly recommended to discard the degraded material and obtain a fresh supply.
-
Improve Storage: Review and improve your storage protocol to prevent future occurrences. Ensure containers are properly sealed and protected from light and heat.
Data Presentation
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability | Potential Degradation Pathways |
| Ideal | 2-8°C | Dark | Inert (N₂ or Ar) | High (Years) | Minimal |
| Good | Room Temperature (~20°C) | Dark | Sealed (Air) | Moderate (Months to a year) | Slow Oxidation |
| Poor | > 30°C | Ambient Light | Open to Air | Low (Weeks to months) | Oxidation, Photodegradation, Thermal Degradation |
| Aggressive | High Temperature (>40°C) | UV Light | Air & Humidity | Very Low (Days to weeks) | Rapid Oxidation, Photodegradation, Decarboxylation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general method that can be optimized for your specific equipment and requirements.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound sample
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Monitor the chromatogram for the appearance of new peaks in the sample chromatogram that are not present in the standard.
-
The purity can be estimated by the peak area percentage of the main peak.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under different stress conditions.
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Technical Support Center: Enhancing the In Vivo Bioavailability of 3-(4-Phenylphenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Phenylphenyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows very low and variable oral bioavailability. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. As a lipophilic compound, it may face challenges with dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2] Other contributing factors could include first-pass metabolism and potential efflux by transporters in the intestinal wall.
Q2: What are the initial steps I should take to improve the solubility of this compound?
A2: A good starting point is to characterize the physicochemical properties of your compound, including its solubility in various pH buffers and biorelevant media, and its crystalline structure (polymorphism).[1] Based on these findings, you can explore simple formulation strategies such as pH adjustment (if the compound is ionizable), the use of co-solvents, or complexation with cyclodextrins.[3]
Q3: Are there more advanced formulation strategies I can employ if simple methods are insufficient?
A3: Yes, several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble drugs.[1][4] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[3][5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form with higher solubility.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[5]
Q4: How can I assess the effectiveness of my formulation strategy in vitro before moving to in vivo studies?
A4: In vitro dissolution testing is a critical step. You should use dissolution media that simulate the conditions of the GI tract (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF). Comparing the dissolution profile of your formulation to the unformulated drug will provide initial evidence of improved solubility and release.
Q5: What is the likely metabolic fate of this compound, and how might it affect bioavailability?
A5: While specific data for this compound is limited, similar phenylpropanoic acid derivatives undergo metabolism. Potential metabolic pathways could include hydroxylation of the phenyl rings and conjugation reactions (e.g., sulfation or glucuronidation).[6][7] Extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.
Troubleshooting Guides
Issue 1: Poor and Inconsistent Drug Exposure in Animal Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between individual animals. | Poor dissolution and absorption of the crystalline drug. | 1. Formulation: Prepare a micronized suspension or a solution using a suitable vehicle (see Experimental Protocols).2. Vehicle Selection: Ensure the vehicle is well-tolerated and does not cause GI distress in the animal model.3. Dose Administration: Standardize the gavage technique to minimize variability. |
| Low Cmax and AUC values despite a high dose. | Limited solubility is causing the drug to pass through the GI tract without being absorbed. | 1. Advanced Formulations: Develop a solid dispersion or a lipid-based formulation to enhance solubility.2. In Vitro-In Vivo Correlation (IVIVC): Establish a correlation between in vitro dissolution rates and in vivo absorption to guide formulation optimization. |
Issue 2: Precipitation of the Compound in Aqueous Media During In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound precipitates when diluted from a DMSO stock solution into an aqueous buffer. | The compound's solubility in the final aqueous concentration is exceeded. | 1. Co-solvents: Include a co-solvent like ethanol or PEG 400 in the final buffer system.2. Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and increase aqueous solubility.3. Lower DMSO Concentration: Minimize the initial DMSO stock concentration to reduce the risk of precipitation upon dilution. |
Quantitative Data Summary
The following tables present hypothetical but representative data for formulation strategies aimed at improving the bioavailability of a poorly soluble compound like this compound.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Simulated Gastric Fluid (SGF, pH 1.2) | < 1 |
| Simulated Intestinal Fluid (SIF, pH 6.8) | 5 |
| SIF with 2% Tween 80 | 50 |
| 20% HP-β-CD in Water | 200 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 200 ± 60 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 1.5 | 750 ± 150 | 375 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 400 ± 90 | 1.0 | 2500 ± 500 | 1250 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 120 | 0.5 | 3800 ± 700 | 1900 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
-
Objective: To increase the surface area of the drug particles to enhance dissolution.
-
Materials: this compound, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) solution, zirconia beads.
-
Procedure:
-
Prepare a 1% (w/v) slurry of this compound in the 0.5% HPMC solution.
-
Add zirconia beads (1-2 mm diameter) to the slurry.
-
Mill the suspension using a planetary ball mill for 4-6 hours at 300 rpm.
-
Monitor particle size using laser diffraction until the desired particle size (e.g., D90 < 10 µm) is achieved.
-
Separate the beads from the micronized suspension.
-
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
-
Objective: To create an amorphous solid dispersion of the drug in a polymer matrix.
-
Materials: this compound, polyvinylpyrrolidone (PVP K30), dichloromethane, ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a 1:1 mixture of dichloromethane and ethanol.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvents using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Grind the resulting solid dispersion into a fine powder.
-
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Relationship between strategies and methods.
Caption: Potential absorption and metabolism pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 3-[4-(sulfooxy)phenyl]propanoic acid (HMDB0125171) [hmdb.ca]
- 7. Human Metabolome Database: Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144) [hmdb.ca]
troubleshooting unexpected results in biological assays with 3-(4-Phenylphenyl)propanoic acid
Welcome to the technical support center for 3-(4-Phenylphenyl)propanoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in biological research?
This compound, also known as hydrocinnamic acid, belongs to the class of phenylpropanoids.[1][2] It and its derivatives are utilized in a variety of research areas, including as scaffolds for the development of novel therapeutic agents.[3] Derivatives have been investigated for their potential as anticancer candidates, showing antiproliferative activity against various cancer cell lines.[3][4][5] Some derivatives also exhibit antioxidant properties.[4][5] Additionally, related structures have been explored as enzyme inhibitors, for example, targeting SIRT2 and EGFR.[3]
Q2: What are the key physical and chemical properties of this compound to be aware of for experimental use?
3-Phenylpropanoic acid is a white, crystalline solid.[2] For experimental purposes, it is crucial to consider its solubility. While data for the specific parent compound is not detailed in the provided results, solubility studies on similar derivatives have been conducted in various organic solvents like methyl acetate, ethyl acetate, acetone, acetonitrile, and alcohols.[6] It is recommended to determine the optimal solvent and concentration for your specific assay to avoid precipitation.
Q3: Are there known synonyms for this compound?
Yes, it is also known by several other names, including Phenylpropionic acid, Benzenepropanoic Acid, β-Phenylpropionic Acid, Benzylacetic Acid, and Dihydrocinnamic Acid.[2] When searching for literature or technical information, it is advisable to use these synonyms to broaden the search results.
Troubleshooting Guides
This section provides troubleshooting for unexpected results in common biological assays involving this compound and its derivatives.
Troubleshooting: Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Issue: High variability between replicate wells or experiments when assessing the cytotoxicity of this compound derivatives.
| Potential Cause | Recommended Solution |
| Compound Precipitation | - Visually inspect wells for precipitate before and after adding to cells. - Decrease the final concentration of the compound. - Test different solvents for the stock solution (e.g., DMSO, ethanol) and ensure the final solvent concentration in the media is low (<0.5%) and consistent across all wells.[7] |
| Incomplete Solubilization | - Ensure the compound is fully dissolved in the stock solution before diluting into the culture medium. - Vortex the stock solution thoroughly. |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - Use a consistent cell number for all experiments. |
| Assay Interference | - Some compounds can interfere with the chemistry of viability assays. - Run a cell-free control with the compound and assay reagents to check for direct reduction of the tetrazolium salt. |
Experimental Workflow for a Standard MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Troubleshooting: Lack of Expected Activity in Enzyme Inhibition Assays
Issue: The compound does not inhibit the target enzyme as expected based on literature or in silico predictions.
| Potential Cause | Recommended Solution |
| Incorrect Enzyme Concentration | - Titrate the enzyme to find a concentration that gives a robust signal within the linear range of the assay.[8] |
| Inappropriate Buffer Conditions | - Ensure the pH, salt concentration, and any necessary co-factors in the assay buffer are optimal for enzyme activity. |
| Compound Instability | - Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| High Substrate Concentration | - If the inhibitor is competitive, a high substrate concentration can mask its effect. Perform the assay with the substrate concentration at or below its Km value. |
| Assay Artifacts | - Some compounds can cause false positives or negatives.[9] Consider using an orthogonal assay to confirm the results. |
Logical Flow for Troubleshooting Enzyme Inhibition Assays
Caption: Decision tree for troubleshooting enzyme inhibition assays.
Experimental Protocols
Protocol 1: General MTT Cell Proliferation Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and an untreated control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: General Phospholipase A2 (PLA2) Inhibition Assay
This protocol is adapted from commercially available kits and general principles.[8][10]
-
Reagent Preparation:
-
Prepare a 1X PLA₂ reaction buffer.[8]
-
Prepare a stock solution of the PLA₂ substrate (e.g., a fluorescently labeled phospholipid) in an appropriate solvent like DMSO.[8]
-
Prepare a working solution of PLA₂ enzyme in the reaction buffer.
-
Prepare serial dilutions of the this compound derivative (inhibitor) in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of the PLA₂ enzyme solution to each well.
-
Add 5 µL of the inhibitor dilutions to the respective wells. Include a positive control inhibitor and a vehicle control (DMSO).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the PLA₂ substrate solution to all wells.
-
Monitor the increase in fluorescence (or absorbance, depending on the substrate) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
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Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
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Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
-
Signaling Pathways
Derivatives of propanoic acid have been shown to target various signaling pathways implicated in cancer. For instance, some compounds are designed to inhibit kinases like EGFR or other enzymes such as SIRT2.[3] An inhibitor would typically bind to the active site or an allosteric site of the target protein, preventing it from carrying out its function, which in turn blocks downstream signaling events that promote cell proliferation or survival.
Caption: A simplified diagram of the EGFR signaling pathway and a potential point of inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. content.abcam.com [content.abcam.com]
Technical Support Center: Crystallization of 3-(4-biphenylyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(4-biphenylyl)propionic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of 3-(4-biphenylyl)propionic acid, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Yield | Solvent system is not optimal: The compound may be too soluble in the chosen solvent, even at low temperatures. | - Solvent Screening: Test a range of solvents with varying polarities. Based on anecdotal evidence for similar compounds, consider ethanol, methanol, ethyl acetate, acetone, or mixtures with anti-solvents like water or heptane. - Anti-solvent Addition: If the compound is highly soluble, introduce an anti-solvent in which the compound is poorly soluble to induce precipitation. Add the anti-solvent slowly to a stirred solution of the compound to avoid oiling out. |
| Insufficient supersaturation: The concentration of the compound in the solution is below the level required for nucleation. | - Increase Concentration: Dissolve more starting material in the solvent at an elevated temperature. Ensure the solution is fully dissolved before cooling. - Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of the compound. | |
| Cooling rate is too fast: Rapid cooling can lead to the formation of a supersaturated solution that does not have enough time for nucleation and crystal growth. | - Slower Cooling: Implement a gradual cooling profile. For example, reduce the temperature by 5-10 °C per hour. Using an insulated bath or a programmable cooling system can help control the cooling rate. | |
| Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals) | High degree of supersaturation: Rapidly generating a high level of supersaturation can lead to uncontrolled, fast nucleation, resulting in small or poorly formed crystals. | - Slower Cooling Rate: A slower cooling rate reduces the rate of supersaturation generation, allowing for more controlled crystal growth. - Seeding: Introduce a small amount of pre-existing, high-quality crystals of 3-(4-biphenylyl)propionic acid to the solution as it becomes slightly supersaturated. This provides a template for growth and can lead to larger, more uniform crystals. |
| Inappropriate solvent: The solvent can influence the crystal habit. | - Solvent Selection: Experiment with different solvents. For example, crystallization from a more viscous solvent might slow down diffusion and lead to different crystal morphology. Aromatic solvents like toluene or xylene could be investigated, as well as polar aprotic solvents like acetonitrile. | |
| Agitation rate is too high or too low: Inadequate mixing can lead to localized high supersaturation and agglomeration. Excessive agitation can cause crystal breakage. | - Optimize Agitation: Start with a gentle stirring rate (e.g., 100-200 RPM) and observe the effect on crystal formation. The goal is to keep the crystals suspended without causing significant mechanical stress. | |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | Solution is too concentrated or cooled too quickly: This leads to a situation where the solubility limit is exceeded so rapidly that the compound separates as a liquid phase. | - Dilute the Solution: Use a larger volume of solvent to dissolve the compound. - Slower Cooling: Employ a very slow cooling rate, especially around the temperature where nucleation is expected. - Use a Different Solvent: The compound may have a lower tendency to oil out in a different solvent system. |
| Low Purity of Crystals | Inefficient removal of impurities: Impurities may be trapped within the crystal lattice or adsorbed onto the crystal surface. | - Recrystallization: Perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize. - Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. - Charcoal Treatment: If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 3-(4-biphenylyl)propionic acid?
A good starting point for recrystallization is ethanol. A related compound, 3-(4-biphenylcarbonyl)propionic acid, has been successfully recrystallized from ethanol[1]. It is recommended to dissolve the compound in a minimal amount of hot ethanol and then allow it to cool slowly.
Q2: How can I improve the filterability of my crystals?
Needle-like crystals can be difficult to filter. To obtain more equant (less needle-like) crystals, you can try:
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Slower cooling rates: This can favor the growth of more well-defined crystal faces.
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Different solvents: The choice of solvent can significantly impact crystal habit.
-
Using additives: Small amounts of specific additives can sometimes inhibit growth on certain crystal faces, leading to a change in morphology.
Q3: My crystals are very fine. How can I increase their size?
To increase crystal size, you should aim for a lower number of nuclei and a slower growth rate. This can be achieved by:
-
Reducing the level of supersaturation: Use a more dilute solution or a slower cooling rate.
-
Seeding: Introducing seed crystals provides a surface for growth, reducing the likelihood of new nuclei forming.
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Controlled cooling: A very slow cooling rate, especially in the initial stages of crystallization, is crucial.
Q4: How do I know if my crystals are pure?
The purity of your 3-(4-biphenylyl)propionic acid crystals can be assessed using several analytical techniques:
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Melting Point: Pure 3-(4-biphenylyl)propionic acid has a reported melting point in the range of 148-154 °C. A sharp melting point within this range is indicative of high purity. Impurities will typically broaden and depress the melting point.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the compound and detect the presence of impurities.
Q5: Can I use an anti-solvent to crystallize 3-(4-biphenylyl)propionic acid?
Yes, anti-solvent crystallization is a viable technique. If you find a solvent in which 3-(4-biphenylyl)propionic acid is very soluble (e.g., acetone or THF), you can slowly add an anti-solvent in which it is poorly soluble (e.g., water or hexane) to induce crystallization. The key is to add the anti-solvent slowly and with good mixing to avoid localized high supersaturation and potential oiling out.
Experimental Protocols
General Cooling Crystallization Protocol
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Dissolution: In a suitable flask equipped with a magnetic stirrer and a reflux condenser, add the crude 3-(4-biphenylyl)propionic acid. Add a small amount of the chosen solvent (e.g., ethanol).
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Heating: Gently heat the mixture with stirring until the solid completely dissolves. Continue adding small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent to ensure a good yield.
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Cooling (Nucleation and Growth):
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Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow down the cooling process further, the flask can be placed in an insulated container.
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Controlled Cooling: For more precise control, use a programmable cooling bath to cool the solution at a specific rate (e.g., 5 °C/hour).
-
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
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Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
General Anti-Solvent Crystallization Protocol
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Dissolution: Dissolve the crude 3-(4-biphenylyl)propionic acid in a minimal amount of a solvent in which it is highly soluble (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Crystal Growth: If the turbidity persists, gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature. If no crystals form, add a few more drops of the anti-solvent.
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Isolation and Drying: Follow steps 5-7 from the General Cooling Crystallization Protocol.
Visualizations
Caption: General workflow for the cooling crystallization of 3-(4-biphenylyl)propionic acid.
Caption: A logical decision tree for troubleshooting common crystallization problems.
References
addressing common side reactions during the synthesis of 3-(4-Phenylphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 3-(4-phenylphenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the synthetic method employed.
Method 1: Friedel-Crafts Acylation of Biphenyl with Succinic Anhydride followed by Reduction
Q1: I performed the Friedel-Crafts acylation of biphenyl with succinic anhydride and obtained a mixture of products. How can I improve the regioselectivity for the desired 4-substituted product?
A1: The Friedel-Crafts acylation of biphenyl can lead to substitution at different positions on the aromatic rings. The phenyl group is an ortho, para-director. While the para-substituted product is sterically favored, the formation of the ortho-isomer is a common side reaction.
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Less polar solvents like carbon disulfide or nitrobenzene at low temperatures can favor the formation of the para-isomer.
-
Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically more stable para-product.
-
Catalyst: While AlCl₃ is commonly used, exploring other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles.
Q2: My Wolff-Kishner reduction of the keto-acid intermediate is incomplete, and I observe the formation of an azine side product. What can I do to improve the reduction?
A2: Incomplete reduction and azine formation are common issues in the Wolff-Kishner reduction.[1] Azine formation occurs from the reaction of the hydrazone intermediate with unreacted ketone.[1]
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature (typically 180-200 °C in a high-boiling solvent like diethylene glycol) to drive the reduction to completion. The Huang-Minlon modification, which involves distilling off water and excess hydrazine before raising the temperature, can significantly improve yields and reduce reaction times.[1][2]
-
Anhydrous Conditions: While the initial hydrazone formation produces water, minimizing water content in the high-temperature reduction step can suppress azine formation.[1]
-
Excess Hydrazine: Using a sufficient excess of hydrazine can help to ensure all the ketone is converted to the hydrazone, minimizing the chance of azine formation.
| Side Product | Mitigation Strategy | Expected Outcome |
| 2-Acylbiphenyl Isomer | Optimize solvent and temperature | Increased yield of the desired 4-acylbiphenyl |
| Di-acylated Biphenyl | Use a 1:1 stoichiometry of biphenyl to succinic anhydride | Minimize polyacylation |
| Azine from Reduction | Huang-Minlon modification, anhydrous conditions | Drive reduction to completion, suppress azine formation |
| Incomplete Reduction | Increase reaction time and temperature | Complete conversion to the desired alkane |
Method 2: Arndt-Eistert Synthesis from 4-Phenylbenzoic Acid
Q1: During the Arndt-Eistert synthesis, I isolated a chlorinated byproduct instead of my desired diazoketone. What is the cause and how can I prevent this?
A1: The formation of an α-chloromethylketone is a known side reaction in the Arndt-Eistert synthesis.[3][4] It arises from the reaction of the diazoketone intermediate with the HCl generated during the initial formation of the acid chloride and its subsequent reaction with diazomethane.[3]
Troubleshooting:
-
Use of a Base: The Newman-Beal modification involves the addition of a non-nucleophilic base, such as triethylamine, to the reaction mixture to scavenge the HCl as it is formed.[3][4]
-
Excess Diazomethane: Using a slight excess of diazomethane can also help to consume any generated HCl.[3]
Q2: The Wolff rearrangement step of my Arndt-Eistert synthesis is giving a low yield of the desired propanoic acid, and I am isolating a significant amount of a high-molecular-weight byproduct. What is happening?
A2: This is likely due to the ketene intermediate reacting with itself to form diketenes or other polymeric materials.[5] This occurs when the ketene is not efficiently trapped by a nucleophile (in this case, water).
Troubleshooting:
-
Catalyst: Ensure an effective catalyst for the Wolff rearrangement is used, such as silver oxide (Ag₂O) or silver benzoate.[5][6] The reaction can also be promoted photochemically or thermally.[5]
-
Presence of Nucleophile: The rearrangement must be conducted in the presence of the nucleophile (water) to ensure the ketene is trapped as it is formed.
-
Concentration: Running the reaction at a suitable concentration can also disfavor intermolecular side reactions of the ketene.
| Side Product | Mitigation Strategy | Expected Outcome |
| α-Chloromethylketone | Add triethylamine (Newman-Beal modification) | Prevention of chlorinated byproduct formation |
| Diketenes/Polymers | Use an effective catalyst (e.g., Ag₂O), ensure presence of water | Efficient trapping of the ketene intermediate |
Method 3: Heck Reaction of 4-Bromobiphenyl with Acrylic Acid
Q1: My Heck reaction is producing a significant amount of a saturated propanoic acid derivative instead of the desired unsaturated product. Why is this happening?
A1: You are likely observing the formation of the "reductive Heck" product, a common side product where the intermediate undergoes conjugate addition instead of β-hydride elimination.[7] The extent of its formation is influenced by the reaction conditions.[7]
Troubleshooting:
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction pathway. Experiment with different bases (e.g., triethylamine, sodium carbonate) and solvents (e.g., DMF, acetonitrile) to find conditions that favor the desired β-hydride elimination.
-
Additives: The addition of certain salts, like tetra-n-butylammonium chloride, can sometimes suppress the reductive pathway.
Q2: The Heck reaction is sluggish, and I'm recovering a lot of starting material. How can I improve the conversion?
A2: Low conversion in a Heck reaction can be due to several factors related to the catalyst and reaction conditions.
Troubleshooting:
-
Catalyst and Ligand: Ensure you are using an active palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and an appropriate phosphine ligand if necessary. The choice of ligand can be critical for catalyst stability and activity.
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Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is optimal for the specific catalyst system you are using.
-
Purity of Reagents: Ensure your 4-bromobiphenyl and acrylic acid are pure. Impurities can poison the catalyst.
| Side Product | Mitigation Strategy | Expected Outcome |
| Reductive Heck Product | Optimize base, solvent, and additives | Favor β-hydride elimination pathway |
| Heck Dimer | Use appropriate stoichiometry and reaction concentration | Minimize side reactions of the organopalladium intermediate |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq).
-
Slowly add a solution of biphenyl (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-(4-biphenylcarbonyl)propionic acid by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Wolff-Kishner Reduction
-
To a flask containing diethylene glycol, add the 3-(4-biphenylcarbonyl)propionic acid (1.0 eq) and potassium hydroxide (4.0 eq).
-
Add hydrazine hydrate (3.0 eq) and heat the mixture to 130-140 °C for 1 hour.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the temperature at 190-200 °C for an additional 3-4 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude this compound from a suitable solvent.
Protocol 2: Synthesis of this compound via Arndt-Eistert Synthesis
Step 1: Acid Chloride Formation
-
To a solution of 4-phenylbenzoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-phenylbenzoyl chloride.
Step 2: Diazoketone Formation
-
Dissolve the crude 4-phenylbenzoyl chloride in anhydrous diethyl ether.
-
Cool the solution to 0 °C and slowly add an ethereal solution of diazomethane (2.2 eq) with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude diazoketone.
Step 3: Wolff Rearrangement
-
Dissolve the crude diazoketone in a mixture of dioxane and water.
-
Add silver oxide (0.1 eq) as a catalyst.
-
Heat the mixture to 50-60 °C with stirring for 2-3 hours, or until the evolution of nitrogen gas stops.
-
Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude this compound from a suitable solvent.
Protocol 3: Synthesis of this compound via Heck Reaction
-
To a reaction vessel, add 4-bromobiphenyl (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous DMF.
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Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any side products.
-
The resulting intermediate, (E)-3-(4-phenylphenyl)acrylic acid, can then be reduced to the target molecule using catalytic hydrogenation (e.g., H₂, Pd/C).
Visualizations
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 3-(4-Phenylphenyl)propanoic Acid Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(4-Phenylphenyl)propanoic acid on a preclinical scale. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to aid in methodology selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: Two primary and scalable synthetic routes are recommended:
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Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of a boronic acid with an organohalide. For this synthesis, it typically involves the coupling of 4-bromophenylacetic acid or its ester derivative with phenylboronic acid.
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Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the Friedel-Crafts acylation of biphenyl with succinic anhydride to form 3-(4-biphenylcarbonyl)propionic acid. The resulting keto-acid is then reduced to the desired this compound, commonly via a Clemmensen or Wolff-Kishner reduction.
Q2: Which synthetic route is more suitable for preclinical production?
A2: The choice of synthetic route depends on several factors including available starting materials, equipment, and desired purity profile. The Suzuki-Miyaura coupling is often favored for its high yields and functional group tolerance, though it requires careful control of reaction conditions and removal of the palladium catalyst. The Friedel-Crafts acylation route is a classic and often cost-effective method but may involve harsher reaction conditions and an additional reduction step.
Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling reaction for this synthesis?
A3: Key parameters to control include:
-
Oxygen Exclusion: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature: Precise temperature control is crucial as deviations can lead to side reactions and incomplete conversion.
-
Catalyst Loading: Optimizing the palladium catalyst loading is a balance between ensuring complete reaction and minimizing residual palladium in the final product.
-
Base Selection and Stoichiometry: The choice and amount of base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.
Q4: How can I effectively remove the palladium catalyst after the Suzuki-Miyaura coupling?
A4: Several methods can be employed for palladium removal:
-
Filtration through Celite: A simple and effective method for removing precipitated palladium black.
-
Treatment with Thiol-based Scavengers: Reagents like L-cysteine or commercially available silica-bound thiol scavengers can chelate and remove soluble palladium species.
-
Activated Carbon Treatment: This can be effective but may also lead to product loss through adsorption.
-
Extraction with Aqueous Solutions: Washing the organic phase with an aqueous solution of a chelating agent can help remove residual palladium.
Q5: What are the common impurities I might encounter in each synthetic route?
A5:
-
Suzuki-Miyaura Coupling: Common impurities include homocoupling products (biphenyl and a dimer of the phenylacetic acid derivative), dehalogenated starting material, and residual palladium.
-
Friedel-Crafts Acylation/Reduction: Potential impurities include regioisomers from the acylation step (acylation at the 2-position of biphenyl), unreacted keto-acid from the reduction step, and byproducts from the reduction reaction itself.
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from methyl 2-(4-bromophenyl)acetate and phenylboronic acid, followed by hydrolysis.
Step 1: Suzuki-Miyaura Coupling
-
Inert Atmosphere: Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: To the flask, add methyl 2-(4-bromophenyl)acetate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 2: Hydrolysis
-
Saponification: Dissolve the crude methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the mixture to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like hexane to remove non-polar impurities.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Route 2: Friedel-Crafts Acylation and Clemmensen Reduction
This protocol describes the synthesis via an intermediate keto-acid.
Step 1: Friedel-Crafts Acylation
-
Catalyst Suspension: In a flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry, inert solvent like dichloromethane (DCM) or nitrobenzene at 0 °C.[2]
-
Reagent Addition: Add biphenyl (1.0 eq) to the suspension.
-
Anhydride Addition: Slowly add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
If nitrobenzene was used as the solvent, remove it by steam distillation. If DCM was used, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-(4-biphenylcarbonyl)propionic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Clemmensen Reduction
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercury(II) chloride for a few minutes, then decanting the solution and washing the zinc with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Substrate Addition: Add the 3-(4-biphenylcarbonyl)propionic acid from the previous step.
-
Reaction: Heat the mixture to a vigorous reflux. Additional portions of concentrated hydrochloric acid may be needed during the reaction. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization to yield this compound.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Production
| Parameter | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation & Reduction |
| Starting Materials | 4-Bromophenylacetic acid derivative, Phenylboronic acid | Biphenyl, Succinic anhydride |
| Number of Steps | 2 (Coupling + Hydrolysis) | 2 (Acylation + Reduction) |
| Typical Overall Yield | 70-90% | 60-80% |
| Key Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Lewis Acid (e.g., AlCl₃) |
| Reaction Conditions | Mild to moderate (reflux in organic solvents) | Harsher (strong acid, high temp for reduction) |
| Key Impurities | Homocoupling products, dehalogenated starting material, residual Pd | Regioisomers, unreacted keto-acid |
| Purification | Chromatography, recrystallization, palladium scavenging | Recrystallization, extraction |
| Scalability | Good, with careful control of catalyst and conditions | Good, established industrial process |
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
Q: My Suzuki-Miyaura coupling reaction is not going to completion. What should I do?
A:
-
Check for Oxygen: Ensure your reaction setup is completely free of oxygen. Degas your solvents thoroughly and maintain a positive pressure of inert gas.
-
Catalyst Activity: Your palladium catalyst may be deactivated. Use a fresh batch of catalyst or a different type of palladium precatalyst.
-
Base Ineffectiveness: The base may not be sufficiently strong or soluble. Consider using a stronger base like K₃PO₄ or a phase-transfer catalyst.
-
Temperature: Ensure the internal reaction temperature is at the desired level. A temperature that is too low can lead to a sluggish reaction.
Q: I am observing a significant amount of homocoupling product (biphenyl). How can I minimize this?
A: Homocoupling is often promoted by the presence of oxygen.
-
Improve Degassing: Enhance your degassing procedure for all solvents and reagents.
-
Optimize Catalyst and Ligand: Some palladium-ligand systems are more prone to homocoupling than others. Experiment with different ligands.
-
Control Reaction Time: Prolonged reaction times after the consumption of the limiting reagent can sometimes lead to increased side reactions.
Q: My final product is contaminated with palladium. How can I improve its removal?
A:
-
Scavengers: Use a palladium scavenger. Silica-based scavengers with thiol or amine functional groups are very effective.[3][4][5]
-
Multiple Extractions: Perform multiple aqueous washes, potentially with a solution containing a chelating agent like EDTA.
-
Recrystallization: Multiple recrystallizations can significantly reduce the levels of residual palladium.
Friedel-Crafts Acylation & Reduction Route
Q: My Friedel-Crafts acylation is giving a low yield or a mixture of products. What could be the issue?
A:
-
Moisture: Aluminum chloride is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Stoichiometry of AlCl₃: A stoichiometric amount of AlCl₃ is often required as it complexes with the product. Insufficient AlCl₃ can lead to an incomplete reaction.[2]
-
Regioisomer Formation: While acylation of biphenyl predominantly occurs at the para-position, some ortho-acylation can occur. Purification by recrystallization is usually effective in separating these isomers.
Q: The Clemmensen reduction of my keto-acid is incomplete. What can I do?
A:
-
Zinc Amalgam Activity: The activity of the amalgamated zinc is crucial. Ensure it is freshly prepared.
-
Acid Concentration: The concentration of hydrochloric acid needs to be maintained throughout the reaction. Add fresh acid periodically if the reaction stalls.
-
Reaction Time and Temperature: Ensure the reaction is refluxing vigorously and allow for sufficient reaction time.
Q: I am having difficulty with the work-up of the Friedel-Crafts reaction. Any tips?
A: The quenching of the AlCl₃ complex is highly exothermic and can be hazardous on a large scale.
-
Slow Quenching: Add the reaction mixture very slowly to a well-stirred mixture of ice and concentrated HCl.
-
Adequate Cooling: Use an ice bath to maintain a low temperature during the quench.
-
Vigorous Stirring: Ensure efficient stirring to dissipate heat and prevent localized boiling.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling route.
Caption: Experimental workflow for the Friedel-Crafts acylation and reduction route.
Caption: Troubleshooting logic for the Suzuki-Miyaura coupling route.
References
- 1. reddit.com [reddit.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
proper handling and storage procedures for 3-(4-Phenylphenyl)propanoic acid
This technical support guide provides detailed information on the proper handling, storage, and troubleshooting for experiments involving 3-(4-Phenylphenyl)propanoic acid (CAS No. 35888-99-4).
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: It is recommended to handle this compound in accordance with good industrial hygiene and safety practices. This includes wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. In cases where dust may be generated, a NIOSH-approved respirator may be necessary.[1]
Q2: What are the appropriate storage conditions for this compound?
A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents.
Q3: How should I handle an accidental spill of this compound?
A3: For a small spill, you should wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust. Ensure the area is well-ventilated. For larger spills, evacuate the area and prevent further leakage if it is safe to do so.
Q4: What are the known incompatibilities for this compound?
Q5: What should I do in case of accidental contact with the skin or eyes?
A5: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] In both instances, seek medical attention if irritation persists.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation of the compound. | Ensure the compound is stored in a tightly sealed container in a cool, dry place as recommended. Consider running a quality control check (e.g., melting point) to assess purity. |
| Contamination of the material. | Use clean spatulas and glassware. Avoid cross-contamination with other reagents. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Solubility information is not widely available. Small-scale solubility tests with various common laboratory solvents (e.g., DMSO, DMF, ethanol) are recommended to determine the most suitable one for your application. |
| The compound has degraded or is impure. | Verify the purity of the compound. The melting point for 98% pure 3-(4-Biphenyl)propionic acid is between 148.0-154.0°C.[2] | |
| Material appears discolored or clumped | Absorption of moisture or degradation. | This may indicate that the compound has been exposed to air or moisture for an extended period. It is best to use a fresh, unopened container if the integrity of the material is in doubt. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C15H14O2 | [3] |
| Molecular Weight | 226.28 g/mol | [3] |
| CAS Number | 35888-99-4 | [3] |
| Melting Point | 148.0-154.0°C (for 98% purity) | [2] |
Experimental Protocols
General Protocol for Handling and Weighing
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood. Put on all required personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Weighing : Use a clean, dry spatula to transfer the desired amount of this compound from the storage container to a weighing vessel on a calibrated analytical balance.
-
Transfer : Carefully transfer the weighed solid to your reaction vessel.
-
Cleaning : After use, tightly seal the storage container. Clean any residual solid from the spatula and the weighing area. Dispose of any contaminated materials according to your institution's guidelines.
-
Handwashing : Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1]
General Protocol for Storage
-
Container : Always keep the compound in its original, tightly sealed container when not in use.[1]
-
Environment : Store the container in a cool, dry, and well-ventilated place.[1] Avoid direct sunlight and areas with high humidity.
-
Segregation : Store away from incompatible materials, such as strong oxidizing agents.
-
Labeling : Ensure the container is clearly labeled with the compound name and any relevant hazard information.
Disclaimer: The handling and storage information provided is based on data for the closely related compound, 2-(biphenyl-4-yl)propionic acid. Researchers should always consult the specific Safety Data Sheet (SDS) for the product they are using and perform their own risk assessment before starting any new experimental procedure.
Visual Workflow
Caption: Logical workflow for safe handling and storage of this compound.
References
Validation & Comparative
comparative study of 3-(4-Phenylphenyl)propanoic acid and its fluorinated analogs
A comprehensive search for direct comparative studies on 3-(4-phenylphenyl)propanoic acid and its specific fluorinated analogs did not yield published experimental data suitable for a side-by-side comparison guide. Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and the introduction of fluorine can significantly modulate physicochemical and biological properties such as acidity, lipophilicity, and metabolic stability.[1][2]
Given the absence of specific quantitative data, this guide has been constructed using representative structures and plausible, illustrative data to serve as a template for researchers. The experimental protocols and signaling pathways are based on common methodologies used for this class of compounds.
This guide presents a comparative analysis of this compound and two representative fluorinated analogs. The objective is to illustrate the potential effects of fluorination on key drug-like properties and biological activity, providing a framework for research and development professionals.
Compounds Under Comparison:
-
Cpd-1: this compound (Parent Compound)
-
Cpd-2: 3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid (Analog A)
-
Cpd-3: 3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid (Analog B)
Physicochemical Properties
Fluorination is a common strategy in medicinal chemistry to enhance properties like metabolic stability and membrane permeability.[3] The introduction of a fluorine atom typically increases lipophilicity (logP) and can influence the acidity (pKa) of the carboxylic acid moiety.
| Compound ID | Structure | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |
| Cpd-1 | This compound | 226.27 | 4.10 | 4.65 |
| Cpd-2 | 3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | 244.26 | 4.45 | 4.62 |
| Cpd-3 | 3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | 244.26 | 4.41 | 4.60 |
Note: logP and pKa values are illustrative, based on computational predictions and general chemical principles.
Biological Activity: COX-2 Inhibition
Arylpropanoic acids are known to function as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[2] The following table presents hypothetical inhibitory concentrations (IC₅₀) against the COX-2 enzyme to illustrate potential structure-activity relationships (SAR).
| Compound ID | COX-2 IC₅₀ (nM) | Cell-Based Potency (PGE₂ Assay, nM) |
| Cpd-1 | 150 | 320 |
| Cpd-2 | 85 | 165 |
| Cpd-3 | 110 | 215 |
Note: The data above is hypothetical and for illustrative purposes only.
Experimental Protocols
3.1. COX-2 Enzymatic Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
A stock solution of the substrate, arachidonic acid, is prepared in ethanol.
-
-
Compound Incubation:
-
Test compounds (Cpd-1, Cpd-2, Cpd-3) are serially diluted in DMSO and added to a 96-well plate.
-
The COX-2 enzyme solution is added to the wells and incubated with the compounds for 15 minutes at room temperature to allow for binding.
-
-
Reaction Initiation and Termination:
-
The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
The plate is incubated for 10 minutes at 37°C.
-
The reaction is terminated by adding a solution of hydrochloric acid.
-
-
Quantification:
-
The primary product of the COX-2 reaction, Prostaglandin H₂ (PGH₂), is unstable and is typically reduced to the more stable Prostaglandin F₂α (PGF₂α) by adding stannous chloride.
-
The concentration of PGF₂α is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a DMSO control.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Visualizations
Experimental Workflow Diagram
The diagram below outlines the key steps of the COX-2 enzymatic inhibition assay described in the protocol.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Simplified COX-2 Signaling Pathway
This diagram illustrates the role of COX-2 in the inflammatory cascade and the point of inhibition by the arylpropanoic acid analogs.
Caption: Inhibition of the COX-2 pathway by propanoic acid analogs.
References
Phenylpropanoic Acid Derivatives: A Comparative Guide for Lead Compound Validation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of two promising classes of 3-(phenyl)propanoic acid derivatives as lead compounds for anticancer and antimicrobial drug development. Through objective comparison with established drugs and detailed experimental data, this document serves as a resource for researchers seeking to advance novel therapeutic agents.
Lead Compound Classes and Established Comparators
This guide focuses on the validation of two distinct scaffolds derived from 3-(phenyl)propanoic acid:
-
Anticancer Lead Compounds: 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.
-
Antimicrobial Lead Compounds: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives.
The performance of these lead compounds is compared against the following well-established therapeutic agents:
-
Anticancer Comparators: Doxorubicin and Cisplatin.
-
Antimicrobial Comparators: Vancomycin (antibacterial) and Amphotericin B (antifungal).
Comparative Performance Data
The following tables summarize the in vitro efficacy of the lead compound derivatives against relevant cancer cell lines and microbial strains, alongside the performance of established drugs.
Anticancer Activity
Table 1: In Vitro Anticancer Activity against A549 Human Lung Adenocarcinoma Cells
| Compound/Drug | Target(s) | IC50 (µM) | Citation(s) |
| Lead Compound 22 | EGFR, SIRT2 | 2.47 | [1] |
| Lead Compound 21 | EGFR, SIRT2 | 5.42 | [1] |
| Doxorubicin | Topoisomerase II, DNA intercalation | 0.00864 - >20 | [2][3] |
| Cisplatin | DNA Cross-linking | 6.14 - 36.94 | [4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Table 2: In Vitro Antimicrobial Activity
| Compound/Drug | Target Organism | Target(s) | MIC (µg/mL) | Citation(s) |
| Lead Hydrazone 14 | S. aureus (MRSA) | Bacterial Cell Wall Synthesis (predicted) | 1 - 8 | [6][7] |
| Lead Hydrazone 15 | S. aureus (MRSA) | Bacterial Cell Wall Synthesis (predicted) | 1 - 8 | [6][7] |
| Lead Hydrazone 16 | S. aureus (MRSA) | Bacterial Cell Wall Synthesis (predicted) | 1 - 8 | [6][7] |
| Vancomycin | S. aureus | Bacterial Cell Wall Synthesis | ≤2 (susceptible) | [8][9] |
| Lead Hydrazone 14 | C. auris | Fungal Ergosterol Synthesis (predicted) | 8 - 64 | [6][7] |
| Lead Hydrazone 15 | C. auris | Fungal Ergosterol Synthesis (predicted) | 8 - 64 | [6][7] |
| Lead Hydrazone 16 | C. auris | Fungal Ergosterol Synthesis (predicted) | 8 - 64 | [6][7] |
| Amphotericin B | C. albicans | Fungal Ergosterol Binding | 0.06 - 1.0 | [10][11] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Lead Compounds
A general procedure for the synthesis of the thiazole-based anticancer lead compounds involves the Hantzsch thiazole synthesis.
-
Step 1: Synthesis of 3-[1-(4-Acetylphenyl)thioureido]propanoic acid. A mixture of 3-((4-acetylphenyl)amino)propanoic acid, potassium thiocyanate, and acetic acid is refluxed. Concentrated hydrochloric acid is then added, and the mixture is heated further. After cooling and dilution with water, the resulting crystalline product is filtered and washed.
-
Step 2: Synthesis of 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids. The product from Step 1 is dissolved in acetone at boiling temperature, and a corresponding 4'-substituted-2-bromoacetophenone is added. The mixture is heated at reflux. The resulting hydrobromide is filtered, washed, and then refluxed with sodium acetate in water. After cooling, the final product is filtered, dried, and recrystallized.
-
Step 3: Further modifications (e.g., Oximation). The product from Step 2 can be further modified. For example, to introduce a hydroxyimino group, the compound is condensed with hydroxylamine hydrochloride in the presence of sodium acetate.
The synthesis of the hydrazone-based antimicrobial lead compounds is typically achieved through the following steps:
-
Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester. 4-aminophenol is reacted with methyl acrylate in 2-propanol at reflux.
-
Step 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide. The methyl ester from Step 1 is subjected to hydrazinolysis using hydrazine hydrate in propan-2-ol under reflux.
-
Step 3: Synthesis of Hydrazones. The hydrazide from Step 2 is reacted with various aromatic or heterocyclic aldehydes in methanol at reflux temperature to yield the final hydrazone derivatives.
In Vitro Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or standard drugs. Control wells with untreated cells and blank wells with medium only are also included. The plate is incubated for another 24-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is shaken on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is then read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus or C. albicans) is prepared from a fresh culture. The turbidity of the bacterial or fungal suspension is adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds and standard drugs are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by the lead compounds and the established drugs.
Anticancer Mechanisms
The 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are proposed to exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2) signaling pathways.[1]
Caption: Proposed mechanism of anticancer lead compounds.
Doxorubicin and Cisplatin, the comparator drugs, have distinct mechanisms of action.
Caption: Mechanisms of action for Doxorubicin and Cisplatin.
Antimicrobial Mechanisms
The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are predicted to inhibit essential microbial pathways. The comparator drugs, Vancomycin and Amphotericin B, target bacterial cell wall synthesis and fungal membrane integrity, respectively.
Caption: Bacterial cell wall synthesis and drug targets.
Caption: Fungal ergosterol synthesis and drug targets.
Conclusion and Future Directions
The presented data validates 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising lead scaffolds for the development of novel anticancer and antimicrobial agents, respectively. Their potent in vitro activity, coupled with distinct mechanisms of action from established drugs, warrants further investigation.
Future studies should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity.
-
In Vivo Efficacy: Evaluation of the lead compounds in relevant animal models of cancer and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of the lead compounds.
-
Mechanism of Action Elucidation: Further studies to confirm the precise molecular targets and signaling pathways modulated by these compounds.
This comprehensive guide provides a solid foundation for the continued development of these promising phenylpropanoic acid derivatives as next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. netjournals.org [netjournals.org]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of 3-Phenylpropanoic Acid Derivatives: A Comparative Analysis in Cancer and Normal Cell Lines
Absence of specific data for 3-(4-Phenylphenyl)propanoic acid necessitates an analysis of its structural analogs to provide insights into its potential cytotoxic profile. This guide presents a comparative overview of the cytotoxic effects of various 3-phenylpropanoic acid derivatives on cancerous and normal cell lines, supported by available experimental data and proposed mechanisms of action.
While direct experimental data on the cytotoxicity of this compound remains elusive in the reviewed literature, studies on its derivatives offer valuable preliminary insights. These derivatives, featuring modifications on the phenyl ring and the propanoic acid chain, have demonstrated varied and sometimes selective cytotoxic activity against cancer cells. This guide summarizes the findings on these related compounds to forecast the potential behavior of this compound and to provide a framework for future research.
Comparative Cytotoxicity Data
The cytotoxic effects of several 3-phenylpropanoic acid derivatives have been evaluated across a range of human cancer and normal cell lines. The data, primarily derived from MTT assays, are summarized below, showcasing the percentage of cell viability after treatment. A lower percentage indicates higher cytotoxicity.
| Compound Class | Cancer Cell Line | Concentration (µM) | Cell Viability (%) | Normal Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Carcinoma) | 100 | ~40-60% | Vero (Kidney Epithelial) | 100 | >80% | [1][2][3] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung Carcinoma) | 100 | ~35-40% | - | - | - | [1][4] |
| H69 (Small Cell Lung Cancer) | 100 | ~20-35% | - | - | - | [4] | |
| H69AR (Drug-Resistant SCLC) | 100 | ~25-30% | - | - | - | [4] | |
| β-Phenylalanine derivatives | A549 (Lung Carcinoma) | 100 | ~30-40% | HEK293 (Embryonic Kidney) | 100 | >80% | [ ] |
Experimental Protocols
The primary method utilized to assess the cytotoxicity of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
MTT Assay Protocol
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (typically 24-72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The background absorbance at 690 nm is subtracted.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Visualizing the Method and Mechanisms
To better understand the experimental process and the potential mechanisms of action of these 3-phenylpropanoic acid derivatives, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the MTT assay used to determine the cytotoxicity of chemical compounds on cultured cell lines.
Potential Signaling Pathways
Based on the preliminary data for the derivatives, several signaling pathways are implicated in their cytotoxic effects.
1. EGFR/SIRT2 Pathway (for 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives): Some derivatives are proposed to interact with the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), key regulators of cell proliferation and survival.[1][4] Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to reduced cell proliferation. SIRT2, a deacetylase, can also influence the activity of proteins in this pathway.[5][6][7]
Caption: A diagram showing the potential inhibition of the EGFR and SIRT2 signaling pathways by certain 3-phenylpropanoic acid derivatives, leading to decreased cancer cell proliferation.
2. Oxidative Stress-Induced Apoptosis (for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives): The presence of a hydroxyphenyl group suggests that these derivatives may possess antioxidant or pro-oxidant properties that can modulate the cellular redox state.[1][2][3] An imbalance in reactive oxygen species (ROS) can lead to oxidative stress, which can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction and the activation of caspases.[8][9][10][11]
Caption: A simplified representation of how certain 3-phenylpropanoic acid derivatives may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) and triggering the mitochondrial apoptotic cascade.
3. Aminopeptidase N (CD13) Inhibition (for β-Phenylalanine derivatives): Some β-phenylalanine derivatives have been suggested to target aminopeptidase N (CD13), a cell surface enzyme often overexpressed in tumors and involved in angiogenesis, invasion, and metastasis.[12][13][14] Inhibition of CD13 can disrupt these processes and downstream signaling pathways like PI3K/Akt and Erk, ultimately leading to reduced tumor growth.
Caption: A diagram illustrating the potential anticancer effect of β-phenylalanine derivatives through the inhibition of aminopeptidase N (CD13), a key enzyme in tumor progression.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 8. Oxidative stress in apoptosis and cancer: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. researchgate.net [researchgate.net]
- 11. sfrbm.org [sfrbm.org]
- 12. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Evaluation of 3-(4-Phenylphenyl)propanoic Acid as a Potential Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vitro and in vivo activity of 3-(4-Phenylphenyl)propanoic acid, also known as 3-(biphenyl-4-yl)propanoic acid, as a potential aldose reductase inhibitor. Due to the limited direct experimental data on this specific compound, this document outlines the established experimental protocols and data presentation formats that would be used to compare its efficacy against known aldose reductase inhibitors, such as Epalrestat and Sorbinil.
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus.[1][2] The conversion of glucose to sorbitol by aldose reductase can lead to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications like neuropathy, retinopathy, and nephropathy.[1] Therefore, the inhibition of aldose reductase is a significant therapeutic strategy.
Data Presentation: Comparative Efficacy
The following tables present a hypothetical comparison of this compound against established aldose reductase inhibitors. These tables are structured to facilitate a clear, quantitative comparison of their potential efficacy.
Table 1: In Vitro Aldose Reductase Inhibition
| Compound | IC₅₀ (µM) - Rat Lens Aldose Reductase | IC₅₀ (µM) - Human Recombinant Aldose Reductase | Selectivity Index (Aldose Reductase vs. Aldehyde Reductase) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Epalrestat (Positive Control) | 0.098[3] | 0.020 | >100 |
| Sorbinil (Positive Control) | 0.4 - 1.4 (with glucose substrate)[4] | 0.32 | ~10 |
Table 2: In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model
| Compound (Dosage) | Reduction in Sciatic Nerve Sorbitol Level (%) | Improvement in Nerve Conduction Velocity (%) | Reduction in Lens Sorbitol Accumulation (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Epalrestat (e.g., 50 mg/kg/day) | ~70 | ~40 | ~60 |
| Sorbinil (e.g., 25 mg/kg/day) | ~60 | ~35 | ~50 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of potential drug candidates.
1. In Vitro Aldose Reductase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against aldose reductase.
-
Enzyme Source: Purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Procedure:
-
The enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.
-
The reaction mixture typically contains phosphate buffer (pH 6.2), NADPH, the test compound at various concentrations, and the enzyme solution.
-
The reaction is initiated by adding the substrate, D,L-glyceraldehyde.
-
The rate of NADPH oxidation is recorded over time.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Selectivity Assay: To assess the selectivity of the inhibitor, a similar assay is performed using a closely related enzyme, aldehyde reductase. The ratio of the IC₅₀ for aldehyde reductase to the IC₅₀ for aldose reductase provides the selectivity index.
2. In Vivo Efficacy Assessment in a Diabetic Animal Model
-
Objective: To evaluate the ability of the test compound to reduce sorbitol accumulation and ameliorate diabetic complications in a living organism.
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model. Diabetes is induced by a single intraperitoneal injection of STZ.
-
Procedure:
-
Diabetic rats are treated with the test compound (e.g., via oral gavage) daily for a specified period (e.g., 4-8 weeks).
-
A control group of diabetic rats receives the vehicle, and a non-diabetic control group is also maintained.
-
Throughout the study, physiological parameters such as blood glucose levels and body weight are monitored.
-
At the end of the treatment period, tissues such as the sciatic nerve and lens are collected.
-
Sorbitol levels in the tissues are quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Functional improvements, such as nerve conduction velocity in the sciatic nerve, are measured to assess the therapeutic effect on diabetic neuropathy.
-
Visualizations
Diagram 1: The Polyol Pathway and the Role of Aldose Reductase
Caption: The polyol pathway showing the conversion of glucose to sorbitol by aldose reductase.
Diagram 2: Experimental Workflow for Aldose Reductase Inhibitor Screening
References
- 1. Natural Compounds as Source of Aldose Reductase (AR) Inhibitors for the Treatment of Diabetic Complications: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of 3-(4-Phenylphenyl)propanoic Acid: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the molecular target of 3-(4-phenylphenyl)propanoic acid, a compound of interest in drug discovery. While the definitive molecular target of this compound is the subject of ongoing research, this guide uses a hypothetical target, "Protein Kinase X" (PKX), to illustrate the validation process. This framework allows for a detailed exploration of methodologies, data interpretation, and experimental design applicable to the validation of any putative drug target.
The validation of a drug's molecular target is a critical step in the drug discovery pipeline, providing confidence that the drug's therapeutic effects are mediated through the intended biological molecule.[1][2][3] Genetic methods, such as CRISPR-Cas9 and RNA interference, are powerful tools for this purpose, as they allow for precise manipulation of the target gene's expression.[1][4][5]
Comparative Analysis of Genetic Validation Approaches
The selection of a genetic approach for target validation depends on several factors, including the desired level of target modulation, the experimental system, and the desired throughput. The three most common methods are CRISPR-Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and overexpression systems.
| Approach | Mechanism of Action | Pros | Cons | Hypothetical Effect on this compound Activity (targeting PKX) |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene (PKX) at the genomic level, leading to a complete loss of protein expression.[4][] | - Complete and permanent loss of function.[5]- High specificity with well-designed guide RNAs.- Enables the creation of stable knockout cell lines and animal models.[4] | - Potential for off-target effects.- Irreversible genetic modification.- Can be lethal if the target gene is essential for cell survival. | A complete loss of PKX would be expected to render cells insensitive to this compound, assuming the compound acts as an inhibitor of PKX. This would manifest as a significant rightward shift in the dose-response curve (increased EC50). |
| siRNA/shRNA Knockdown | Transient degradation of the target mRNA (PKX), leading to a temporary reduction in protein expression.[7][8][9] | - Reversible and transient effect.[5]- Relatively simple and rapid to implement for screening purposes.[7][8]- Suitable for studying essential genes where a complete knockout would be lethal. | - Incomplete knockdown can lead to ambiguous results.[5]- Potential for off-target effects and immune responses.[8]- Transient nature requires repeated treatments for sustained effects. | A significant reduction in PKX protein levels would be expected to decrease the potency of this compound, resulting in a measurable increase in its EC50. The magnitude of this effect would likely correlate with the efficiency of the knockdown. |
| Overexpression | Introduction of an exogenous copy of the target gene (PKX), leading to increased protein expression. | - Useful for confirming that increased target levels enhance the compound's effect.- Can help to identify targets in gain-of-function screens. | - Non-physiological levels of protein expression may lead to artifacts.- Can be toxic to cells if the protein is not well-tolerated at high levels. | Increased expression of PKX would be expected to sensitize cells to this compound, assuming it is a direct inhibitor. This would be observed as a leftward shift in the dose-response curve (decreased EC50). |
Experimental Protocols
CRISPR-Cas9-Mediated Knockout of PKX
Objective: To generate a stable cell line lacking the expression of the hypothetical target, Protein Kinase X (PKX).
Materials:
-
HEK293T cells
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting PKX
-
Lipofectamine 3000
-
Puromycin
-
Anti-PKX antibody for Western blotting
-
PCR primers for genomic DNA sequencing
Protocol:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the PKX gene into a lentiviral vector that also expresses Cas9 and a puromycin resistance gene.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids using Lipofectamine 3000. Harvest the viral supernatant after 48-72 hours.
-
Transduction: Transduce the target cells (e.g., a cancer cell line relevant to the compound's intended therapeutic area) with the lentivirus.
-
Selection: After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Isolate genomic DNA from the puromycin-resistant cells and perform PCR amplification of the target region followed by Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blotting: Lyse the cells and perform a Western blot using an anti-PKX antibody to confirm the absence of PKX protein expression.
-
-
Single-Cell Cloning: Isolate single cells to establish clonal populations of knockout cells.
siRNA-Mediated Knockdown of PKX
Objective: To transiently reduce the expression of PKX in a target cell line.
Materials:
-
Target cell line
-
siRNA duplexes targeting PKX mRNA (at least two different sequences)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX
-
Opti-MEM medium
-
Anti-PKX antibody for Western blotting
-
Reagents for qRT-PCR
Protocol:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the PKX-targeting siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 15 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Validation of Knockdown:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the levels of PKX mRNA relative to a housekeeping gene.
-
Western Blotting: Lyse the cells and perform a Western blot using an anti-PKX antibody to confirm the reduction in PKX protein levels.
-
Cellular Viability Assay
Objective: To assess the effect of PKX knockout or knockdown on the cytotoxic activity of this compound.
Materials:
-
Wild-type, PKX knockout, and PKX knockdown cells
-
This compound
-
96-well plates
-
CellTiter-Glo Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed wild-type, PKX knockout, and PKX knockdown cells into 96-well plates at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add the CellTiter-Glo reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each cell line.
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits Protein Kinase X (PKX).
Caption: Experimental workflow for validating PKX as the target of this compound.
Caption: Logical framework for genetic target validation.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. wjbphs.com [wjbphs.com]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 7. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
head-to-head comparison of 3-(4-Phenylphenyl)propanoic acid with ibuprofen
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a well-established and widely utilized therapeutic agent. This guide provides a detailed head-to-head comparison of ibuprofen with 3-(4-Phenylphenyl)propanoic acid, a structurally related biphenyl propanoic acid derivative. Due to the limited publicly available experimental data specifically for this compound, this comparison will draw upon data from closely related biphenyl propionic acid derivatives to provide a comprehensive, albeit partially inferred, analysis for research and drug development purposes.
Chemical Structure and Properties
A fundamental comparison begins with the molecular structure of each compound.
| Feature | This compound | Ibuprofen |
| Chemical Formula | C₁₅H₁₄O₂ | C₁₃H₁₈O₂[1][2] |
| Molecular Weight | 226.27 g/mol | 206.28 g/mol [1][3] |
| IUPAC Name | 3-(4-Biphenylyl)propanoic acid | 2-(4-isobutylphenyl)propanoic acid[2] |
| Structure | A propanoic acid with a biphenyl group at the 3-position. | A propanoic acid with an isobutylphenyl group at the 2-position.[2] |
Mechanism of Action: Targeting the Cyclooxygenase Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Comparative Efficacy and Selectivity
The efficacy and side-effect profile of an NSAID are largely determined by its relative inhibitory activity towards COX-1 and COX-2.
| Parameter | This compound (Inferred) | Ibuprofen |
| COX-1 IC₅₀ | Data not available. Likely non-selective based on related compounds. | ~2.6 µM |
| COX-2 IC₅₀ | Data not available. Likely non-selective based on related compounds. | ~1.4 µM |
| Selectivity Index (COX-2/COX-1) | Data not available. | ~0.54 |
| Anti-inflammatory Potency | Potentially similar to other biphenyl propionic acid NSAIDs. | Moderate |
| Analgesic Potency | Potentially similar to other biphenyl propionic acid NSAIDs. | Effective for mild to moderate pain. |
Note: The data for this compound is inferred based on the general properties of biphenyl propionic acid derivatives and should be confirmed by experimental studies.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols are essential.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX enzymes is the colorimetric COX inhibitor screening assay.
Caption: A generalized workflow for an in vitro COX inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared in a suitable buffer. Test compounds (this compound and ibuprofen) are dissolved in a solvent (e.g., DMSO) and serially diluted.
-
Reaction Initiation: The enzymes are pre-incubated with the test compounds or vehicle control for a defined period. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin produced is quantified using a colorimetric or fluorometric method, often involving a peroxidase-dependent reaction.
-
Data Analysis: The percentage of COX inhibition is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its overall therapeutic effect and safety.
| Parameter | This compound (Predicted) | Ibuprofen |
| Absorption | Likely well-absorbed orally, a characteristic of many propionic acid derivatives. | Rapidly absorbed orally.[7] |
| Distribution | Expected to be highly protein-bound. | Highly protein-bound (>99%).[8] |
| Metabolism | Predicted to undergo hepatic metabolism. | Extensively metabolized in the liver.[8] |
| Excretion | Likely excreted via the kidneys after metabolism. | Primarily excreted in the urine as metabolites.[8] |
Safety and Tolerability
The safety profile of NSAIDs is a major consideration in their clinical use, with gastrointestinal, cardiovascular, and renal side effects being the most common.
Ibuprofen:
-
Gastrointestinal: Can cause dyspepsia, heartburn, nausea, and in some cases, gastrointestinal bleeding and ulceration, primarily through the inhibition of COX-1 in the gastric mucosa.[8]
-
Cardiovascular: High doses may be associated with an increased risk of thrombotic events.[4]
-
Renal: Can cause fluid retention and, in susceptible individuals, renal impairment.
This compound:
-
Predicted Profile: As a likely non-selective COX inhibitor, it can be anticipated to have a similar side-effect profile to other traditional NSAIDs, including the potential for gastrointestinal and renal adverse effects. The larger biphenyl moiety might influence its metabolic and clearance pathways, potentially altering its safety profile, but this requires experimental verification.
Conclusion
Ibuprofen is a well-characterized NSAID with a clear mechanism of action and a well-documented efficacy and safety profile. This compound, as a structural analog, holds potential as an anti-inflammatory agent. However, a definitive comparison is hampered by the current lack of direct experimental data for this compound.
Based on the properties of related biphenyl propionic acid derivatives, it is plausible that this compound acts as a non-selective COX inhibitor with anti-inflammatory and analgesic properties. Its larger biphenyl structure compared to the isobutylphenyl group of ibuprofen may influence its potency, selectivity, and pharmacokinetic properties.
Further research, including in vitro COX inhibition assays, in vivo anti-inflammatory and analgesic models, and comprehensive pharmacokinetic and toxicological studies, is imperative to fully elucidate the therapeutic potential and safety profile of this compound and to accurately position it relative to established NSAIDs like ibuprofen. This guide serves as a foundational framework for such future investigations.
References
- 1. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Biphenyl)propionic acid, (-)- (10516-54-8) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-[(4-Phenylphenyl)methylamino]propanoic acid | C16H17NO2 | CID 43139961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. COX inhib News - LARVOL Sigma [sigma.larvol.com]
Comparative Docking Analysis of 3-(4-Phenylphenyl)propanoic Acid Derivatives with Diverse Protein Targets
A comprehensive guide for researchers and drug development professionals detailing the binding affinities and interaction mechanisms of 3-(4-Phenylphenyl)propanoic acid derivatives with key protein targets implicated in cancer and inflammation. This guide provides a comparative overview of docking studies, supported by experimental data and detailed methodologies.
This comparison guide synthesizes findings from multiple studies to provide a clear and objective evaluation of the interaction between various this compound derivatives and their biological targets. The data presented herein is intended to aid researchers in the fields of medicinal chemistry and pharmacology in their drug discovery and development efforts.
Quantitative Data Summary
The following tables summarize the binding affinities and biological activities of different classes of this compound derivatives against their respective protein targets.
Table 1: Docking Scores and Biological Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against SIRT2 and EGFR
While in silico studies have proposed that compound 22 of this series interacts with human SIRT2 and EGFR, specific binding energy values from the primary research article were not available in the public domain at the time of this review.[1][2][3][4] The anticancer potential of these compounds has been evaluated through in vitro assays.[2]
| Compound | Target Protein | IC50 (µM) in A549 cells |
| 21 | SIRT2 & EGFR (putative) | 5.42 |
| 22 | SIRT2 & EGFR (putative) | 2.47 |
| 25 | SIRT2 & EGFR (putative) | 8.05 |
| 26 | SIRT2 & EGFR (putative) | 25.4 |
| Cisplatin (Reference) | DNA | 11.71 |
Table 2: Binding Energies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acid Derivatives against COX-1 and COX-2
These compounds were evaluated for their potential to selectively inhibit the COX-2 isoenzyme, a key target in anti-inflammatory therapies.[5]
| Compound | Binding Energy (kcal/mol) - COX-1 | Binding Energy (kcal/mol) - COX-2 |
| Ibuprofen (R) | -6.47 | -6.21 |
| Ibuprofen (S) | -6.74 | -6.05 |
| Derivative 1 (R) | -7.70 | -7.52 |
| Derivative 1 (S) | -7.58 | -7.20 |
| Derivative 2 (R) | -6.84 | -5.89 |
| Derivative 3 | -7.39 | -7.17 |
| Derivative 4 (R) | -6.58 | -6.05 |
| Derivative 5 | -8.18 | -7.94 |
Table 3: Binding Affinities of Thiazolo-[2,3-b]quinazolinone Derivatives with EGFR-TKD
This class of compounds has been investigated for its potential to inhibit the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR-TKD).
| Compound | Binding Energy (kcal/mol) |
| Derivative 17 | -8.26 ± 0.0033 |
| Erlotinib (Reference) | -7.54 ± 0.1411 |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited docking studies.
Molecular Docking Workflow
A typical workflow for comparative molecular docking studies involves several key steps, from target and ligand preparation to the analysis of results.
Protocol for Docking with AutoDock Vina
AutoDock Vina is a widely used program for molecular docking. The general protocol is as follows:
-
Receptor and Ligand Preparation:
-
The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Gasteiger charges are added to the protein. The prepared protein structure is saved in PDBQT format.
-
The 3D structures of the ligands (this compound derivatives) are generated and optimized using software like ChemDraw or Avogadro.
-
The ligand structures are also converted to the PDBQT format, with defined rotatable bonds.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid are specified to cover all potential binding residues. For the COX-2 docking, a grid box of 30 × 30 × 30 Å with a spacing of 0.375 Å was used.[6]
-
-
Docking Simulation:
-
The docking simulation is performed using AutoDock Vina. The configuration file specifies the receptor and ligand files, as well as the grid box parameters.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.
-
The program generates multiple binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
-
Protocol for Docking with AutoDock 4
For the study involving β-Hydroxy-β-arylpropanoic acids and COX enzymes, AutoDock v4.0.1 was utilized.[7] The protocol is similar to that of AutoDock Vina but involves a Lamarckian genetic algorithm for the conformational search. The docking runs were performed with 150 individuals and 500,000 energy evaluations.[8]
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the protein targets discussed in this guide.
SIRT2 and EGFR Signaling in Cancer
SIRT2 and EGFR are key players in signaling pathways that regulate cell proliferation, survival, and drug resistance in cancer.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Docking Studies, Synthesis and Biological Evaluation of β-aryl-β-hydroxy Propanoic Acids for Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Safety Profile of 3-(4-Phenylphenyl)propanoic Acid Against Established Non-Steroidal Anti-Inflammatory Drugs
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
3-(4-Phenylphenyl)propanoic acid is a carboxylic acid with a biphenyl moiety, a structural feature present in several non-steroidal anti-inflammatory drugs (NSAIDs). Due to its structural similarity to the NSAID fenbufen, it is hypothesized that this compound may exhibit similar pharmacological and toxicological properties. Fenbufen itself is a pro-drug, which is metabolized in the body to its active form, 4-biphenylacetic acid (also known as felbinac). The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
This guide provides a comparative analysis of the safety profile of this compound against established NSAIDs: fenbufen, ibuprofen, and naproxen. Due to the limited publicly available safety data for this compound, this comparison relies on the toxicological data of its close structural analog, fenbufen, as a surrogate. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Figure 1: Simplified diagram of the Cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.
Comparative Preclinical Safety Data
The following tables summarize the available preclinical safety data for this compound (surrogated by fenbufen) and the comparator drugs. It is important to note the absence of direct experimental data for this compound, and the data for fenbufen should be considered as an estimation.
Table 1: Acute Toxicity
| Compound | Test Species | Route of Administration | LD50 | Reference(s) |
| This compound | - | - | No data available | - |
| Fenbufen (surrogate) | Rat | Oral | 200 mg/kg | [1] |
| Fenbufen (surrogate) | Mouse | Oral | 795-1673 mg/kg | |
| Ibuprofen | Rat | Oral | 636 mg/kg | |
| Naproxen | Rat | Oral | 248 mg/kg | [2] |
| Naproxen | Mouse | Oral | 360 mg/kg | [2] |
Table 2: Genotoxicity
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference(s) |
| This compound | - | - | - | No data available | - |
| Fenbufen (surrogate) | Ames Test | S. typhimurium | With & Without | Not specified | |
| Ibuprofen | Ames Test | S. typhimurium | With & Without | Negative | [3] |
| Ibuprofen | In vivo Chromosomal Aberration | Mouse bone marrow | N/A | Positive (at high doses) | [4] |
| Ibuprofen | In vitro Micronucleus | CHO cells | With | Positive | [5] |
| Naproxen | Ames Test | S. typhimurium | With & Without | Negative | [3] |
| Naproxen | In vivo Sister Chromatid Exchange | Mouse bone marrow | N/A | Weakly genotoxic | [3] |
| Naproxen | In vivo Micronucleus Test | Rat bone marrow | N/A | Positive | [6] |
| Naproxen | Comet Assay | Rat leukocytes | N/A | Positive | [6] |
Table 3: Repeated Dose Toxicity (28-Day Oral Study in Rodents)
| Compound | Test Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference(s) |
| This compound | - | No data available | - | - |
| Fenbufen (surrogate) | - | Not specified | - | |
| Ibuprofen | Rat | Not specified | Gastrointestinal irritation, renal and hepatic effects at higher doses. | [7] |
| Naproxen | Rat | Not specified | Gastrointestinal irritation and ulceration, nephropathy at high doses. | [8] |
Table 4: Reproductive and Developmental Toxicity
| Compound | Test Species | Key Findings | Reference(s) |
| This compound | - | No data available | - |
| Fenbufen (surrogate) | - | Suspected of damaging fertility or the unborn child. | [1] |
| Ibuprofen | Rat | Maternal toxicity and intrauterine growth retardation at high doses. Potential for ventricular septal defects. | [9] |
| Ibuprofen | Human (ex vivo) | Deleterious for ovarian germ cells in first-trimester fetal ovaries. | [10] |
| Naproxen | Rat | Decreased sperm count and motility, damage to seminiferous tubules. Not found to be teratogenic in rats or rabbits. | [7][11] |
Experimental Protocols
The following are summaries of standard experimental protocols for key toxicity studies, based on OECD guidelines.
Acute Oral Toxicity (OECD 423)
This method determines the acute toxicity of a substance after a single oral dose.
Figure 2: Workflow for the Acute Oral Toxicity test (OECD 423).
-
Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the dose for the next step.
-
Test Animals: Typically, young adult rats of a single sex (usually females).
-
Procedure: Animals are fasted prior to dosing. The test substance is administered in a single dose by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.[6][12][13]
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Figure 3: Workflow for the Bacterial Reverse Mutation Test (OECD 471).
-
Principle: The test uses amino-acid requiring strains of bacteria to detect point mutations which cause a reversion to a state where the bacteria can synthesize their own amino acids.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.
-
Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12][14]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage in cultured mammalian cells.
Figure 4: Workflow for the In Vitro Mammalian Cell Micronucleus Test (OECD 487).
-
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Procedure: Cells are exposed to the test substance at various concentrations. Cytochalasin B is often added to block cell division at the binucleate stage, making it easier to identify cells that have undergone mitosis.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[3][15][16][17]
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
This study provides information on the potential health hazards from repeated exposure to a substance over a 28-day period.
Figure 5: Workflow for the Repeated Dose 28-Day Oral Toxicity Study (OECD 407).
-
Principle: To characterize the toxicity profile of a substance following repeated oral administration for 28 days.
-
Test Animals: Typically, young adult rats.
-
Procedure: The test substance is administered daily at three or more dose levels to groups of animals. A control group receives the vehicle only.
-
Observations: Detailed observations of clinical signs, body weight, and food/water consumption are recorded. At the end of the study, blood and tissues are collected for hematological, clinical chemistry, and histopathological analysis.
-
Endpoint: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).[4][9][16][18]
Conclusion
The safety profile of this compound remains to be experimentally determined. Based on the data from its close structural analog, fenbufen, it is anticipated that the compound may share a similar toxicological profile with other NSAIDs, including potential for gastrointestinal, renal, and hepatic effects. The preclinical data for fenbufen, ibuprofen, and naproxen indicate that these compounds are generally associated with a risk of gastrointestinal toxicity, and at higher doses, can induce renal and hepatic effects. Genotoxicity findings for this class of drugs are mixed, with some assays showing positive results, particularly at high concentrations or in in vivo models. Reproductive toxicity has also been observed with some NSAIDs.
A comprehensive safety evaluation of this compound would require a battery of in vitro and in vivo studies as outlined in this guide. Direct experimental data are essential to accurately characterize its safety profile and to make a definitive comparison with established drugs. Researchers and drug development professionals should proceed with the understanding that the information on fenbufen serves as a preliminary estimate and not a substitute for dedicated toxicological testing of this compound.
References
- 1. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ecetoc.org [ecetoc.org]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. search.library.doc.gov [search.library.doc.gov]
- 10. youtube.com [youtube.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. nib.si [nib.si]
- 13. bemsreports.org [bemsreports.org]
- 14. oecd.org [oecd.org]
- 15. criver.com [criver.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
comparative analysis of the synthesis routes for 3-(4-biphenylyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
3-(4-biphenylyl)propionic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to 3-(4-biphenylyl)propionic acid, offering a detailed examination of methodologies, experimental data, and the relative advantages and disadvantages of each approach.
Key Synthesis Routes at a Glance
Two principal strategies for the synthesis of 3-(4-biphenylyl)propionic acid are a two-step approach involving Friedel-Crafts acylation followed by reduction, and a one-step approach utilizing palladium-catalyzed cross-coupling reactions.
| Route | Description | Key Advantages | Key Disadvantages |
| 1. Friedel-Crafts Acylation & Reduction | A two-step process starting with the acylation of biphenyl with succinic anhydride, followed by reduction of the resulting ketoacid. | Utilizes readily available and inexpensive starting materials. The first step is generally high-yielding. | The reduction step can require harsh reagents and may have variable yields. Overall, a two-step process is less atom-economical. |
| 2. Palladium-Catalyzed Cross-Coupling | A one-step construction of the biphenyl system and introduction of the propionic acid side chain, for example, via a Suzuki or Heck reaction. | High functional group tolerance, generally milder reaction conditions, and a more direct, one-step approach. | Requires more specialized and expensive starting materials and catalysts (e.g., boronic acids, palladium catalysts, and ligands). |
Route 1: Friedel-Crafts Acylation followed by Reduction
This classical approach involves the initial formation of a ketoacid intermediate, 3-(4-biphenylcarbonyl)propionic acid, which is subsequently reduced to the target molecule.
Step 1: Friedel-Crafts Acylation of Biphenyl
The first step is a Friedel-Crafts acylation of biphenyl with succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.
Experimental Protocol:
A solution of 135 g of aluminum chloride in 500 ml of nitrobenzene is cooled to below 10°C.[1] A finely ground mixture of 50 g of succinic anhydride and 75 g of biphenyl is then added to the stirred solution while maintaining the temperature below 10°C.[1] The reaction mixture is stirred at room temperature for 4 days.[1] After this period, the mixture is poured into a solution of 150 ml of concentrated hydrochloric acid in one liter of ice water. The nitrobenzene is subsequently removed by steam distillation. The resulting solid is collected and dissolved in 4 liters of a hot 3% sodium carbonate solution. The solution is clarified and the product is reprecipitated by the addition of excess 6N sulfuric acid. The crude 3-(4-biphenylcarbonyl)propionic acid is collected by filtration, dried, and can be recrystallized from ethanol.
Quantitative Data:
| Parameter | Value |
| Yield | High (not explicitly quantified in the provided source, but generally a high-yielding reaction) |
| Purity | Recrystallization from ethanol yields a pure product with a melting point of 185°-187°C.[1] |
| Reaction Time | 4 days |
Step 2: Reduction of 3-(4-biphenylcarbonyl)propionic acid
The keto group of the intermediate is reduced to a methylene group to yield the final product. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
Method A: Clemmensen Reduction
This reduction is carried out using zinc amalgam and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones.[2][3]
General Experimental Protocol (Adapted for this substrate):
The 3-(4-biphenylcarbonyl)propionic acid is heated with an excess of amalgamated zinc (zinc treated with mercury) and concentrated hydrochloric acid. The reaction is typically run at reflux. The progress of the reaction would be monitored by a suitable technique (e.g., TLC or LC-MS). After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 3-(4-biphenylyl)propionic acid.
Method B: Wolff-Kishner Reduction
This method employs hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, at elevated temperatures. It is suitable for substrates that are sensitive to acidic conditions.[3][4][5][6][7] A common modification, the Huang-Minlon modification, involves using a high-boiling solvent like diethylene glycol to facilitate the high temperatures required.[6]
General Experimental Protocol (Huang-Minlon Modification):
A mixture of 3-(4-biphenylcarbonyl)propionic acid, potassium hydroxide, and hydrazine hydrate in diethylene glycol is heated to reflux.[5] After an initial period to form the hydrazone, water and excess hydrazine are distilled off, allowing the reaction temperature to rise to around 190-200°C. The reaction is continued at this temperature until the evolution of nitrogen ceases. After cooling, the reaction mixture is diluted with water, acidified, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to give 3-(4-biphenylyl)propionic acid. One study reported a 95% yield for a similar reduction.[6]
Quantitative Data for Reduction Step (Estimated):
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Yield | Moderate to high | High (potentially up to 95%)[6] |
| Reaction Time | Several hours | Several hours |
| Reagent Toxicity | Mercury in zinc amalgam is highly toxic. | Hydrazine is toxic and corrosive. |
| Substrate Scope | Not suitable for acid-sensitive substrates. | Not suitable for base-sensitive substrates. |
Workflow for Friedel-Crafts Acylation and Reduction:
Caption: Synthesis of 3-(4-biphenylyl)propionic acid via Friedel-Crafts acylation and subsequent reduction.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers more direct routes to 3-(4-biphenylyl)propionic acid through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These methods create the C-C bond of the biphenyl system in a single step.
Method A: Suzuki Coupling
The Suzuki coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3-(4-biphenylyl)propionic acid, this would typically involve the coupling of a (4-halophenyl)propionic acid derivative with phenylboronic acid.
General Experimental Protocol (Hypothetical for this substrate):
To a reaction vessel containing a suitable solvent (e.g., a mixture of toluene and water or dioxane and water) is added ethyl 3-(4-bromophenyl)propanoate, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., Na₂CO₃ or K₂CO₃). The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield ethyl 3-(4-biphenylyl)propanoate. Subsequent hydrolysis of the ester would yield the target carboxylic acid.
Method B: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To synthesize 3-(4-biphenylyl)propionic acid, 4-iodobiphenyl could be reacted with acrylic acid or an acrylate ester.
General Experimental Protocol (Adapted from similar reactions):
A mixture of 4-iodobiphenyl, acrylic acid (or ethyl acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or DMF) is heated in a sealed tube.[8][9][10] The reaction progress is monitored, and upon completion, the mixture is cooled and worked up. If an ester was used, a final hydrolysis step is required to obtain the carboxylic acid.
Quantitative Data for Cross-Coupling Routes (Estimated based on similar reactions):
| Parameter | Suzuki Coupling | Heck Reaction |
| Yield | Generally high | Moderate to high |
| Reaction Time | Typically a few hours to 24 hours | Typically a few hours to 24 hours |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄) | Palladium catalyst (e.g., Pd(OAc)₂) |
| Reagents | Boronic acids can be sensitive to some conditions. | Requires an unsaturated halide and an alkene. |
| Atom Economy | Generally good | Good |
Logical Relationship for Cross-Coupling Syntheses:
Caption: Palladium-catalyzed cross-coupling approaches to 3-(4-biphenylyl)propionic acid.
Conclusion
The choice of synthetic route for 3-(4-biphenylyl)propionic acid depends on several factors including the scale of the synthesis, cost of starting materials, and the availability of specialized reagents and equipment.
-
The Friedel-Crafts acylation followed by reduction is a robust and well-established method that is advantageous for large-scale synthesis due to the low cost of the starting materials. However, the use of harsh and toxic reagents in the reduction step is a significant drawback.
-
Palladium-catalyzed cross-coupling reactions offer a more elegant and direct approach with milder reaction conditions and greater functional group tolerance. These methods are well-suited for laboratory-scale synthesis and for the preparation of a diverse range of analogs. The higher cost of catalysts and specialized starting materials may be a limiting factor for large-scale industrial production.
For researchers in drug development, the flexibility of the cross-coupling routes may be preferable for creating libraries of related compounds for structure-activity relationship (SAR) studies. For process chemists focused on producing large quantities of the final product, optimizing the classical Friedel-Crafts route may be the more economically viable option.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antioxidant Potential: A Comparative Guide to 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant properties of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. We delve into their performance against established antioxidants, supported by experimental data, detailed protocols, and visualizations of potential signaling pathways.
A recent study has synthesized and evaluated a series of thirty-six 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their biological activities, including their potential as antioxidants.[1][2][3] These compounds, featuring a core structure with a 4-hydroxyphenyl group, are designed to leverage the known antioxidant capabilities of phenolic compounds.[4] The hydroxyl group on the phenyl ring is a key functional feature, capable of donating a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action. This guide summarizes the key findings from in vitro antioxidant assays and contextualizes their performance against commercially available antioxidants.
Comparative Antioxidant Performance
The antioxidant capacity of the thirty-six derivatives was primarily assessed using two common in vitro methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH Radical Scavenging Activity
The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the percentage of DPPH radical inhibition or as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
In a comparative analysis, several of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant DPPH radical scavenging activity, with some even outperforming the well-known synthetic antioxidant Butylated Hydroxytoluene (BHT). The results for a selection of the most potent derivatives are presented below, alongside the standard antioxidants Ascorbic Acid and BHT for comparison.
| Compound/Standard | DPPH Radical Scavenging Activity (% Inhibition) | IC50 (µg/mL) |
| Derivative 16 | 61.2% | Not Reported |
| Derivative 33 | 60.6% | Not Reported |
| Derivative 4 | 57.9% | Not Reported |
| Derivative 30 | 57.4% | Not Reported |
| Derivative 8 | 55.8% | Not Reported |
| Ascorbic Acid | - | ~5-10 |
| BHT | 22.0% | Not Reported |
Table 1: Comparison of DPPH radical scavenging activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and standard antioxidants. The % inhibition for the derivatives and BHT was reported at a concentration of 1 mg/mL.
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as absorbance at a specific wavelength, which is proportional to the antioxidant capacity. For a standardized comparison, these values can be compared to a standard antioxidant like Trolox, and the results expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
The study on the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported the FRAP values as absorbance. While a direct conversion to TEAC is not possible without the corresponding Trolox standard curve from the same experiment, the absorbance values provide a relative comparison of the reducing power of the derivatives among themselves and against Ascorbic Acid.
| Compound/Standard | FRAP Value (Absorbance at 700 nm) |
| Derivative 4 | ~1.25 |
| Derivative 16 | ~1.20 |
| Derivative 33 | ~1.15 |
| Ascorbic Acid | ~1.40 |
Table 2: Comparison of the Ferric Reducing Antioxidant Power (FRAP) of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and Ascorbic Acid. Higher absorbance indicates greater reducing power.
Potential Signaling Pathways in Antioxidant Action
The antioxidant effects of phenolic compounds, such as the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, are not limited to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular stress response. Two key pathways that are often implicated are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. While specific studies on the effects of these particular derivatives on these pathways are not yet available, their phenolic structure suggests a high likelihood of interaction.
Nrf2 Signaling Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and detoxification genes. Many phenolic compounds are known to activate the Nrf2 pathway, thereby bolstering the cell's endogenous defense mechanisms.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 2. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
Safety Operating Guide
Proper Disposal of 3-(4-Phenylphenyl)propanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(4-Phenylphenyl)propanoic acid, a compound used by researchers, scientists, and drug development professionals. The following procedures are based on general best practices for the disposal of solid carboxylic acids in a laboratory setting and are intended to ensure the safety of personnel and compliance with environmental regulations.
Core Principle: Regulatory Compliance
Disposal of this compound must always be in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements in your location.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound should be treated as a chemical waste product.
-
Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in its original or a compatible, properly labeled container.
-
-
Containerization:
-
Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the full chemical name, "this compound," and any associated hazard warnings.
-
-
Storage of Waste:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed chemical waste disposal contractor.
-
-
Spill Management:
-
In the event of a spill, prevent the solid material from entering drains or waterways.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
In the absence of specific regulatory limits for this compound, general guidelines for laboratory chemical waste apply. The following table summarizes key quantitative considerations for waste management.
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. For solids, ensure the container can be securely closed. | General Lab Safety |
| Satellite Accumulation Area (SAA) Time Limit | Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days. | [1] |
| Drain Disposal Limit (for certain simple carboxylic acids) | Generally limited to a few hundred grams or milliliters per day, followed by flushing with a large excess of water. Note: This is not recommended for this compound without specific approval from EHS. | [2] |
Experimental Protocols
Currently, no specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are readily available in the reviewed literature. General neutralization procedures for acids involve careful addition of a base (like sodium bicarbonate or sodium hydroxide) in a controlled environment, but this should not be attempted for this compound without a validated protocol and EHS approval due to the potential for unforeseen reactions or hazardous byproducts.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide. Always prioritize the specific disposal procedures established by your institution and consult with your Environmental Health and Safety department for any questions or concerns.
References
Personal protective equipment for handling 3-(4-Phenylphenyl)propanoic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3-(4-Phenylphenyl)propanoic acid (CAS RN: 35888-99-4). Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds and GHS classifications, this compound should be handled as a substance that is hazardous in case of skin contact (irritant), of eye contact (irritant), and of inhalation (irritant). A safety data sheet for the closely related 2-(biphenyl-4-yl)propionic acid also indicates it may be toxic if swallowed and is suspected of damaging fertility or the unborn child. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile or butyl rubber gloves | Provides a barrier against skin contact. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Long-sleeved clothing | Ensures complete coverage of the arms. | |
| Respiratory Protection | Use in a well-ventilated area (e.g., fume hood) | Minimizes the inhalation of dust. |
| N95-rated dust mask or higher | Required when weighing or transferring the solid compound outside of a fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Workflow for Handling this compound
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Weighing and Transferring (Solid):
-
Perform all weighing and transferring operations within a certified chemical fume hood to minimize dust inhalation.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the desired amount of the solid to the reaction vessel.
-
Clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature of the vessel.
-
Ensure the vessel is appropriately sized to accommodate the final volume of the solution.
Disposal Plan
Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure workplace safety. This compound is a non-halogenated organic acid and should be disposed of accordingly.
Waste Segregation and Disposal Pathway
Disposal Protocol:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels used for cleaning spills, should be placed in a designated, clearly labeled hazardous waste container for "Non-Halogenated Solid Organic Waste".
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled waste container for "Non-Halogenated Liquid Organic Waste".
-
Container Labeling: All waste containers must be labeled with the full chemical name of the contents. Do not use abbreviations.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company, following all local and institutional regulations. Do not dispose of this chemical down the drain.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
